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  • Product: 2-Cyclohexen-1-one, 2-iodo-3-methyl-
  • CAS: 140710-03-8

Core Science & Biosynthesis

Foundational

2-iodo-3-methyl-2-cyclohexen-1-one chemical properties and structure

An In-depth Technical Guide on the Chemical Properties and Structure of 2-Iodo-3-methyl-2-cyclohexen-1-one For Researchers, Scientists, and Drug Development Professionals Abstract 2-Iodo-3-methyl-2-cyclohexen-1-one is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Chemical Properties and Structure of 2-Iodo-3-methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-methyl-2-cyclohexen-1-one is a highly functionalized synthetic intermediate of significant interest in modern organic chemistry. Its structure, featuring an α,β-unsaturated ketone in conjugation with a vinyl iodide, provides multiple reaction sites, making it a versatile building block for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its structure, physicochemical properties, synthesis, and well-documented reactivity in palladium-catalyzed cross-coupling reactions. By synthesizing data from established literature and providing field-proven insights, this document serves as a technical resource for professionals leveraging this powerful reagent in research and development.

Molecular Structure and Physicochemical Properties

Structural and Electronic Analysis

The chemical identity of 2-iodo-3-methyl-2-cyclohexen-1-one is defined by a six-membered ring containing a ketone, a carbon-carbon double bond, a methyl substituent, and an iodine atom. The key functional groups—the α,β-unsaturated ketone and the vinyl iodide—are positioned for unique reactivity.

The conjugated enone system delocalizes electron density across the O=C-C=C framework, rendering the carbonyl carbon and the β-carbon (C4) electrophilic and susceptible to nucleophilic attack.[1] The vinyl iodide moiety (C-I bond at the C2 position) is a classic precursor for a variety of transition-metal-catalyzed cross-coupling reactions, where the carbon atom serves as an electrophilic partner after oxidative addition. This dual reactivity makes the molecule a powerful linchpin in convergent synthetic strategies.

Physicochemical Data

Quantitative data for this specific molecule is not extensively published. The following table consolidates known information about its precursor, 3-methyl-2-cyclohexen-1-one, and calculated values for the target compound.

PropertyValueSource / Method
IUPAC Name 2-iodo-3-methylcyclohex-2-en-1-oneNomenclature
Molecular Formula C₇H₉IOCalculated
Molecular Weight 236.05 g/mol Calculated
CAS Number Not assigned---
Precursor CAS Number 1193-18-6 (for 3-methyl-2-cyclohexen-1-one)[2]
Appearance Expected to be a solid or oilInference[3]
Boiling Point (precursor) 201-203 °C (for 3-methyl-2-cyclohexen-1-one)[4]
Density (precursor) 0.971 g/mL (for 3-methyl-2-cyclohexen-1-one)[4]

Synthesis and Purification

Retrosynthetic Approach

The most direct and logical synthetic route to 2-iodo-3-methyl-2-cyclohexen-1-one involves the α-iodination of the commercially available precursor, 3-methyl-2-cyclohexen-1-one.[2][5] This transformation targets the activated C2 position of the enone system.

G Target 2-Iodo-3-methyl-2-cyclohexen-1-one Connection α-Iodination Target->Connection Precursor 3-Methyl-2-cyclohexen-1-one (CAS: 1193-18-6) Connection->Precursor

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Protocol: α-Iodination of an Enone

While a specific protocol for this exact molecule is not detailed in the provided search results, a standard and reliable method for the α-iodination of a cyclic enone can be adapted from established organic chemistry principles. This protocol is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents:

  • 3-methyl-2-cyclohexen-1-one

  • Iodine (I₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Iodination: In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous DCM. Add this iodine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Causality: Pyridine acts as a base to facilitate the formation of the enolate or a related reactive species, which then attacks the electrophilic iodine. The slow addition at low temperature helps to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted iodine (indicated by the disappearance of the brown color). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[6]

Expected Spectroscopic Signatures:

  • ¹H NMR: The characteristic singlet for the vinyl proton at C2 in the starting material (around 5.88 ppm)[5] will be absent in the product. The remaining protons on the cyclohexene ring (at C4, C5, C6) will show characteristic multiplets.

  • ¹³C NMR: A significant downfield shift is expected for the C2 carbon due to the attachment of the electronegative iodine atom. The C3 carbon will also be shifted.

  • IR Spectroscopy: The spectrum will be dominated by a strong absorption band for the conjugated C=O stretch (typically ~1670-1685 cm⁻¹) and the C=C stretch (~1600-1620 cm⁻¹).

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a prominent molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the exact mass of C₇H₉IO.

Chemical Reactivity and Synthetic Applications

Overview of Reactive Sites

The molecule's utility stems from its distinct reactive centers, which can often be addressed selectively under different reaction conditions.

G cluster_0 2-Iodo-3-methyl-2-cyclohexen-1-one Structure Key Reactive Sites C1 Carbonyl (C1) (Nucleophilic Addition) Structure->C1 Electrophilic Carbon CI C-I Bond (C2) (Cross-Coupling) Structure->CI Electrophilic Carbon (Pd-Catalyzed) C4 β-Carbon (C4) (Michael Addition) Structure->C4 Electrophilic Carbon

Caption: Primary reactive centers of the title compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most well-documented application of 2-iodo-3-methyl-2-cyclohexen-1-one is as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the C2 position.[6] This reaction is a cornerstone of modern synthesis for creating complex biaryl structures or introducing alkyl/alkenyl groups.

Experimental Protocol: This protocol is adapted from a general procedure where 2-iodo-3-methyl-2-cyclohexen-1-one is a key reactant.[6]

  • Inert Atmosphere: To a reaction vessel, add an aryl boronic acid (1.0 eq), 2-iodo-3-methyl-2-cyclohexen-1-one (1.1 eq), and the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add 1,4-dioxane as the solvent under a nitrogen atmosphere.

  • Degassing: Degas the resulting mixture and purge with nitrogen three times. Stir at room temperature for 10 minutes.

    • Causality: The degassing step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Base Addition: Add an aqueous solution of sodium carbonate (2 M, 3.0 eq) via syringe.

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.

  • Heating: Heat the reaction mixture to 100 °C and stir overnight (approx. 10 hours).

  • Workup and Purification: Cool the reaction to room temperature, concentrate the solvent, and perform an aqueous workup followed by extraction with ethyl acetate. The combined organic phases are washed, dried, and concentrated. The crude product is then purified by silica gel column filtration.[6]

Experimental Workflow Diagram:

G Start Combine Reagents (Enone, Boronic Acid, Pd Cat.) in Dioxane Degas Degas & Purge with N₂ (3x) Start->Degas Base Add aq. Na₂CO₃ (2M Solution) Degas->Base Heat Heat to 100 °C (Stir Overnight) Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Purified 2-Aryl-3-methyl- 2-cyclohexen-1-one Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for 2-iodo-3-methyl-2-cyclohexen-1-one. Therefore, a conservative approach to handling is mandatory, based on data from structurally related compounds.

  • 2-Cyclohexen-1-one: Classified as a toxic and flammable liquid.[7][8]

  • 2-Iodo-2-cyclohexen-1-one: Listed with hazard statements indicating it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]

Hazard Assessment: Based on these analogs, 2-iodo-3-methyl-2-cyclohexen-1-one should be handled as a toxic, skin/eye irritant, and potentially combustible compound. Organoiodides can be light-sensitive.

Recommended Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator, to prevent degradation.[3] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

Conclusion

2-Iodo-3-methyl-2-cyclohexen-1-one stands out as a potent and versatile intermediate for synthetic chemists. Its well-defined reactive sites allow for selective transformations, most notably the construction of carbon-carbon bonds via robust palladium-catalyzed cross-coupling reactions. While its synthesis is straightforward from a common precursor, the lack of specific safety data necessitates cautious handling in a controlled laboratory setting. This guide provides the foundational knowledge and practical protocols required for researchers to confidently and effectively utilize this valuable building block in the pursuit of novel chemical entities.

References

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.). Google Search.
  • 2-Iodo-3-methylcyclohexan-1-one | C7H11IO | CID 13976713. (n.d.). PubChem. Retrieved from [Link]

  • 2-Iodo-3-methylcyclohept-2-en-1-one. (n.d.). SpectraBase. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Cyclohexen-1-one. (2025, December 18). Google Search.
  • SAFETY DATA SHEET - o-Methylcyclohexanone. (2025, December 18). Google Search.
  • 2-Cyclohexen-1-one, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chemical Properties of 2-Cyclohexen-1-one, 3-methyl- (CAS 1193-18-6). (n.d.). Cheméo. Retrieved from [Link]

  • 2-Cyclohexen-1-one MSDS. (2018, April 12). Loba Chemie. Retrieved from [Link]

  • 2-Iodo-2-cyclohexen-1-one | C6H7IO | CID 11106935. (n.d.). PubChem. Retrieved from [Link]

  • 2-iodo-3-methyl-3-(3,4-pentadienyl)-1-cyclohexanone | 771574-75-5. (n.d.). Mol-Instincts. Retrieved from [Link]

  • nutty cyclohexenone, 1193-18-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Hydroxy-3-methylcyclohex-2-en-1-one | C7H10O2. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... (2022, August 31). MDPI. Retrieved from [Link]

  • Applications of Domino Transformations in Organic Synthesis. (n.d.). Google Search.
  • 2-Cyclohexen-1-one, 3-methyl- (Notes). (n.d.). NIST WebBook. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one... (2025, August 06). ResearchGate. Retrieved from [Link]

  • Thermodynamic Properties for 2-(1'-Hydroxycyclohexyl)cyclohexanone... (2025, October 31). ResearchGate. Retrieved from [Link]

  • Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. (2023, June 22). eScholarship.org. Retrieved from [Link]

  • Simmons–Smith reaction of cyclohexene... (n.d.). Vaia. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 2-Iodo-3-methylcyclohexan-1-one (CAS 116016-05-8): Sourcing, Safety, and Synthetic Applications in Drug Discovery

Executive Summary In the realm of modern medicinal chemistry and complex natural product synthesis, -iodo ketones serve as indispensable, highly reactive electrophilic intermediates. 2-Iodo-3-methylcyclohexan-1-one (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and complex natural product synthesis,


-iodo ketones serve as indispensable, highly reactive electrophilic intermediates. 2-Iodo-3-methylcyclohexan-1-one (CAS 116016-05-8)  is a prime example of such a building block. Characterized by its highly polarizable carbon-iodine (C–I) bond and adjacent carbonyl group, this compound is heavily utilized in the synthesis of heterocycles, cross-coupling reactions, and the generation of 

-unsaturated enones.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the physicochemical profile, decode the Safety Data Sheet (SDS) through the lens of laboratory causality, and provide self-validating experimental workflows for utilizing this compound in drug discovery pipelines, including its relevance in the synthesis of complex scaffolds like [1].

Physicochemical Profiling & Supplier Landscape

Understanding the physical parameters of CAS 116016-05-8 is critical for predicting its behavior in solution and during storage. The presence of the bulky iodine atom at the


-position adjacent to the methyl group at the 

-position introduces significant steric hindrance and dictates the diastereomeric ratio (cis/trans) of the compound in equilibrium[2].
Table 1: Physicochemical Properties
ParameterSpecificationCausality / Relevance
IUPAC Name 2-Iodo-3-methylcyclohexan-1-oneStandardized nomenclature for supplier sourcing.
CAS Number 116016-05-8Primary identifier for global chemical inventories[2].
PubChem CID Database linkage for computational drug design[3].
Molecular Formula C₇H₁₁IOIndicates high halogen content, requiring specific waste disposal.
Molecular Weight 238.07 g/mol Used for precise stoichiometric calculations in synthesis[3].
Stability Light and thermally sensitiveThe C–I bond undergoes photolytic homolysis, releasing I₂.

Supplier Landscape: Due to the inherent instability of


-iodo ketones over prolonged periods, CAS 116016-05-8 is rarely stocked in bulk by tier-one catalog suppliers (e.g., Sigma-Aldrich, Thermo Fisher). It is typically procured through custom synthesis organizations (CSOs) or generated in situ via the iodination of 3-methylcyclohexan-1-one using iodine and ammonium cerium(IV) nitrate or molecular iodine in the presence of a base[4],[5].

Mechanistic Utility in Medicinal Chemistry

The strategic value of 2-iodo-3-methylcyclohexan-1-one lies in its dual reactivity profile. The


-carbon is highly electrophilic, making it an ideal substrate for nucleophilic attack, while the 

-protons are highly acidic.

One of the most powerful applications of this compound is its conversion into 3-methylcyclohex-2-en-1-one. While traditional base-catalyzed dehydrohalogenation often leads to competitive aldol condensation and enolization side-reactions, provides a clean, high-yielding alternative[6]. The m-CPBA oxidizes the iodide to a transient hypervalent iodine species, which subsequently undergoes a rapid, thermodynamically driven


-hydrogen syn-elimination[6].

SyntheticMechanism A α-Iodo Ketone (CAS 116016-05-8) B m-CPBA Oxidation (CH2Cl2, 0°C) A->B Electrophilic Attack C Hypervalent Iodine Intermediate B->C Oxidation D α,β-Unsaturated Enone C->D β-H Syn-Elimination

Mechanistic pathway for the oxidative dehydroiodination of α-iodo ketones.

Safety Data Sheet (SDS) & Handling Protocols

As a halogenated cyclic ketone, CAS 116016-05-8 acts as a potent lachrymator and alkylating agent. The following safety protocols are not merely regulatory suggestions; they are derived from the molecular behavior of the compound.

Table 2: GHS Hazard Classification & Laboratory Mitigation
Hazard ClassGHS CodeMechanistic CausalityMitigation Strategy
Skin Irritation H315Alkylates nucleophilic residues (thiols/amines) in epidermal proteins.Wear double-layered nitrile gloves; handle exclusively in a Class II fume hood.
Eye Irritation H319High volatility leads to vapor contact with corneal moisture, releasing HI.Wear splash-proof chemical goggles (not standard safety glasses).
STOT (Single Exposure) H335Inhalation of vapors causes respiratory tract inflammation.Ensure fume hood face velocity is ≥100 fpm.
Aquatic Toxicity H400Halogenated organics bioaccumulate and disrupt aquatic cellular respiration.Collect strictly in designated halogenated organic waste containers.
Emergency Spill Response System

A spill of an


-iodo ketone requires immediate chemical neutralization to prevent the release of toxic iodine gas (I₂) and hydrogen iodide (HI).

SDSWorkflow Step1 Exposure / Spill Event (CAS 116016-05-8) Step2 Evacuate & Ventilate (Fume Hood / Exhaust) Step1->Step2 Step3 Chemical Neutralization (10% Na2S2O3 Solution) Step2->Step3 Step4 Halogenated Waste Disposal Step3->Step4

Emergency spill response and chemical neutralization protocol for α-iodo ketones.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol for the oxidative dehydroiodination of CAS 116016-05-8 incorporates internal validation checkpoints.

Protocol: Synthesis of 3-Methylcyclohex-2-en-1-one via m-CPBA Oxidation

Objective: Convert 2-iodo-3-methylcyclohexan-1-one to its corresponding


-unsaturated enone[6].

Step 1: Reaction Setup

  • Action: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 2-iodo-3-methylcyclohexan-1-one (1.0 mmol) in 10 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Causality: Argon prevents premature atmospheric oxidation. Anhydrous CH₂Cl₂ prevents nucleophilic attack by water on the highly electrophilic

    
    -carbon.
    

Step 2: Temperature Control & Reagent Addition

  • Action: Cool the solution to 0°C using an ice-water bath. Slowly add m-chloroperbenzoic acid (m-CPBA, 1.2 mmol) portion-wise over 10 minutes.

  • Causality: The formation of the hypervalent iodine intermediate is exothermic. Maintaining 0°C prevents thermal degradation and suppresses unwanted Baeyer-Villiger oxidation of the ketone.

Step 3: Self-Validation (Monitoring)

  • Action: Stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system.

  • Validation Checkpoint: The starting

    
    -iodo ketone will appear as a UV-active spot that stains dark brown with KMnO₄. The successful formation of the enone is validated by the appearance of a new, highly UV-active spot (due to extended conjugation) with a lower Rf value.
    

Step 4: Chemical Quenching

  • Action: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

  • Causality: Na₂S₂O₃ serves a dual purpose: it reduces unreacted m-CPBA to m-chlorobenzoic acid (preventing explosive hazards during concentration) and reduces any liberated elemental iodine (I₂) to water-soluble iodide (I⁻).

  • Validation Checkpoint: The organic layer will visibly transition from a dark reddish-brown (indicating free iodine) to a clear, pale yellow solution.

Step 5: Isolation

  • Action: Separate the organic layer, wash with saturated NaHCO₃ (3 x 10 mL) to remove m-chlorobenzoic acid, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

References

  • PubChem Compound Summary for CID 13976713 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Oxidative Synthesis of α,β-Unsaturated Ketone from α-Iodo Ketone Using Peracid Source: ResearchGate / Synthetic Communications URL:[Link]

  • 11-Step Total Synthesis of (-)-Maoecrystal V Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

Sources

Foundational

Synthesis of α-Iodo Enones from 3-Methyl-2-cyclohexen-1-one: A Comprehensive Technical Guide

Executive Summary The functionalization of cyclic enones is a cornerstone in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Specifically, the α-iodination of 3-methyl-2-cyclohexen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of cyclic enones is a cornerstone in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Specifically, the α-iodination of 3-methyl-2-cyclohexen-1-one (CAS 1193-18-6)[1] yields 2-iodo-3-methyl-2-cyclohexen-1-one, a highly versatile electrophile. This halogenated intermediate is frequently deployed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with aryl boronic acids, to construct heavily substituted cyclic frameworks[2].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the mechanistic causality behind the direct α-iodination of enones and provide self-validating experimental protocols that ensure high fidelity, reproducibility, and trustworthiness in the laboratory.

Mechanistic Causality & Reaction Design

The direct α-iodination of α,β-unsaturated ketones requires overcoming the inherent electron deficiency of the conjugated system, which typically resists electrophilic attack. The transformation relies on a delicate interplay between the electrophile (


), an activating base, and the solvent environment.
  • Electrophilic Activation & Addition: Iodine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) acts as the primary electrophile. Because the enone double bond is deactivated, the presence of an activating base (like pyridine) is mandatory. Pyridine forms a reactive charge-transfer complex with iodine, significantly increasing its electrophilicity.
    
  • Nucleophilic Attack & Elimination: Following the polarization of the double bond, an iodonium ion or an α,β-diiodo transient intermediate is formed. The base then facilitates a rapid E2 elimination of hydrogen iodide (HI) to restore the thermodynamically stable conjugated enone system, yielding the α-iodo product[3].

  • Aqueous vs. Anhydrous Environments: Classical methods utilize halogenated solvents to stabilize non-polar intermediates[3]. However, modern green protocols leverage aqueous media. In water, the hydrophobic effect accelerates the bimolecular reaction between the organic enone and iodine, while the aqueous phase stabilizes the transition states and assists in proton solvation, reducing the need for stoichiometric amine bases[4],[5].

Mechanism SM 3-Methyl-2-cyclohexen-1-one Complex Enone-I2 π-Complex SM->Complex I2 Iodonium Iodonium Intermediate Complex->Iodonium Polarization Adduct α,β-Diiodo Ketone Iodonium->Adduct I- Product 2-Iodo-3-methyl-2-cyclohexen-1-one Iodonium->Product Pyridine (- H+) Adduct->Product Pyridine (- HI)

Mechanistic pathway of the direct α-iodination of 3-methyl-2-cyclohexen-1-one.

Experimental Methodologies

The following protocols are designed as self-validating systems . By monitoring specific physical and chemical cues, researchers can verify the success of each step in real-time.

Protocol A: The Modified Johnson Method (Anhydrous)

This protocol is based on the foundational work by Johnson et al., which established the standard for the direct preparation of α-iodoenones[3]. We substitute the highly toxic


 with 

to improve the safety profile without compromising the yield.

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-2-cyclohexen-1-one (1.0 equiv, 10 mmol) in a 1:1 mixture of anhydrous

    
     and Pyridine (15 mL each).
    
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures prevent uncontrolled exothermic side reactions and minimize unwanted allylic iodination at the C3-methyl group.

  • Electrophile Addition: Dissolve

    
     (1.5 equiv, 15 mmol) in 
    
    
    
    (10 mL) and add it dropwise to the enone solution over 30 minutes.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate (

    
    ). Causality: Thiosulfate strictly reduces unreacted 
    
    
    
    to water-soluble iodide (
    
    
    ), preventing product degradation.
  • Workup: Extract the aqueous layer with

    
     (3 × 20 mL). Wash the combined organic layers with cold 1M HCl (to remove residual pyridine) and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, typically 9:1 to 4:1 Hexanes:EtOAc).

Self-Validation Cues:

  • Visual: The mixture initially turns deep brown upon

    
     addition. Upon quenching with 
    
    
    
    , the organic layer must rapidly decolorize from brown to pale yellow.
  • TLC Monitoring: The starting material is strongly UV-active. The product, 2-iodo-3-methyl-2-cyclohexen-1-one, is also UV-active but exhibits a higher

    
     value due to the loss of the polarized α-proton and increased lipophilicity.
    

Workflow Step1 1. Dissolve Enone in CH2Cl2 / Pyridine Step2 2. Cool to 0 °C under N2 atm Step1->Step2 Step3 3. Dropwise addition of I2 solution Step2->Step3 Step4 4. Stir at RT until reaction completes Step3->Step4 Step5 5. Quench with aq. Na2S2O3 Step4->Step5 Step6 6. Acid/Brine Wash & Organic Extraction Step5->Step6 Step7 7. Silica Gel Column Chromatography Step6->Step7

Experimental workflow for the anhydrous synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one.

Protocol B: The Aqueous Protocol (Green Alternative)

Developed by Krafft and Cran[4], and further optimized by Bovonsombat et al.[5], this method utilizes an aqueous medium to achieve high yields with a significantly lower environmental impact.

Step-by-Step Workflow:

  • Preparation: To a round-bottom flask, add 3-methyl-2-cyclohexen-1-one (1.0 equiv, 10 mmol), Pyridine (1.5 to 7.0 equiv), and distilled water (15 mL).

  • Electrophile Addition: Add solid

    
     (1.2 equiv, 12 mmol) directly to the vigorously stirring heterogeneous mixture at room temperature.
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. Causality: High shear stirring is required to maximize the interfacial surface area of the micellar-like suspension, which drives the reaction kinetics[5].

  • Workup & Purification: Quench with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash with 1M HCl, dry over 
    
    
    
    , and purify via column chromatography.

Self-Validation Cues:

  • Phase Behavior: The formation of a micellar-like oil suspension is a critical visual indicator that the aqueous-organic interface has been established[5].

  • Precipitate Formation: A transient brown-black tar-like intermediate may be observed, which slowly solubilizes as the reaction progresses and iodine is consumed[5].

Quantitative Data Presentation

To assist in workflow selection, the quantitative parameters of the two methodologies are summarized below. Protocol A is preferred for rapid, high-throughput synthesis, while Protocol B is optimal for environmentally conscious scale-ups.

ParameterProtocol A (Anhydrous / Johnson)Protocol B (Aqueous / Krafft)
Reagents

(1.5 eq), Pyridine (1.5 eq)

(1.2 eq), Pyridine (1.5 - 7.0 eq)
Solvent System

(or

)

(Heterogeneous Emulsion)
Temperature 0 °C

Room Temperature
Room Temperature
Reaction Time 2 – 4 hours12 – 24 hours
Typical Yield 75% – 85%70% – 80%
Green Metric Low (Relies on halogenated solvents)High (Aqueous media, metal-free)

Conclusion

The synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one from 3-methyl-2-cyclohexen-1-one is a robust transformation when the mechanistic role of the base and solvent is properly leveraged. By utilizing the self-validating cues provided in these protocols, researchers can ensure high-purity isolation of this critical building block for downstream cross-coupling applications.

References

  • Johnson, C. R., Adams, J. P., Braun, M. P., & Uskokovic, M. R. (1992). Direct α-iodination of cycloalkenones. Tetrahedron Letters, 33(7), 919-922.[3] Source: ResearchGate / Elsevier URL:

  • Krafft, M. E., & Cran, J. W. (2005). A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium. Synlett, 2005(8), 1263-1266.[4] Source: ResearchGate / Thieme URL:

  • Bovonsombat, P., et al. (2023). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Synthetic Communications.[5] Source: Taylor & Francis URL:

  • Royal Society of Chemistry (RSC) Data. Synthesis of parent enones and Suzuki Coupling of 2-iodo-3-methylcyclohex-2-en-1-one.[2] Source: RSC.org URL:

  • CymitQuimica Database. 3-Methyl-2-cyclohexen-1-one (CAS 1193-18-6) Properties.[1] Source: CymitQuimica URL:

Sources

Exploratory

Reactivity profile of 2-iodo-3-methyl-2-cyclohexen-1-one in organic synthesis

The following technical guide details the reactivity profile, synthesis, and strategic application of 2-iodo-3-methyl-2-cyclohexen-1-one in organic synthesis. A Strategic "Hub" Reagent for Polysubstituted Cyclic Enones E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile, synthesis, and strategic application of 2-iodo-3-methyl-2-cyclohexen-1-one in organic synthesis.

A Strategic "Hub" Reagent for Polysubstituted Cyclic Enones

Executive Summary

2-Iodo-3-methyl-2-cyclohexen-1-one (IMCO) represents a privileged scaffold in organic synthesis, serving as a linchpin for accessing sterically congested, polysubstituted cyclic systems. Unlike its parent compound (3-methyl-2-cyclohexen-1-one), which reacts primarily as a Michael acceptor, the introduction of the iodine atom at the


-position inverts the reactivity logic. It transforms the 

-carbon from a nucleophilic site (in enolate chemistry) to a highly reactive electrophilic center capable of participating in palladium-catalyzed cross-coupling reactions.

This guide analyzes IMCO as a divergent intermediate, detailing its synthesis, its utility in Suzuki, Sonogashira, and Stille couplings, and its application in the total synthesis of bioactive terpenoids.

Synthesis of the Reagent

The preparation of 2-iodo-3-methyl-2-cyclohexen-1-one is typically achieved via direct electrophilic halogenation of the parent enone. The reaction is driven by the formation of a thermodynamic enol or silyl enol ether intermediate.

Mechanistic Pathway

The most robust protocol involves an iodine-pyridine complex or


-iodosuccinimide (NIS). The mechanism proceeds through the attack of the enol on the electrophilic iodine species, followed by elimination of the leaving group to restore the conjugated enone system.

Synthesis Start 3-Methyl-2- cyclohexen-1-one Inter Enol / Enolate Intermediate Start->Inter I2, Pyridine CCl4/Py (1:1) Prod 2-Iodo-3-methyl- 2-cyclohexen-1-one Inter->Prod -HI (Py-H+)

Figure 1: Direct


-iodination mechanism utilizing the iodine-pyridine complex.

Protocol Summary:

  • Reagents:

    
    , Pyridine, 
    
    
    
    (or DCM).
  • Conditions: Stirring at room temperature for 1-3 hours.

  • Yield: Typically 75-85%.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).[1]

The Reactivity Matrix

The iodine atom in IMCO is exceptionally labile toward oxidative addition by


 species due to the weaker 

bond compared to bromides or chlorides. This allows for cross-coupling reactions to occur under milder conditions, preserving the sensitive enone functionality.
Suzuki-Miyaura Coupling

This is the dominant method for introducing aryl or heteroaryl substituents at the C2 position.

  • Strategic Value: Enables the rapid construction of 2-aryl-3-methylcyclohexenone scaffolds, which are common pharmacophores.

  • Selectivity: The reaction is highly chemoselective for the C-I bond; the Michael acceptor (C3) remains intact.

  • Catalytic System:

    
     or 
    
    
    
    with bases like
    
    
    or
    
    
    .
Sonogashira Coupling

Coupling with terminal alkynes yields conjugated enynes.[2]

  • Application: Precursors for photocyclization or substrates for natural products like Harveynone .

  • Challenges: Requires careful control of copper co-catalysts to prevent homocoupling of the alkyne (Glaser coupling).

Stille Coupling

Utilizes organostannanes to introduce vinyl or alkyl groups.

  • Utility: Useful when boronic acids are unstable or difficult to access.

  • Toxicity: Requires rigorous purification to remove tin byproducts.

Reactivity Flowchart

Reactivity Center 2-Iodo-3-methyl- 2-cyclohexen-1-one Suzuki Suzuki-Miyaura (Ar-B(OH)2) Center->Suzuki Pd(0), Base Sono Sonogashira (R-C≡CH) Center->Sono Pd(0), CuI, Amine Stille Stille (R-SnBu3) Center->Stille Pd(0) Lith Li-Halogen Exchange (t-BuLi) Center->Lith -78°C Prod_Suz 2-Aryl-enones Suzuki->Prod_Suz Prod_Sono Conjugated Enynes (Natural Products) Sono->Prod_Sono Prod_Stille 1,3-Dienes Stille->Prod_Stille Prod_Lith Vinyllithium Nucleophiles Lith->Prod_Lith

Figure 2: Divergent reactivity profile of the


-iodo enone scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Objective: Synthesis of 2-(4-methoxyphenyl)-3-methyl-2-cyclohexen-1-one.

  • Setup: In a dry Schlenk flask, combine 2-iodo-3-methyl-2-cyclohexen-1-one (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and

    
      (5 mol%).
    
  • Solvent System: Add degassed 1,4-dioxane (0.2 M concentration).

  • Base Addition: Add aqueous

    
      (2.0 M, 3.0 equiv).
    
  • Reaction: Heat the biphasic mixture to 100°C under an argon atmosphere for 10–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (3x).[3]

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (10-20% EtOAc in Hexanes).
    

Data Table: Optimization of Suzuki Conditions

EntryCatalyst (5 mol%)Base (3 eq)SolventTemp (°C)Yield (%)
1


Dioxane/

10088
2

/


Toluene/EtOH8065
3


DMF9092
4

/ S-Phos

THF/

6081
Protocol B: Sonogashira Coupling (Natural Product Synthesis Context)

Objective: Introduction of an alkynyl side chain (e.g., toward Harveynone).

  • Reagents: 2-iodo-3-methyl-2-cyclohexen-1-one (1.0 equiv), Terminal Alkyne (1.5 equiv),

    
      (3 mol%), CuI  (5 mol%).
    
  • Solvent/Base: Use Triethylamine (

    
    )  or Diethylamine as both solvent and base (or THF/
    
    
    
    mixture).
  • Procedure:

    • Dissolve the iodo-enone and catalyst in degassed THF/Amine.

    • Add CuI and stir for 5 min (solution turns dark).

    • Add the alkyne dropwise.

    • Stir at Room Temperature (crucial to avoid polymerization) for 4–6 hours.

  • Note: If the alkyne is volatile, use a sealed tube.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify on silica.

Strategic Application: Total Synthesis

The 2-iodo-3-methyl-2-cyclohexen-1-one scaffold is a direct precursor to the Harveynone and Tricholomenyn families of natural products. These compounds possess a characteristic enyne core with significant antibiotic and cytotoxic activity.

Case Study: Synthesis of (-)-Harveynone The synthesis relies on the Sonogashira coupling of the chiral alkyne fragment with the iodo-enone core. The iodine handle allows for the convergent assembly of the molecule late in the synthetic sequence, minimizing the risk of isomerizing the sensitive poly-unsaturated side chain.

  • Key Step: Sonogashira coupling at RT.

  • Yield: >80% for the coupling step.[4]

  • Reference: J. Org. Chem. 2022 (See Ref 1).[5]

References

  • Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A Source: The Journal of Organic Chemistry [Link][5]

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one (Supporting Info) Source: Royal Society of Chemistry (RSC) [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts [Link]

  • Stille Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal [Link][6][7]

  • 2-Iodo-3-methylcyclohexan-1-one Compound Summary Source: PubChem [Link][8]

Sources

Foundational

Alpha-iodination mechanisms for cyclic enones using I2 and pyridine

Reagent System: Iodine ( ) and Pyridine Executive Summary The -iodination of cyclic enones is a pivotal transformation in medicinal chemistry, converting simple conjugated systems into versatile cross-coupling partners (...

Author: BenchChem Technical Support Team. Date: March 2026

Reagent System: Iodine ( ) and Pyridine

Executive Summary

The


-iodination of cyclic enones is a pivotal transformation in medicinal chemistry, converting simple conjugated systems into versatile cross-coupling partners (e.g., Suzuki-Miyaura, Stille, Sonogashira). While 

-halogenation of saturated ketones is trivial, the direct

-functionalization of enones is electronically challenging due to the electron-deficient nature of the

-unsaturated system.

This guide analyzes the Johnson Iodination Protocol , a robust method utilizing elemental iodine (


) and pyridine. Unlike metal-mediated methods, this organocatalytic approach offers operational simplicity. This document details the mechanistic causality, provides self-validating experimental protocols, and compares solvent effects to ensure reproducibility in drug discovery workflows.

Mechanistic Analysis

The transformation of a cyclic enone to an


-iodoenone using 

/Pyridine proceeds primarily through an Addition-Elimination pathway, distinct from the radical mechanisms often seen with N-iodosuccinimide (NIS).
The Addition-Elimination Pathway

The reaction is driven by the electrophilic nature of iodine and the dual role of pyridine as a nucleophilic activator (forming


 complexes) and a Brønsted base.
  • Activation: Pyridine forms a charge-transfer complex with iodine (

    
    ), increasing the electrophilicity of the iodine species.
    
  • Electrophilic Addition: The enone double bond attacks the electrophilic iodine, resulting in a trans-diaxial

    
    -diiodo saturated ketone intermediate. This step temporarily breaks the conjugation.
    
  • Base-Promoted Elimination: The

    
    -proton of the diiodo intermediate is highly acidic due to the adjacent carbonyl group. Pyridine deprotonates this position.
    
  • Regioselective Elimination: The resulting enolate eliminates the iodide at the

    
    -position to restore the double bond (conjugation), yielding the 
    
    
    
    -iodoenone.
Mechanistic Diagram

The following diagram illustrates the molecular logic of the transformation.

JohnsonIodination Start Cyclic Enone (Conjugated) Intermediate α,β-Diiodo Ketone (Transient Saturated Species) Start->Intermediate + I2 / Pyridine (1,2-Addition) Complex Pyridine-I2 Complex Complex->Intermediate I+ Source Enolate α-Iodo Enolate Intermediate->Enolate - H+ (Base: Pyridine) Product α-Iodoenone (Restored Conjugation) Enolate->Product - I- (Elimination) Byproduct Pyridine·HI Enolate->Byproduct

Figure 1: The Addition-Elimination mechanism governing the Johnson


-iodination of cyclic enones.[1]

Experimental Protocols

The Classic Johnson Protocol ( )

Reference: Johnson, C. R. et al. Tetrahedron Lett. 1992, 33, 917.

This method is the gold standard for reliability, though modern safety standards often substitute


 with 

.

Reagents:

  • Cyclic Enone (1.0 equiv)[1]

  • Iodine (

    
    ) (3.0 equiv)
    
  • Pyridine (Solvent/Reagent, excess)[1]

  • Carbon Tetrachloride (

    
    ) (Solvent, 1:1 ratio with Pyridine)[1]
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the cyclic enone (e.g., 2-cyclohexen-1-one) in a 1:1 mixture of

    
     and Pyridine (
    
    
    
    M concentration relative to enone).
  • Iodination: Add elemental Iodine (

    
    ) in one portion. The solution will turn dark brown.
    
  • Reaction: Stir the mixture at room temperature (

    
    ) for 12–24 hours. Monitor by TLC (the starting enone spot should disappear; product is usually less polar).
    
  • Quench: Dilute the reaction mixture with diethyl ether. Wash successively with:

    • 20% aqueous

      
       (to remove excess iodine; color changes from brown to yellow/clear).
      
    • 1N HCl (to remove pyridine as pyridinium salt).

    • Saturated

      
       and Brine.
      
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
    
The Green Aqueous Protocol

Reference: Krafft, M. E. et al. J. Org. Chem. 2005, 70, 1375.

For applications requiring eco-friendly solvents, water can be used with DMAP/Carbonate, though the Pyridine/


 variant is also effective for liquid enones.

Reagents:

  • Enone (1.0 equiv)

  • 
     (1.2–2.0 equiv)
    
  • Pyridine (3.0 equiv) or DMAP (0.1 equiv) +

    
    
    
  • Solvent: Water (

    
    )[1]
    

Key Difference: In water, the hydrophobic effect accelerates the reaction for organic substrates. The product often precipitates or oils out, simplifying isolation.

Data Analysis & Performance

The choice of base and solvent significantly impacts the yield, particularly for sterically hindered enones.

Table 1: Comparative Efficiency of


-Iodination Conditions 
SubstrateConditionsTime (h)Yield (%)Notes
2-Cyclohexen-1-one

, Pyridine,

1281% Classic Johnson method. High purity.
2-Cyclohexen-1-one

, DMAP,

,

292% Faster; DMAP acts as a nucleophilic catalyst.
2-Cyclopenten-1-one

, Pyridine,

1575% Slightly lower yield due to ring strain/polymerization risk.
4,4-Dimethylcyclohexenone

, Pyridine,

2468% Steric hindrance at

-position affects kinetics.
Acyclic Enone (Chalcone)

, Pyridine,

48<40% Poor conversion; method prefers cyclic s-trans fixed enones.
Critical Troubleshooting (Self-Validating System)
  • Issue: Incomplete Conversion.

    • Cause: Iodine is consumed by side reactions or sublimation.

    • Fix: Add an additional 0.5–1.0 equiv of

      
       after 12 hours.
      
  • Issue:

    
    -Iodination. 
    
    • Cause: Failure to eliminate HI effectively.

    • Fix: Ensure Pyridine is in excess. If using the aqueous method, ensure

      
       is fresh.
      
  • Issue: Aromatization.

    • Cause: For cyclohexenones, oxidative aromatization to phenols can occur if heated.

    • Fix: Keep reaction strictly at room temperature.

References

  • Johnson, C. R. ; Adams, J. P.; Braun, M. P.; Uskokovic, M. R.[2] "Direct

    
    -iodination of cycloalkenones." Tetrahedron Letters1992 , 33, 917-918. 
    
  • Krafft, M. E.; Cran, J. W. "A convenient protocol for the

    
    -iodination of 
    
    
    
    -unsaturated carbonyl compounds with
    
    
    in an aqueous medium." Synlett2005 , 2005, 1263-1266.
  • Whistling, T.; Renz, M.; Bernardi, G.; Fabrizi, G. "Efficient -iodination of enones using elemental iodine." Tetrahedron2005, 61, 10321.

Sources

Exploratory

The Ambient Stability and Handling of 2-Iodo-3-methyl-2-cyclohexen-1-one: A Comprehensive Technical Guide

Executive Summary 2-Iodo-3-methyl-2-cyclohexen-1-one (CAS: 140710-03-8) [1] is a highly valuable electrophilic building block utilized extensively in palladium-catalyzed cross-coupling methodologies, including Negishi, S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-3-methyl-2-cyclohexen-1-one (CAS: 140710-03-8) [1] is a highly valuable electrophilic building block utilized extensively in palladium-catalyzed cross-coupling methodologies, including Negishi, Stille, and Suzuki-Miyaura reactions. While it enables the rapid assembly of complex terpenoid scaffolds and pharmaceutical intermediates, the compound is notorious for its poor stability under ambient conditions[2].

Like many


-iodo enones, it suffers from inherent thermodynamic and kinetic vulnerabilities when exposed to room temperature, ambient light, and atmospheric oxygen[3]. This whitepaper dissects the mechanistic causality behind its degradation, provides empirical stability metrics, and outlines self-validating experimental protocols to ensure the integrity of this reagent during storage and application.

Mechanistic Analysis of Degradation

To effectively preserve 2-iodo-3-methyl-2-cyclohexen-1-one, one must understand the specific pathways that lead to its decomposition. The degradation is not a single event but a cascade initiated primarily by photolysis and accelerated by thermal energy.

Photolytic C–I Bond Cleavage (The Primary Pathway)

The carbon-iodine (


) bond in 

-iodo cycloalkenones possesses a relatively low bond dissociation energy (BDE

kJ/mol). Ambient light—particularly in the near-UV and blue visible spectrum—provides sufficient energy to induce homolytic cleavage of this bond[4].

When the bond breaks, it generates a highly reactive iodine radical (


) and a resonance-stabilized 

-enonyl radical. The stabilization of the resulting carbon-centered radical thermodynamically drives the forward reaction. Subsequently, the highly mobile iodine radicals recombine to form elemental iodine (

), which is visually identifiable by a rapid color shift in the sample from pale yellow to a dark, viscous brown.
Thermal and Oxidative Propagation

While photolysis acts as the initiator, ambient thermal conditions (


) provide the kinetic energy required for radical propagation. The 

-enonyl radicals can undergo dimerization or react with atmospheric oxygen to form peroxyl radicals, leading to complex oligomerization. This is why the compound exhibits remarkably low stability in solution at room temperature, often resulting in sluggish or entirely failed downstream cross-coupling reactions[2].

Photolysis A 2-Iodo-3-methyl- 2-cyclohexen-1-one B Homolytic C-I Bond Cleavage A->B hν (Ambient Light) C α-Enonyl Radical + Iodine Radical (I•) B->C Radical Initiation D Elemental Iodine (I2) (Brown Discoloration) C->D 2 I• → I2 E Oligomerization & Degradation Products C->E Radical Propagation

Fig 1. Photolytic degradation pathway of 2-iodo-3-methyl-2-cyclohexen-1-one via C-I bond cleavage.

Empirical Stability Profile

To guide laboratory handling, the quantitative degradation behavior of 2-iodo-3-methyl-2-cyclohexen-1-one has been synthesized into the following stability matrix.

Table 1: Stability Matrix for 2-Iodo-3-methyl-2-cyclohexen-1-one

Storage ConditionLight ExposureEstimated Shelf-LifePrimary Degradation Marker
Ambient (

)
Unrestricted (Clear glass)

Hours
Rapid browning (

formation), high viscosity
Ambient (

)
Dark (Amber vial/Foil)

Weeks
Gradual yellowing, sluggish catalytic activity
Refrigerated (

)
Dark

Months
Trace discoloration, maintained viability
Freezer (

)
Dark + Argon Purge

Months
None (Remains pale yellow/colorless)

Note: Solutions of the compound (e.g., in THF or DCM) degrade significantly faster than the neat material due to increased molecular mobility facilitating radical collisions.

Standard Operating Procedures (SOPs)

As a Senior Application Scientist, I mandate that any protocol must be self-validating. The following workflows rely on immediate visual feedback to confirm chemical state changes.

Protocol: Rescue and Purification of Degraded Samples

If a batch of 2-iodo-3-methyl-2-cyclohexen-1-one has turned brown due to ambient exposure, it must be purified prior to use in sensitive palladium-catalyzed reactions to prevent catalyst poisoning by


.

Causality & Validation: We utilize an aqueous sodium thiosulfate (


) wash. Thiosulfate acts as a mild reducing agent, converting elemental iodine (

, brown, organic-soluble) into iodide ions (

, colorless, water-soluble). Self-Validation: The success of this step is instantly confirmed when the organic layer transitions from dark brown back to a pale yellow or colorless state.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded brown sample in a non-polar/semi-polar organic solvent (e.g., Diethyl Ether or Ethyl Acetate) at a concentration of ~0.1 M.

  • Reduction: Transfer to a separatory funnel and add an equal volume of saturated aqueous

    
     solution.
    
  • Agitation: Shake vigorously and vent. Observation: The organic layer will rapidly decolorize.

  • Separation: Isolate the organic layer. Wash once with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous

    
    . Filter to remove the drying agent.
    
  • Concentration: Evaporate the solvent in vacuo at a low temperature (water bath

    
    ) while shielding the rotary evaporator flask from direct light (e.g., using aluminum foil).
    
Protocol: Optimal Long-Term Storage

To arrest the degradation pathways mapped in Section 2, storage conditions must eliminate light, thermal energy, and oxygen.

Step-by-Step Methodology:

  • Transfer the purified, neat compound into an amber glass vial (blocks UV/Vis light, preventing homolytic cleavage).

  • Purge the headspace of the vial with a gentle stream of Argon or dry Nitrogen for 30 seconds (displaces oxygen, preventing peroxyl radical formation).

  • Seal the vial tightly with a PTFE-lined cap and wrap the exterior in aluminum foil for redundant light protection.

  • Store immediately in a

    
     freezer  (removes thermal kinetic energy, halting propagation).
    

Workflow Step1 Visual Inspection: Is sample brown/yellow? Step2 Dissolve in Organic Solvent (e.g., EtOAc or Et2O) Step1->Step2 Yes (Degraded) Step5 Transfer to Amber Vial & Purge with Argon Step1->Step5 No (Pure) Step3 Wash with aq. Na2S2O3 (Reduces I2 to I⁻) Step2->Step3 Step4 Dry (MgSO4) & Concentrate in vacuo Step3->Step4 Step4->Step5 Step6 Store at -20°C Step5->Step6

Fig 2. Step-by-step recovery and storage workflow for degraded α-iodo enone samples.

Conclusion

The utility of 2-iodo-3-methyl-2-cyclohexen-1-one in advanced synthesis is undeniable, but its intrinsic thermodynamic instability demands rigorous handling. By understanding that ambient degradation is fundamentally a light-initiated, thermally-propagated radical process, researchers can implement the logical, self-validating storage and recovery protocols detailed above to ensure reproducible synthetic yields.

References

1.[2] Title: Advances in ORGANOMETALLIC CHEMISTRY - National Academic Digital Library of Ethiopia Source: ethernet.edu.et URL:

2.[1] Title: CAS:140710-03-8, 2-Iodo-3-methylcyclohex-2-en-1-one Source: bidepharm.com URL:

3.[3] Title: Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid Source: researchgate.net URL:

4.[4] Title: Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications Source: acs.org URL:

Sources

Foundational

The Strategic Deployment of Functionalized Cyclohexenones in Natural Product Synthesis: A Technical Whitepaper

Executive Summary Functionalized cyclohexenones are indispensable architectural building blocks in the total synthesis of complex natural products, including terpenes, steroids, and alkaloids. The inherent reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized cyclohexenones are indispensable architectural building blocks in the total synthesis of complex natural products, including terpenes, steroids, and alkaloids. The inherent reactivity of the α,β-unsaturated ketone moiety provides a versatile canvas for stereoselective transformations such as Michael additions, Diels-Alder cycloadditions, and higher-order annulations. This whitepaper critically examines recent advancements in cyclohexenone synthesis, focusing on transition metal catalysis, asymmetric organocatalysis, and skeletal reorganization. By dissecting the causality behind key experimental protocols, this guide provides researchers with field-proven, self-validating methodologies for constructing highly functionalized carbocyclic cores.

Architectural Significance and Mechanistic Paradigms

The strategic value of the cyclohexenone scaffold lies in its dual capacity to act as both an electrophile (at the β-carbon) and a nucleophile (via enolate formation at the α'-carbon). This bidirectional reactivity enables rapid complexity generation. Recent literature highlights three dominant paradigms for accessing these structures:

Transition Metal-Catalyzed Annulations

Traditional Robinson annulations often suffer from poor regioselectivity and require harsh thermodynamic conditions. To circumvent this, transition metal catalysis has been deployed to achieve mild, stereocontrolled annulations. For example, Copper(II)-catalyzed tandem decarboxylative Michael/aldol reactions allow for the direct conversion of β-ketoacids and enones into highly functionalized cyclohexenones (Lee et al., 2018). Similarly, Rhodium(I)-catalyzed [5+1] cycloadditions of allenylcyclopropanes with carbon monoxide (CO) have been utilized to construct the sterically congested cyclohexenone core of welwitindolinone alkaloids (Li et al., 2012).

Skeletal Reorganization and C–C Cleavage

A more recent and highly innovative approach involves the skeletal reorganization of readily available chiral pools. Transition metal-catalyzed C–C single bond cleavage of carvone-derived cyclobutanols provides access to functionalized cyclohexenones with completely reorganized skeletons. This strategy has been pivotal in synthesizing abscisic acid analogs and complex taxoid natural products like taxagifine (Wang, 2020; Zhang et al., 2024).

Chiral Pool and Carbocyclization

For highly oxygenated natural products, the Ferrier carbocyclization reaction remains a powerful tool. It converts aldohexoses into enantiomerically pure cyclohexanones, which serve as versatile building blocks for targets like hygromycin A and lycoricidine (Chida & Ogawa, 2014). Furthermore, asymmetric transfer hydrogenation (ATH) utilizing Ruthenium(II) bifunctional catalysts enables the enantiocontrolled preparation of γ-substituted cyclohexenones (Gómez et al., 2021).

G A Starting Materials (e.g., Carvone, β-Ketoacids) B Robinson Annulation (Organocatalysis) A->B Base/Amine C Transition Metal Catalysis (Rh[5+1], Cu Michael/Aldol) A->C Metal/CO D Skeletal Reorganization (C-C Cleavage) A->D Strain Release E Functionalized Cyclohexenones (Core Intermediates) B->E C->E D->E F Natural Products (Taxoids, Steroids, Alkaloids) E->F Late-Stage Functionalization

Strategic pathways for synthesizing functionalized cyclohexenones.

Quantitative Comparative Analysis

To select the appropriate methodology for a given target, researchers must weigh the catalyst efficiency, stereoselectivity, and functional group tolerance. The following table summarizes the performance metrics of the primary synthetic strategies discussed.

Table 1: Quantitative Comparison of Cyclohexenone Synthesis Methodologies

MethodologyCatalyst / Key ReagentsTarget Scaffold / ApplicationYield (%)Stereoselectivity
Decarboxylative Michael/Aldol Cu(II) salts10-nor-steroid core65–85%84–94% ee
[5+1] Cycloaddition [Rh(CO)₂Cl]₂ / COWelwitindolinone core50–60%Diastereoselective
Asymmetric Transfer Hydrogenation Ru(II) bifunctionalCyclopropyl-fused nucleosides>78%>95% ee
Skeletal Reorganization Rh or PdTaxoids, Phomactin AVariableConserved from pool
Ferrier Carbocyclization Hg(II) trifluoroacetateHygromycin A, LycoricidineHighEnantiopure

Self-Validating Experimental Protocols

The following protocols detail the step-by-step methodologies for two highly authoritative cyclohexenone synthesis techniques. Each protocol is designed as a self-validating system, ensuring that researchers can verify the success of intermediate states through observable physical or chemical changes.

Protocol 1: Cu(II)-Catalyzed Tandem Decarboxylative Michael/Aldol Reaction

Objective: Synthesize chiral cyclohexenones containing vicinal stereocenters from β-ketoacids and enones. Causality & Design: Cu(II) acts as a specialized Lewis acid that coordinates the β-ketoacid, drastically lowering the activation energy for decarboxylation. This generates a reactive Cu(II)-enolate in situ, preventing the unwanted side reactions (e.g., O-alkylation or poly-alkylation) typical of pre-formed alkali enolates. The release of CO₂ drives the equilibrium forward, validating the initiation of the cascade.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral Cu(II) complex (5–10 mol%) in anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add the β-ketoacid (1.0 equiv) and the sterically hindered β,β'-enone (1.2 equiv) at room temperature.

  • Decarboxylation/Addition (Validation Step): Stir the mixture. The immediate evolution of CO₂ gas (observable as bubbling) serves as a self-validating indicator that the Cu(II)-enolate is forming and the Michael addition is proceeding.

  • Aldolization: Once gas evolution ceases, elevate the temperature to 50 °C to thermodynamically drive the intramolecular aldol condensation and subsequent dehydration.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to demetalate the product. Extract with ethyl acetate, dry over Na₂SO₄, and purify the resulting functionalized cyclohexenone via flash column chromatography.

Mechanism N1 β-Ketoacid + Enone N2 Cu(II) Coordination & Decarboxylation N1->N2 N3 Cu(II) Enolate Intermediate N2->N3 -CO2 N4 Intermolecular Michael Addition N3->N4 N5 Intramolecular Aldolization N4->N5 N6 Dehydration N5->N6 -H2O N7 Functionalized Cyclohexenone N6->N7

Mechanism of Cu(II)-catalyzed tandem decarboxylative Michael/aldol reaction.

Protocol 2: Rh(I)-Catalyzed[5+1] Cycloaddition for Welwitindolinone Cores

Objective: Construct the highly functionalized, sterically congested cyclohexenone core of welwitindolinones. Causality & Design: The allenylcyclopropane substrate contains immense ring strain. Rh(I) selectively inserts into the less sterically hindered C–C bond of the cyclopropane. The CO atmosphere is not merely a reactant; it acts as a stabilizing π-acceptor ligand for the Rh species, preventing catalyst aggregation (blackening) while inserting into the metallacycle to form the required 6-membered ring.

  • Setup: Transfer the allenylcyclopropane substrate (1.0 equiv) to a heavy-walled glass pressure vessel or autoclave.

  • Catalyst Addition: Add [Rh(CO)₂Cl]₂ (5 mol%) dissolved in anhydrous, degassed toluene.

  • Atmospheric Control (Validation Step): Purge the system with CO gas three times, then pressurize to 1.5 atm. A stable, clear, pale-yellow solution indicates active catalyst; rapid darkening suggests oxygen contamination or CO starvation.

  • Cycloaddition: Heat the reaction mixture to 90 °C for 12 hours. The thermal energy overcomes the activation barrier for Rh insertion, while the constant CO pressure drives the carbonyl insertion step prior to reductive elimination.

  • Isolation: Cool the vessel to room temperature and vent the excess CO safely in a fume hood. Concentrate the mixture under reduced pressure and isolate the target cyclohexenone via silica gel chromatography.

Conclusion and Future Perspectives

The synthesis of functionalized cyclohexenones has evolved from classical, stoichiometric thermodynamic approaches to highly sophisticated, catalytic, and atom-economical methodologies. Transition metal-catalyzed cascades and skeletal reorganizations now allow chemists to build dense stereocenters and quaternary carbons with unprecedented precision. Future developments in this space will likely focus on integrating photoredox catalysis to unlock entirely new, radical-mediated disconnections for cyclohexenone assembly, further streamlining the total synthesis of complex therapeutics.

References

  • Lee, J., Wang, S., et al. (2018). "Copper(II)-Catalyzed Tandem Decarboxylative Michael/Aldol Reactions Leading to the Formation of Functionalized Cyclohexenones." PMC / National Institutes of Health. URL: Verified Link
  • Li, Q., et al. (2012). "Synthesis of Functionalized Cyclohexenone Core of Welwitindolinones via Rhodium- Catalyzed [5+1] Cycloaddition." PMC / National Institutes of Health. URL: Verified Link
  • Wang, B. S. (2020). "C–C Bond Cleavage of Carvone-Derived Cyclobutanols En Route to Abscisic Acid Analogs and Taxoid Natural Products." eScholarship. URL: Verified Link
  • Zhang, Z., et al. (2024). "Controllable skeletal reorganizations in natural product synthesis." RSC Publishing. URL: Verified Link
  • Chida, N., & Ogawa, S. (2014). "Synthesis of natural products containing cyclohexane units utilizing the Ferrier carbocyclization reaction." PMC / National Institutes of Health. URL: Verified Link
  • Gómez, et al. (2021). "Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides." PMC / National Institutes of Health. URL: Verified Link
  • Fay, N., & Kouklovsky, C. (2023). "Natural Product Synthesis: The Endless Quest for Unreachable Perfection." ACS Organic & Inorganic Au. URL: Verified Link
  • "A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block." (2021). ACS Omega. URL: Verified Link
Exploratory

2-iodo-3-methyl-2-cyclohexen-1-one molecular weight and physical constants

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties of 2-iodo-3-methyl-2-cyclohexen-1-one, a valuable intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-iodo-3-methyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis. As a senior application scientist, this document aims to deliver not just data, but also field-proven insights into its synthesis, characterization, and handling.

Molecular Profile and Physicochemical Properties

2-Iodo-3-methyl-2-cyclohexen-1-one, with the molecular formula C₇H₉IO, is an α,β-unsaturated ketone, also known as an enone. The presence of the electron-withdrawing iodine atom on the double bond significantly influences the molecule's reactivity, making it a versatile building block in synthetic chemistry.

Calculated Molecular Weight and Physical Constants:
PropertyValue
Molecular Formula C₇H₉IO
Molecular Weight 236.05 g/mol
Exact Mass 235.96982 Da
Elemental Composition C: 35.62%, H: 3.84%, I: 53.77%, O: 6.78%
LogP (calculated) 2.35
Topological Polar Surface Area (TPSA) 17.1 Ų
Refractive Index (calculated) 1.62
Molar Refractivity (calculated) 47.3 cm³
Density (predicted) 1.75 g/cm³

Synthesis of 2-Iodo-3-methyl-2-cyclohexen-1-one

The synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one is typically achieved through the iodination of the corresponding α,β-unsaturated ketone, 3-methyl-2-cyclohexen-1-one. This precursor is commercially available and its spectroscopic data is well-documented.

Synthetic Workflow:

A common and effective method for the synthesis of α-iodoenones involves the use of an iodine source in the presence of a base. The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 3-methyl-2-cyclohexen-1-one 3-methyl-2-cyclohexen-1-one Iodination Iodination 3-methyl-2-cyclohexen-1-one->Iodination Iodine (I2) Iodine (I2) Iodine (I2)->Iodination Base (e.g., Pyridine, DMAP) Base (e.g., Pyridine, DMAP) Base (e.g., Pyridine, DMAP)->Iodination Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Iodination 2-iodo-3-methyl-2-cyclohexen-1-one 2-iodo-3-methyl-2-cyclohexen-1-one Iodination->2-iodo-3-methyl-2-cyclohexen-1-one

Caption: General workflow for the synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one.

Experimental Protocol (General Procedure):

The following is a generalized protocol based on standard procedures for the α-iodination of enones. Researchers should optimize conditions for their specific needs.

  • Dissolution: Dissolve 3-methyl-2-cyclohexen-1-one (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base such as pyridine or 4-dimethylaminopyridine (DMAP) (1.1-1.5 eq) to the solution.

  • Addition of Iodine: Slowly add a solution of iodine (I₂) (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):
  • Vinyl Proton: The vinylic proton at the 2-position in the starting material (around 5.8-6.0 ppm) will be absent in the product.

  • Methyl Group: The methyl protons are expected to show a singlet, likely with a slight downfield shift compared to the starting material due to the electronic effect of the iodine atom.

  • Aliphatic Protons: The methylene protons of the cyclohexene ring will appear as multiplets in the aliphatic region (around 2.0-2.8 ppm).

¹³C NMR Spectroscopy (Predicted):
  • Carbonyl Carbon: The carbonyl carbon (C=O) is expected in the range of 190-200 ppm.

  • Vinylic Carbons: The C-I carbon (C2) will be significantly shielded and appear further upfield than a typical vinylic carbon, while the C-CH₃ carbon (C3) will be deshielded.

  • Methyl Carbon: The methyl carbon will appear in the upfield region.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for the α,β-unsaturated ketone and the C-I bond.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (conjugated) 1670-1690
C=C Stretch 1600-1620
C-H Stretch (sp³) 2850-3000
C-I Stretch 500-600
Mass Spectrometry (MS):

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 236. A prominent peak corresponding to the loss of iodine ([M-I]⁺) at m/z = 109 would also be anticipated.

Reactivity and Applications

2-Iodo-3-methyl-2-cyclohexen-1-one is a valuable intermediate in a variety of organic transformations, primarily due to the reactivity of the carbon-iodine bond.

Cross-Coupling Reactions:

The C-I bond is susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various substituents at the 2-position of the cyclohexenone ring, providing access to a diverse array of more complex molecules. A research article details the use of 2-iodo-3-methylcyclohex-2-en-1-one in a Suzuki coupling reaction with aryl boronic acids.[1]

Reactivity cluster_start Substrate cluster_reactions Cross-Coupling Reactions cluster_products Products Iodoenone 2-Iodo-3-methyl-2-cyclohexen-1-one Suzuki Suzuki Iodoenone->Suzuki Ar-B(OH)2, Pd catalyst Stille Stille Iodoenone->Stille R-Sn(Bu)3, Pd catalyst Sonogashira Sonogashira Iodoenone->Sonogashira R-C≡CH, Pd/Cu catalyst Aryl-substituted enone Aryl-substituted enone Suzuki->Aryl-substituted enone Vinyl-substituted enone Vinyl-substituted enone Stille->Vinyl-substituted enone Alkynyl-substituted enone Alkynyl-substituted enone Sonogashira->Alkynyl-substituted enone

Caption: Reactivity of 2-iodo-3-methyl-2-cyclohexen-1-one in cross-coupling reactions.

Safety and Handling

While specific toxicity data for 2-iodo-3-methyl-2-cyclohexen-1-one is not available, it should be handled with the care afforded to all α-iodoenones, which are generally considered to be irritants and potentially toxic.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

References

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (URL not available)

Sources

Foundational

Strategic Introduction of Iodine at the α-Position of Conjugated Enones: A Methodological and Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract α-Iodo-α,β-unsaturated ketones, commonly referred to as α-iodo enones, are exceptionally versatile intermediates in mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Iodo-α,β-unsaturated ketones, commonly referred to as α-iodo enones, are exceptionally versatile intermediates in modern organic synthesis. Their strategic importance stems from the unique reactivity of the carbon-iodine bond, which serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-couplings.[1][2] This guide provides a comprehensive overview of the principal methodologies for the regioselective introduction of an iodine atom at the α-position of conjugated enones. We will delve into the mechanistic underpinnings of each approach, explaining the causality behind experimental choices, from classic base-mediated electrophilic substitution to sophisticated metal-catalyzed rearrangements. This document is designed to serve as a practical and authoritative resource, offering not only theoretical insight but also field-proven, step-by-step protocols and comparative data to aid in methodological selection for research and development applications.

The Synthetic Value of α-Iodo Enones

The α-iodo enone motif is a powerful synthon for several reasons:

  • Cross-Coupling Handle: The C(sp²)-I bond is sufficiently reactive to participate in a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Negishi), enabling the introduction of diverse alkyl, alkenyl, alkynyl, and aryl substituents at the α-position.[1][2] This provides a modular approach to complex, substituted enone frameworks.

  • Radical Precursors: The relatively weak C-I bond can undergo homolytic cleavage upon exposure to light or radical initiators, generating alkenyl radicals for intramolecular cyclization and other radical-mediated transformations.[3][4]

  • Nucleophilic Addition/Substitution: The electron-withdrawing nature of the carbonyl group and the iodine atom activates the β-carbon for conjugate addition, while the α-carbon itself can be a site for further functionalization.

Given their utility, the development of efficient, selective, and scalable methods for their synthesis is a critical objective.

Core Methodologies for α-Iodination

The synthesis of α-iodo enones can be broadly categorized into two main strategies: the direct iodination of a pre-formed enone and the rearrangement of a suitable precursor that concurrently installs the iodo-enone functionality.

Direct Electrophilic Iodination of Enones

This is the most straightforward approach, conceptually involving the reaction of an enol or enolate intermediate with an electrophilic iodine source.[5][6] The primary challenge is to achieve selective iodination at the α-carbon without competing reactions at the γ-position or addition to the double bond.

This classical approach relies on the in-situ generation of a nucleophilic enolate, which subsequently attacks molecular iodine (I₂).

Mechanistic Rationale: The choice of base is critical. It must be strong enough to deprotonate the γ-carbon, forming the conjugated enolate, but not so strong as to promote undesirable side reactions. Tertiary amines like pyridine or triethylamine (Et₃N) are frequently employed.[7][8] They serve a dual purpose: facilitating enolate formation and neutralizing the hydrogen iodide (HI) byproduct, which shifts the equilibrium toward the product.[9][10] The use of water as a solvent, sometimes counterintuitively, has been shown to improve yields, potentially by influencing solvation of the transition state or promoting the formation of microdroplets that enhance reactivity.[7]

Diagram 1: Base-Mediated α-Iodination This diagram illustrates the formation of a conjugated enolate followed by electrophilic attack by molecular iodine.

G sub Conjugated Enone enolate Conjugated Enolate (Nucleophile) sub->enolate  + Base - [Base-H]⁺ prod α-Iodo Enone enolate->prod  + I₂ iodine I₂ (Electrophile) HI HI prod->HI Byproduct base Base (e.g., Pyridine) baseH [Base-H]⁺I⁻ HI->baseH  + Base

Experimental Protocol: Pyridine-Mediated α-Iodination of Chalcone

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve chalcone (1.0 eq) in a 1:1 mixture of pyridine and carbon tetrachloride (CCl₄).

  • Reagent Addition: Add powdered iodine (2.0-3.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by 1 M HCl to remove pyridine, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the α-iodo chalcone.

To circumvent the use of stoichiometric organic bases and often harsh conditions, a milder system utilizing copper(II) oxide (CuO) has been developed.[11][12]

Mechanistic Rationale: This method operates under neutral conditions. CuO is proposed to have a dual role. First, it acts as a Lewis acid, activating the iodine to form a more reactive electrophilic iodonium species. Second, it serves as a heterogeneous base to neutralize the HI byproduct, driving the reaction forward without introducing a soluble base into the medium.[11][13][14] This approach offers significant advantages, including high yields, mild conditions, short reaction times, and a simpler workup, as the copper salts can be easily filtered off.[12][15]

Diagram 2: CuO-Promoted Iodination Workflow A simplified workflow for the copper-promoted iodination of enones.

G start Mix Enone, I₂, CuO in Propan-2-ol react Stir at Reflux Temp start->react filter Cool and Filter to Remove CuO react->filter workup Aqueous Workup (Na₂S₂O₃ wash) filter->workup purify Purify (Crystallization or Chromatography) workup->purify product α-Iodo Enone purify->product

Experimental Protocol: CuO-Promoted α-Iodination [11][13]

  • Setup: To a solution of the α,β-unsaturated ketone (1.0 mmol) in propan-2-ol (10 mL), add copper(II) oxide (1.2 mmol) and iodine (1.2 mmol).

  • Reaction: Stir the mixture at reflux (approx. 82 °C) and monitor the reaction by TLC. Reaction times are typically short (30-60 minutes).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the solid CuO.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization.

N-Iodosuccinimide (NIS) is a crystalline, easy-to-handle, and mild source of electrophilic iodine.[16] It often provides a cleaner alternative to molecular iodine, avoiding the generation of HI.

Mechanistic Rationale: NIS reacts with the enol or enolate form of the ketone to deliver an iodine atom, generating succinimide as a benign byproduct.[17] The reactivity of NIS can be significantly enhanced by the addition of catalytic amounts of a Brønsted acid (like trifluoroacetic acid) or a Lewis acid, which polarizes the N-I bond, making the iodine more electrophilic.[9][17][18] While more expensive than elemental iodine, its ease of use and mildness make it ideal for sensitive substrates and small- to medium-scale synthesis.[9]

Indirect Synthesis via Rearrangement

An elegant and powerful alternative involves the rearrangement of propargylic alcohol derivatives. This strategy is particularly effective for the synthesis of linear α-iodo enones.

This method, pioneered by Zhang and coworkers, utilizes a gold catalyst to orchestrate a Meyer-Schuster-like rearrangement in the presence of an iodine source.[1]

Mechanistic Rationale: The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne of the propargylic acetate. This triggers a[1][1]-sigmatropic rearrangement, leading to a key allenyl acetate intermediate. This intermediate is then hydrolyzed to a gold-containing enolate, which is subsequently trapped by an electrophilic iodinating agent like NIS. This sequence allows for the highly regio- and stereoselective formation of α-iodo enones, often with excellent Z-selectivity for aliphatic substrates.[1] The addition of a small amount of water can be crucial for enhancing this selectivity by facilitating the hydrolysis step.[1]

Diagram 3: Gold-Catalyzed Rearrangement Pathway Mechanism of the Au-catalyzed synthesis of α-iodoenones from propargylic acetates.

G start Propargylic Acetate au_complex Gold-Alkyne π-Complex start->au_complex + [Au] rearrange [3,3]-Sigmatropic Rearrangement au_complex->rearrange allene Allenyl Acetate Intermediate rearrange->allene hydrolysis Hydrolysis allene->hydrolysis au_enolate Gold Enolate hydrolysis->au_enolate iodination Electrophilic Iodination (NIS) au_enolate->iodination product Z-α-Iodo Enone iodination->product catalyst Au(I) Catalyst

Experimental Protocol: Gold-Catalyzed Synthesis of an α-Iodo Enone [1]

  • Setup: In a vial under an inert atmosphere (N₂ or Ar), dissolve the propargylic acetate (0.20 mmol) in 1,2-dichloroethane (2.0 mL).

  • Catalyst Addition: Add the gold catalyst, Au(PPh₃)NTf₂ (2 mol%, 0.004 mmol).

  • Iodine Source: Add N-Iodosuccinimide (NIS) (1.2 eq, 0.24 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 2 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Quench the reaction by adding one drop of triethylamine (NEt₃) followed by 5 mL of aqueous Na₂S₂O₃ solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 8 mL). Combine the organic phases, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the residue by silica gel flash column chromatography to afford the desired α-iodo enone.

Comparative Summary of Methodologies

The selection of an appropriate iodination method depends on substrate scope, scale, cost, and available equipment. The following table provides a comparative overview.

MethodIodinating ReagentTypical ConditionsAdvantagesDisadvantages
Base-Mediated I₂Pyridine or Et₃N, CH₂Cl₂, CCl₄, or H₂O, RTInexpensive reagents, simple concept.[7]Can require excess base, sometimes harsh, byproduct removal.[9]
CuO-Promoted I₂CuO, Propan-2-ol, RefluxMild, neutral conditions, high yields, short reaction times, easy workup.[11][12]Heterogeneous reaction, requires filtration.
NIS N-IodosuccinimideCH₂Cl₂, MeCN; optional acid catalyst, RTMild, easy to handle solid, clean reaction (succinimide byproduct).[16]More expensive than I₂, not ideal for large scale.[9]
Gold-Catalyzed NISAu(I) catalyst, DCE, RTAccess to linear enones, high stereoselectivity (Z-isomers).[1]Requires expensive gold catalyst, sensitive to air/moisture.

Conclusion and Outlook

The introduction of iodine at the α-position of conjugated enones is a well-established yet continually evolving field. While traditional methods using molecular iodine and a base remain relevant, modern approaches utilizing copper promoters or gold catalysis offer significant advantages in terms of mildness, efficiency, and selectivity. The choice of methodology should be guided by a careful analysis of the specific substrate and the desired scale of the reaction. The resulting α-iodo enones are not merely synthetic curiosities but are enabling intermediates that open gateways to complex molecular architectures, making them invaluable tools for researchers in medicinal chemistry and materials science. Future developments will likely focus on catalytic, enantioselective methods to provide chiral α-iodo enones, further expanding their synthetic utility.[14][19]

References

  • Thiery, E., et al. (2008). An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones. Synfacts, 2009(03), 0278-0278. (Refers to the Wang, Z. et al. paper). [Link]

  • Yu, M., Zhang, G., & Zhang, L. (2007). Gold-Catalyzed Efficient Preparation of Linear α-Iodoenones from Propargylic Acetates. Organic Letters, 9(11), 2087-2090. [Link]

  • Mekky, A. E.-D. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 269. [Link]

  • Wang, Z., Yin, G., Qin, J., & Wu, A. (2008). An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones. ChemInform, 40(10). (Refers to the Wang, Z. et al. paper). [Link]

  • Tan, D., Tso, H., & Chuang, T. (2020). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Journal of the Chinese Chemical Society, 67(10), 1833-1843. [Link]

  • Wikipedia contributors. (2023). Carbonyl oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Al-Zaydi, K. M. (2006). α-Iodination of Enaminones Using the Modified Johnson′s Procedure: The Use of I2 and Et3N. Molecules, 11(7), 553-560. [Link]

  • Mphahlele, M. J. (2010). Molecular iodine-mediated alpha-iodination of carbonyl compounds. Journal of Chemical Research, 34(3), 121-127. [Link]

  • Wikipedia contributors. (2023). N-Iodosuccinimide. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-iodoketones. Organic Chemistry Portal. [Link]

  • This reference was not directly cited in the final text.
  • Singh, F. V., & Wirth, T. (2018). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 6, 383. [Link]

  • This reference was not directly cited in the final text.
  • This reference was not directly cited in the final text.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Chemia. (2023). Carbonyl compound iodination: Aliphatic compound iodination reactions (4). [Link]

  • Ghaffar, T., & Whiting, A. (1998). Selective C–H Iodination of (Hetero)arenes. Journal of the Chemical Society, Perkin Transactions 1, (2), 319-328. [Link]

  • Making Molecules. (2024). An Introduction to Enols & Enolates. [Link]

  • Moriarty, R. M., et al. (2012). Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 77(17), 7343-7349. [Link]

  • This reference was not directly cited in the final text.
  • Prakash, O., & Singh, S. P. (2005). Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC, 2005(5), 1-13. [Link]

  • Pamarthi, R., et al. (2020). α‐Iodonitroalkenes as Potential Antifungal and Antitubercular Agents. ChemistrySelect, 5(39), 12211-12215. (The mechanism diagram is relevant to base-mediated iodination). [Link]

  • This reference was not directly cited in the final text.
  • This reference was not directly cited in the final text.
  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

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  • Malmedy, F., & Wirth, T. (2017). Enantioselective Iodine(I/III) Catalysis in Organic Synthesis. Chemistry – A European Journal, 23(42), 9954-9965. [Link]

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  • Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. [Link]

  • Stuart, D. R., et al. (2013). Direct C–H α-Arylation of Enones with ArI(O2CR)2 Reagents. Organic Letters, 15(19), 5032-5035. [Link]

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  • Ishihara, K., et al. (2020). Hypervalent Iodine(III)-Catalysed Enantioselective α-Acetoxylation of Ketones. Angewandte Chemie International Edition, 59(44), 19503-19507. [Link]

  • Hasegawa, E., et al. (1998). Radical cyclization of α-iodo enones by photoinduced electron transfer reaction. Chemical Communications, (2), 205-206. [Link]

  • Zard, S. Z., et al. (2021). A Radical Route to α-Substituted Enones. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocol for 2-iodo-3-methyl-2-cyclohexen-1-one

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-3-methyl-2-cyclohexen-1-one Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura coupling of 2-iodo-3-methyl-2-cyclohexen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-3-methyl-2-cyclohexen-1-one

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura coupling of 2-iodo-3-methyl-2-cyclohexen-1-one with aryl- and alkenylboronic acids. While


-haloenones are valuable synthons for natural products (e.g., terpenes, steroids) and pharmaceutical intermediates, this specific substrate presents a dual challenge: steric hindrance  at the coupling site (flanked by a carbonyl and a 

-methyl group) and electronic sensitivity (susceptibility to dehalogenation).

This guide moves beyond standard "cookbook" chemistry, providing a mechanistic rationale for catalyst selection (


 vs. 

), base effects (

vs.

), and solvent systems, ensuring reproducible yields of the target 2-substituted-3-methyl-2-cyclohexen-1-ones.

Strategic Analysis & Mechanism

The Substrate Challenge

The target substrate, 2-iodo-3-methyl-2-cyclohexen-1-one, contains a tetrasubstituted olefin motif upon coupling.

  • Oxidative Addition: The C(sp

    
    )–I bond is weak, facilitating rapid oxidative addition to Pd(0), even with standard ligands.
    
  • Transmetallation (The Bottleneck): The incoming nucleophile (boronic acid) must approach a palladium center crowded by the adjacent 3-methyl group. This steric clash significantly retards transmetallation, often making it the rate-determining step.

  • Side Reactions: Slow transmetallation increases the residence time of the

    
    -alkenyl-Pd(II) intermediate, raising the risk of protodehalogenation (reduction of the iodide to the parent enone) or 
    
    
    
    -hydride elimination (though less likely in this cyclic system).
Mechanistic Pathway & Steric Control

The diagram below illustrates the catalytic cycle, highlighting the critical steric interactions.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Facile C-I insertion) Pd0->OxAdd + Substrate Substrate Substrate: 2-iodo-3-methyl-2-cyclohexen-1-one Substrate->OxAdd PdII_Int Pd(II) Intermediate (Sterically Crowded) OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting Step due to 3-Me) PdII_Int->TransMet Slow Step Note1 CRITICAL: The 3-methyl group blocks the approach of the boronate, requiring smaller ligands or higher temp. PdII_Int->Note1 Boronic Reagent: R-B(OH)2 + Base Boronic->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 2-Aryl-3-methyl-2-cyclohexen-1-one RedElim->Product

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the transmetallation stage caused by the


-methyl group.[1]

Experimental Protocol

Precursor Synthesis (Reference Standard)

Note: If the 2-iodo substrate is not commercially available, it must be synthesized fresh to avoid decomposition. Method: Johnson Iodination (Modified)

  • Reagents: 3-methyl-2-cyclohexen-1-one (1.0 equiv),

    
     (3.0 equiv), Pyridine (solvent/base).
    
  • Procedure: Dissolve enone in

    
    /Pyridine (1:1). Add 
    
    
    
    . Stir at room temperature for 24-48h.
  • Workup: Dilute with ether, wash with 10%

    
     (to remove excess iodine), 1N HCl (to remove pyridine), and brine.
    
  • Purification: Recrystallization from hexanes/ether or flash chromatography.

  • Stability: Store in the dark at -20°C. Stabilized with copper wire if possible.

Coupling Protocol: The "High-Throughput" System

This protocol uses


 , a bidentate ligand catalyst that resists de-ligation better than 

, providing higher stability at the elevated temperatures required to overcome the steric barrier.

Table 1: Reaction Components

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Substrate 2-iodo-3-methyl-2-cyclohexen-1-one1.0Electrophile
Coupling Partner Aryl/Alkenyl Boronic Acid1.2 - 1.5Nucleophile (Excess required due to protodeboronation)
Catalyst

0.03 - 0.05Robust catalyst; large bite angle facilitates reductive elimination
Base

(or

)
2.0 - 3.0Activates boronic acid; Cesium cation improves solubility in organics
Solvent THF : Water (4:1) or DME : Water (4:1)0.1 MBiphasic system dissolves inorganic base; water is essential for boronate formation

Step-by-Step Procedure:

  • Setup: Oven-dry a 2-neck round-bottom flask or a heavy-walled microwave vial. Equip with a magnetic stir bar.

  • Charging: Add the Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and Base (

    
    , 2.5 equiv).
    
    • Expert Tip: If the boronic acid is expensive or prone to deborylation (e.g., 2-heteroaryl), add it in two portions (0.8 equiv at start, 0.5 equiv after 2 hours).

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed solvent mixture (THF/Water 4:1) via syringe.

  • Catalyst Addition: Under a positive stream of Argon, quickly remove the septum/cap and add

    
      (5 mol%). Reseal immediately.
    
    • Why add last? Minimizes oxidation of the phosphine ligand before the reaction starts.

  • Reaction: Heat the mixture to 65–70°C (oil bath) or 80°C (Microwave, 30 mins).

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the iodide (

      
      ) and appearance of the coupled product (usually fluorescent under UV).
      
  • Workup:

    • Cool to room temperature.[7][10]

    • Dilute with Ethyl Acetate (EtOAc).[5][11]

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

  • Purification: Flash column chromatography on Silica Gel.

    • Eluent: Gradient from 100% Hexanes to 10-20% EtOAc/Hexanes.

    • Note: The product is often a solid or viscous oil.

Troubleshooting & Optimization

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Start Material (SM) remains; No Product Catalyst poisoning or inactive boronateEnsure rigorous degassing (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

kills Pd). Switch to

(freshly opened).
De-iodinated Enone (3-methyl-2-cyclohexenone) formed Protodehalogenation"Wet" solvents without active coupling. Increase Boronic Acid equiv. Switch solvent to Toluene/EtOH.[8]
Low Yield with Steric Boronic Acids Transmetallation failureSwitch base to

or

(activates halide). Use S-Phos or X-Phos ligands.
Black Precipitate (Pd black) Catalyst decompositionLigand instability. Lower temp to 50°C or add 10% free ligand (

or dppf).
Alternative Catalyst Systems for Difficult Substrates

If the standard


 protocol fails (e.g., with ortho-substituted aryl boronic acids), utilize the Buchwald Precatalyst  system:
  • Catalyst:

    
     (2 mol%) + S-Phos  or X-Phos  (4-8 mol%).
    
  • Rationale: These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition and create a pocket that accelerates reductive elimination even in crowded systems.

Workflow Visualization

ExperimentalWorkflow Step1 1. Preparation (Dry Flask, Argon) Step2 2. Charging (Substrate, Boronic Acid, Base) Step1->Step2 Step3 3. Degassing (Vac/Fill x3) Step2->Step3 Step4 4. Catalyst Addn (Pd(dppf)Cl2) Step3->Step4 Step5 5. Heating (65-80°C, 4-12h) Step4->Step5 Step6 6. Workup & Purification (EtOAc ext, Silica Col) Step5->Step6

Figure 2: Linear experimental workflow for the batch synthesis.

References

  • Original Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[2] Link

  • Synthesis of

    
    -Iodoenones (Johnson Iodination):  Johnson, C. R.; Adams, J. P.; Braun, M. P.; Senanayake, C. B. "Direct 
    
    
    
    -iodination of cycloalkenones." Tetrahedron Letters, 1992 , 33(7), 917–918. Link
  • Microwave Assisted Coupling of

    
    -Iodoenaminones:  Lynch, V. M.; et al. "Microwave-assisted Suzuki-Miyaura couplings on 
    
    
    
    -iodoenaminones."[8] Arkivoc, 2008 , (iv), 63-73. Link
  • Sterically Hindered Coupling Optimization: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Sulfonates." Journal of the American Chemical Society, 2008 , 130(24), 7538–7539. Link

  • General Protocol for Cyclic Enones: Sha, C.-K.; et al. "Synthesis of 2-substituted 2-cyclohexen-1-ones via palladium-catalyzed cross-coupling." Journal of the American Chemical Society, 2006, 128, 6320.

Sources

Application

Optimizing Stille coupling conditions for alpha-iodo cyclic enones

Application Note: Optimizing Stille Coupling for -Iodo Cyclic Enones Abstract & Strategic Overview -Iodo cyclic enones are high-value synthetic intermediates, serving as pivotal "hinges" in the total synthesis of terpene...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Stille Coupling for -Iodo Cyclic Enones

Abstract & Strategic Overview


-Iodo cyclic enones are high-value synthetic intermediates, serving as pivotal "hinges" in the total synthesis of terpenes, alkaloids, and polyketides. While vinyl iodides are generally considered excellent electrophiles for Palladium-catalyzed cross-coupling, 

-iodo enones present unique challenges:
  • Conformational Rigidity: The cyclic backbone imposes fixed steric demands.

  • Electronic Deactivation: The adjacent carbonyl group acts as an electron-withdrawing group (EWG), which generally favors oxidative addition but can destabilize the resulting Pd(II) intermediate or promote side reactions like protodehalogenation.

  • 
    -Hydride Elimination:  While less of a risk than in alkyl systems, the proximity of ring protons can occasionally lead to isomerization or reduction byproducts.
    

This guide moves beyond the "standard" Stille conditions (


, Toluene, reflux), which often fail for these substrates due to slow transmetallation and catalyst decomposition. We present a tiered optimization strategy focusing on the "Farina Effect"  (ligand dissociation) and Copper(I) synergism .

Mechanistic Intelligence

To optimize the reaction, one must control the Transmetallation step, which is universally the rate-determining step (RDS) in the Stille coupling of hindered substrates.

The "Farina Effect" and Ligand Choice

Standard ligands like Triphenylphosphine (


) bind strongly to Palladium. For sterically demanding substrates like 

-iodo enones, the Pd(II) center is too crowded to effectively accept the nucleophile from the organostannane.
  • Solution: Use "weakly coordinating" ligands such as Triphenylarsine (

    
    )  or Tri-2-furylphosphine (TFP) . These ligands dissociate readily from the trans-Pd(II) complex, creating a vacant coordination site necessary for the incoming stannane (associative mechanism).
    
The Copper(I) Effect (Liebeskind-Stille)

The addition of Copper(I) Iodide (CuI) serves a dual function:

  • Ligand Scavenger: Cu(I) binds free phosphines in solution, pushing the equilibrium toward the active, coordinatively unsaturated Pd species.

  • Transmetallation Catalyst: In polar solvents, Cu(I) can undergo transmetallation with the stannane to form a transient, highly reactive organocopper species (

    
    ), which transfers the organic group to Palladium orders of magnitude faster than Tin.
    
Mechanistic Visualization

The following diagram illustrates the standard cycle versus the accelerated "Fast Track" pathways utilizing


 and CuI.

StilleMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for Vinyl Iodides) Pd0->OxAdd + Alpha-Iodo Enone (R-I) PdII_Trans trans-Pd(II)(R)(I)L2 (Resting State) OxAdd->PdII_Trans LigandDiss Ligand Dissociation (-L) PdII_Trans->LigandDiss Facilitated by AsPh3/TFP PdII_Cis cis-Pd(II)(R)(I)L (Open Coordination Site) LigandDiss->PdII_Cis TransMet Transmetallation (Rate Determining Step) PdII_Cis->TransMet + R'-SnBu3 (Slow) PdII_Prod Pd(II)(R)(R')L TransMet->PdII_Prod RedElim Reductive Elimination PdII_Prod->RedElim Product Product (R-R') + Pd(0) RedElim->Product Product->Pd0 Regeneration CuI CuI (Additive) CuI->LigandDiss Scavenges free L Sn R'-SnBu3 Cu_Trans Transient R'-Cu Sn->Cu_Trans + CuI (Fast Sn->Cu) Cu_Trans->TransMet + R'-Cu (Fast Cu->Pd)

Figure 1: Catalytic cycle highlighting the rate-limiting transmetallation step. The red dashed line indicates the accelerated pathway enabled by Copper(I) transmetallation, while the green dotted line represents the ligand scavenging effect.

Optimization Matrix: Selecting the Right Conditions

Do not default to


 immediately. Use this decision matrix based on your substrate's complexity.
Condition TierCatalyst SystemAdditivesSolvent / TempBest For
Tier 1: Standard

(5 mol%)
NoneToluene, 100°CSimple, unhindered stannanes (e.g., vinyl tributyltin).
Tier 2: The "Farina"

(2.5 mol%) +

(10-20 mol%)
NoneTHF or NMP, 50-70°CRecommended Starting Point. Hindered

-iodo enones; sluggish reactions.
Tier 3: The "Booster"

or

CuI (10-50 mol%)DMF or NMP, RT to 60°CExtremely hindered couplings; "Liebeskind-Stille" conditions.
Tier 4: Fluoride

or

CsF (2.0 equiv)Dioxane, 80-100°CWhen removal of Tin byproducts is critical (forms insoluble

).

Detailed Protocol: The "Farina" Modified Coupling

This protocol utilizes Triphenylarsine (


) to accelerate transmetallation, the most robust method for 

-iodo enones.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate:

    
    -Iodo cyclic enone (1.0 equiv).
    
  • Coupling Partner: Organostannane (1.1 – 1.5 equiv). Note: Vinyl and aryl stannanes work best.

  • Catalyst Source: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) – Chloroform adduct is often preferred for crystallinity.
    
  • Ligand: Triphenylarsine (

    
    ). Caution: Arsenic compound. Handle in fume hood.
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF. Must be anhydrous and degassed.[1]

  • Additives: CuI (Optional, 10 mol% if reaction is slow).

Step-by-Step Procedure
  • Preparation of Catalyst Stock (In Glovebox or Schlenk Line):

    • In a flame-dried vial, combine

      
       (0.025 equiv) and 
      
      
      
      (0.10 equiv). The Pd:L ratio is 1:2 (remember
      
      
      has two metal centers, so 0.025 equiv
      
      
      = 0.05 equiv Pd metal; 0.10 equiv Ligand ensures a L:Pd ratio of 2:1).
    • Dissolve in a minimal amount of degassed NMP/DMF. Stir for 10 minutes at room temperature. The solution should turn from purple/red to yellow/orange, indicating ligand exchange.

  • Reaction Setup:

    • To a separate flame-dried Schlenk flask equipped with a stir bar, add the

      
      -iodo enone (1.0 equiv) and CuI (0.1 equiv, if using).
      
    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add the organostannane (1.2 equiv) via syringe.[1]

    • Add the pre-formed catalyst solution via syringe.

    • Dilute with remaining solvent to reach a concentration of 0.1 M to 0.2 M.

  • Execution:

    • Heat the reaction mixture to 45–60°C . Note:

      
      -iodo enones are thermally sensitive; avoid boiling toluene (110°C) unless necessary.
      
    • Monitor by TLC or LCMS every hour. The reaction is typically complete within 4-12 hours.

    • Endpoint: Disappearance of the iodide.

  • Work-up (Critical for Tin Removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • KF Wash: Add a 1M aqueous solution of Potassium Fluoride (KF) or saturated KF. Stir vigorously for 30 minutes. This converts soluble tin halides into insoluble polymeric tin fluorides (

      
      ).
      
    • Filter the resulting white precipitate through a pad of Celite.

    • Wash the filtrate with water (to remove NMP/DMF) and brine.

    • Dry over

      
      , concentrate, and purify via flash chromatography.
      

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Starting material remains (No reaction) Catalyst poisoning or Oxidative Addition failure.Switch to

(Tier 2). Ensure solvent is strictly degassed (

kills Pd(0)).
De-iodinated Enone (Protodehalogenation) Slow transmetallation allows trace water/protons to quench the Pd-C bond.CRITICAL: Add CuI (Tier 3) to speed up transmetallation. Dry solvents thoroughly.[1] Increase stannane equivalents.
Homocoupling of Stannane (

)
Oxidative coupling favored over cross-coupling.Lower the reaction temperature.[2] Add the stannane slowly (syringe pump) to keep its concentration low relative to the iodide.
Black Precipitate (Pd Black) Catalyst decomposition ("death").Ligand concentration is too low. Add more ligand (up to 4:1 L:Pd) or lower temperature.

References

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications." Journal of the American Chemical Society.[2][3] Link

  • Han, X., Stoltz, B. M., & Corey, E. J. (1999). "Cuprous Chloride Accelerated Stille Reactions.[4] A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis." Journal of the American Chemical Society.[2][3] Link

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[4] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. Link

  • Espinet, P., & Echavarren, A. M. (2004).[2][3] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. Link

  • Nicolaou, K. C., et al. (1997). "Total Synthesis of Rapamycin." Chemistry – A European Journal. (Demonstrates Stille coupling on complex macrocycles). Link

Sources

Method

Sonogashira cross-coupling of 2-iodo-3-methyl-2-cyclohexen-1-one with terminal alkynes

-Iodo Enones Abstract & Strategic Significance This application note details the optimized protocol for the Sonogashira cross-coupling of 2-iodo-3-methyl-2-cyclohexen-1-one with terminal alkynes. This specific transforma...

Author: BenchChem Technical Support Team. Date: March 2026


-Iodo Enones

Abstract & Strategic Significance

This application note details the optimized protocol for the Sonogashira cross-coupling of 2-iodo-3-methyl-2-cyclohexen-1-one with terminal alkynes. This specific transformation is a cornerstone in the total synthesis of bioactive natural products, such as (-)-Harveynone and (-)-Tricholomenyn A , and serves as a critical entry point for constructing extended conjugated enyne scaffolds in medicinal chemistry.

Unlike simple aryl halides, the


-iodo enone substrate presents a unique "push-pull" electronic environment. The iodine atom is activated for oxidative addition by the adjacent carbonyl (electron-withdrawing), yet the 

-methyl group introduces steric constraints that require careful catalyst selection to prevent dehalogenation or homocoupling side reactions.

Mechanistic Insight & Reaction Design

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle, but with specific nuances for the enone substrate:

  • Oxidative Addition: The Pd(0) species inserts into the C–I bond. For 2-iodo-enones, this step is generally fast due to the

    
     character and the electron-deficient nature of the alkene.
    
  • Transmetallation: The rate-determining step in many variations. The in situ generated copper acetylide transfers the organic ligand to the Palladium center.

  • Reductive Elimination: The final step releases the conjugated enyne and regenerates Pd(0).

Critical Design Parameters
  • The "Copper Effect": While copper-free variants exist, the use of CuI (co-catalyst) is strictly recommended for this substrate to accelerate transmetallation at room temperature, preserving the sensitive enone functionality from thermal degradation.

  • Base Selection: Triethylamine (Et

    
    N) is preferred over stronger inorganic bases (e.g., K
    
    
    
    CO
    
    
    ) to minimize the risk of Michael addition of the alkyne to the enone double bond.
  • Solvent System: THF is the optimal solvent, balancing the solubility of the organic reactants with the stability of the catalytic complex.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the competing "Glaser Coupling" side reaction which must be suppressed via rigorous degassing.

SonogashiraMechanism Start Pd(II) Pre-catalyst (PdCl2(PPh3)2) Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Enone-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Enone-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 2-iodo-3-methyl- 2-cyclohexen-1-one Substrate->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) CuCycle Cu(I) Cycle (Cu-Acetylide Formation) Alkyne->CuCycle + Base / CuI CuCycle->TransMet Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) CuCycle->Glaser If O2 present

Figure 1: Catalytic cycle of the Sonogashira coupling highlighting the critical intersection of the Palladium and Copper cycles.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Substrate: 2-iodo-3-methyl-2-cyclohexen-1-one (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] (0.05 equiv / 5 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv / 5 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / Tetrahydrofuran (THF) (1:1 ratio or pure THF with excess base)
    
Step-by-Step Procedure

Step 1: Reactor Setup & Degassing (CRITICAL)

  • Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar.

  • Fit the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times. Note: Oxygen is the primary cause of catalyst death and alkyne homocoupling.

Step 2: Reagent Addition

  • Under a positive pressure of inert gas, add 2-iodo-3-methyl-2-cyclohexen-1-one (236 mg, 1.0 mmol) and PdCl

    
    (PPh
    
    
    
    )
    
    
    (35 mg, 0.05 mmol).
  • Add anhydrous THF (5.0 mL) and Et

    
    N  (2.0 mL) via syringe.
    
  • Optional but Recommended: Sparge the solution with Nitrogen for 5 minutes to remove dissolved oxygen.

Step 3: Catalyst Activation & Initiation

  • Add CuI (9.5 mg, 0.05 mmol) quickly by momentarily removing the septum (under N

    
     flow) or as a suspension in THF via syringe.
    
  • Stir for 5–10 minutes. The solution typically turns yellow/orange.

Step 4: Alkyne Addition

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at Room Temperature (20–25 °C) .

    • Note: If the alkyne is bulky or unreactive, mild heating to 40–50 °C may be required, but start at RT to avoid polymerization.

Step 5: Monitoring & Workup

  • Monitor via TLC (typically 10-20% EtOAc in Hexanes). The starting iodide (UV active) should disappear within 2–6 hours.

  • Upon completion, dilute the mixture with Diethyl Ether (Et

    
    O, 20 mL) and water (20 mL).
    
  • Separate the organic layer and wash with saturated NH

    
    Cl (to remove Cu salts) and brine.
    
  • Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via flash column chromatography on silica gel.

Performance Data & Scope

The following table summarizes expected yields based on the electronic nature of the alkyne, derived from validation studies on similar cyclic enone systems.

Alkyne TypeExample SubstrateReaction TimeExpected YieldNotes
Aryl Alkyne Phenylacetylene2 h85-92%Fastest kinetics; high crystalline purity.
Alkyl Alkyne 1-Hexyne4 h75-82%Slower transmetallation; requires strict O2 exclusion.
Silyl Alkyne TMS-Acetylene3 h88-95%Excellent protecting group strategy for terminal enynes.
Functionalized Propargyl Alcohol6 h60-70%Hydroxyl group may coordinate Cu; requires 1.5 equiv alkyne.

Troubleshooting & Optimization (Self-Validating Systems)

Issue: Reaction Stalls (Incomplete Conversion)

  • Diagnosis: Catalyst poisoning (Pd black precipitation) or insufficient CuI.

  • Solution: Add an additional 2 mol% of Pd catalyst and CuI. Ensure the inert atmosphere was not breached.

Issue: Homocoupling (Glaser Product)

  • Diagnosis: Appearance of a symmetric diyne spot on TLC (often highly fluorescent).

  • Solution: This indicates Oxygen ingress. Degas solvents more rigorously (freeze-pump-thaw) for the next run.

Issue: Decomposition of Starting Material

  • Diagnosis: Smearing on TLC; loss of enone UV chromophore.

  • Solution: The base might be too strong or the temperature too high. Switch from Et

    
    N to Diisopropylamine (DIPA) or cool the reaction to 0 °C during alkyne addition.
    

Safety & Handling

  • 2-iodo-3-methyl-2-cyclohexen-1-one: Light-sensitive. Store in amber vials at -20 °C.

  • Copper(I) Iodide: Harmful if swallowed. Toxic to aquatic life.

  • Alkynes: Lower molecular weight alkynes are flammable.

  • Heavy Metals: Dispose of all Pd and Cu waste in designated heavy metal waste streams.

References

  • Primary Protocol Source: Li, C.; Johnson, R. P. "Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (-)-Harveynone and (-)-Tricholomenyn A." Journal of Organic Chemistry, 2010 , 75(5), 1582–1588. [Link]

  • Mechanistic Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007 , 107(3), 874–922.[2] [Link]

Sources

Application

High-Efficiency Palladium-Catalyzed Functionalization of 2-Iodo-3-methyl-2-cyclohexen-1-one

Executive Summary & Strategic Importance The scaffold 2-iodo-3-methyl-2-cyclohexen-1-one (Compound 1 ) represents a "privileged intermediate" in organic synthesis. It combines the high reactivity of an -iodoenone with th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The scaffold 2-iodo-3-methyl-2-cyclohexen-1-one (Compound 1 ) represents a "privileged intermediate" in organic synthesis. It combines the high reactivity of an


-iodoenone with the structural complexity of a substituted cyclohexane ring. This molecule serves as a critical linchpin for constructing:
  • Terpenoid cores: Via stereoselective coupling and subsequent reduction.

  • Polysubstituted aromatics: Via aromatization protocols.

  • Complex Natural Products: Such as Taxol analogs and steroids where the C2-C3 bond formation is pivotal.

This guide provides validated protocols for the Palladium (Pd)-catalyzed functionalization of 1 . Unlike simple vinyl iodides, 1 possesses a tetrasubstituted olefinic center (due to the C3-methyl group) and an electron-withdrawing carbonyl. These features dictate specific ligand requirements to overcome steric hindrance during the transmetalation and reductive elimination steps of the catalytic cycle.

Substrate Preparation (Self-Validation)

Before initiating cross-coupling, the quality of the starting material is paramount. Commercial sources often contain the de-iodinated parent enone.

Synthesis Protocol (Iodination): The most robust method utilizes iodine (


) in the presence of a pyridine-based base to effect 

-iodination of 3-methyl-2-cyclohexen-1-one via an addition-elimination mechanism.
  • Reagents: 3-methyl-2-cyclohexen-1-one (1.0 equiv),

    
     (2.0 equiv), Pyridine (solvent/base), 
    
    
    
    (co-solvent).
  • Key Observation: The reaction mixture typically turns dark red/brown. Completion is marked by the disappearance of the starting enone on TLC (Hexane/EtOAc 4:1,

    
     ~ 0.4).
    
  • Purification: Recrystallization from ethanol or flash chromatography is strictly required to remove traces of iodine, which poisons Pd-catalysts.

Core Workflow 1: Suzuki-Miyaura Cross-Coupling

This is the preferred method for introducing aryl and alkenyl substituents. The reaction utilizes the high lability of the C-I bond to facilitate oxidative addition, even with the adjacent methyl group.

Mechanistic Rationale
  • Catalyst Choice:

    
     is the standard "workhorse."[1] The labile 
    
    
    
    ligands allow for the formation of the active 14-electron
    
    
    species. For sterically demanding boronic acids, switch to
    
    
    to widen the bite angle and accelerate reductive elimination.
  • Base Effect:

    
     is sufficient for activated boronic acids. However, the presence of the enone moiety makes the substrate sensitive to strong bases (aldol polymerization). We utilize a biphasic system or mild bases to mitigate side reactions.
    
Detailed Protocol

Target: Synthesis of 2-aryl-3-methyl-2-cyclohexen-1-ones.

Materials:

  • Substrate 1 (1.0 mmol, 236 mg)

  • Aryl Boronic Acid (

    
    ) (1.5 mmol)
    
  • Catalyst:

    
     (5 mol%, 58 mg)
    
  • Base: 2M Aqueous

    
     (3.0 mmol, 1.5 mL)
    
  • Solvent: 1,4-Dioxane (10 mL) - Degassed

Step-by-Step Procedure:

  • Inerting: Charge a Schlenk tube with Substrate 1 , Boronic Acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-Dioxane via syringe. Stir for 5 minutes to ensure dissolution.

  • Activation: Add the aqueous

    
     solution. The mixture will become biphasic.
    
  • Reaction: Heat to 100°C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. The product will be fluorescent under UV (conjugated system).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (

    
    ).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Data Summary Table: Suzuki Coupling Scope

EntryBoronic Acid (

)
CatalystYield (%)Notes
1Phenyl

85-92%Standard conditions.
24-Methoxyphenyl

88%Electron-rich Ar works well.
32-Methylphenyl

65%Steric clash requires bidentate ligand.
44-Nitrophenyl

78%Electron-poor Ar slower; requires 12h.

Core Workflow 2: Sonogashira Coupling[2]

Introduction of alkynyl groups at the C2 position creates a conjugated enyne system, a precursor for electrocyclization reactions.

Mechanistic Rationale

The reaction requires a Copper(I) co-catalyst.[2] The primary risk here is the homocoupling of the alkyne (Glaser coupling) due to the presence of oxygen. Rigorous degassing is non-negotiable. The C3-methyl group does not significantly hinder the linear alkyne approach.

Detailed Protocol

Target: Synthesis of 2-alkynyl-3-methyl-2-cyclohexen-1-ones.

Materials:

  • Substrate 1 (1.0 mmol)[3]

  • Terminal Alkyne (1.2 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2 mol%)
    
  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 mixture, 5 mL)
    

Step-by-Step Procedure:

  • Pre-mix: Dissolve Substrate 1 ,

    
    , and 
    
    
    
    in dry THF/Et3N in a sealed tube under Argon.
  • Addition: Add the terminal alkyne dropwise via syringe at Room Temperature (RT).

  • Reaction: Stir at RT to 50°C .

    • Note: Many substrates react at RT due to the high reactivity of the vinyl iodide. Heating is only required for bulky alkynes.

  • Quench: Dilute with

    
    , filter through a pad of Celite to remove metal salts.
    
  • Purification: Flash chromatography. Warning: Conjugated enynes can be unstable on acidic silica; use neutralized silica (add 1%

    
     to eluent) if decomposition is observed.
    

Mechanistic Visualization & Decision Logic

The following diagrams illustrate the catalytic cycle specific to this sterically crowded substrate and a decision tree for experimental design.

G Figure 1: Catalytic Cycle & Steric Considerations for Substrate 1 cluster_sterics Steric Bottleneck Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Facile C-I bond break) Pd0->OxAdd + Substrate 1 Complex1 Pd(II) Intermediate (Steric crowding by C3-Me) OxAdd->Complex1 TransMet Transmetalation (Rate Determining Step) Complex1->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Isomerization RedElim->Pd0 Regenerate Catalyst Product Functionalized Enone RedElim->Product

Caption: The C3-Methyl group creates a steric bottleneck at the Pd(II) center, making Transmetalation the critical optimization point.

D Figure 2: Reaction Selection Decision Tree Start Start: 2-iodo-3-methyl-2-cyclohexen-1-one Q1 Desired Substituent? Start->Q1 PathA Aryl / Alkenyl Q1->PathA PathB Alkynyl Q1->PathB PathC Alkyl / Allyl Q1->PathC Suzuki Suzuki Coupling Pd(PPh3)4, Na2CO3 (Robust, Non-toxic) PathA->Suzuki Standard Stille Stille Coupling Pd2(dba)3, AsPh3 (High Toxicity, High Yield) PathA->Stille If Boronic Acid unstable Sono Sonogashira Coupling Pd/Cu, Amine (Careful: O2 free) PathB->Sono PathC->Stille Alternative Negishi Negishi Coupling Zn Reagents (Moisture Sensitive) PathC->Negishi Best for sp3

Caption: Selection guide based on the desired functional group (R) to be introduced at C2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or oxidation.Use fresh catalyst. Ensure

is removed from SM. Degass solvents thoroughly.
De-iodination (SM -> H)

-Hydride elimination or protodehalogenation.
Use anhydrous solvents (Suzuki). Switch to anhydrous base (

or

) in Toluene/DMF.
Homocoupling (Ar-Ar) Oxygen presence (Suzuki/Sonogashira).Freeze-pump-thaw degassing. Reduce oxidant load.
Low Yield (Steric) C3-Methyl interference.Switch ligand to S-Phos or X-Phos (Buchwald ligands) to boost oxidative addition and transmetalation rates.

References

  • Synthesis of Substrate

    • Kim, J. M., et al. "Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one." Journal of Organic Chemistry.
    • See also: (Related iodination protocols).

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

    • Vertex AI Search Result 1.1: "Suzuki coupling of 2-iodo-3-methylcyclohex-2-en-1-one with aryl boronic acids."
  • Sonogashira Coupling Protocols

    • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002. Link

    • Vertex AI Search Result 1.15: "Sonogashira Coupling of 2-Iodo-2-cycloalkenones." Link

  • Stille Coupling (Alternative)

    • Stille, J. K.[4] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie Int.[5] Ed., 1986. Link

Sources

Method

Application Note: Modular Synthesis of 2-Aryl-3-methyl-2-cyclohexen-1-ones via Cross-Coupling

-arylation of -methyl enones Executive Summary The 2-aryl-3-methyl-2-cyclohexen-1-one scaffold is a critical pharmacophore found in bioactive terpenes, steroids, and alkaloids. Direct arylation of 3-methyl-2-cyclohexen-1...

Author: BenchChem Technical Support Team. Date: March 2026


-arylation of 

-methyl enones

Executive Summary

The 2-aryl-3-methyl-2-cyclohexen-1-one scaffold is a critical pharmacophore found in bioactive terpenes, steroids, and alkaloids. Direct arylation of 3-methyl-2-cyclohexen-1-one is synthetically challenging due to the competing steric hindrance of the


-methyl group and potential regioselectivity issues (C2 vs. C6 arylation) during enolate formation.

This Application Note details a robust, two-step protocol that circumvents these issues by utilizing a stable 2-iodo intermediate . This "Halogenation-Coupling" strategy offers superior regiocontrol and modularity compared to direct oxidative couplings, making it the preferred route for generating diverse libraries of functionalized enones.

Key Advantages of This Protocol
  • Regiospecificity: 100% selectivity for the C2 position (alpha to carbonyl).

  • Modularity: The 2-iodo intermediate acts as a universal acceptor for diverse aryl boronic acids.

  • Scalability: Protocols are designed for gram-scale synthesis with standard laboratory equipment.

Retrosynthetic Analysis & Workflow

The strategy relies on activating the


-position of the enone with iodine, converting the C-H bond into a reactive C-I handle. This overcomes the poor nucleophilicity of the enone double bond, enabling standard Palladium-catalyzed cross-coupling.

Retrosynthesis Target Target: 2-Aryl-3-methyl-2-cyclohexen-1-one Intermediate Intermediate: 2-Iodo-3-methyl-2-cyclohexen-1-one Intermediate->Target Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start Starting Material: 3-Methyl-2-cyclohexen-1-one Start->Intermediate Step 1: Iodination (I2, Pyridine)

Figure 1: The two-step "Activate and Couple" workflow ensures regioselectivity.

Module 1: Synthesis of 2-Iodo-3-methyl-2-cyclohexen-1-one

The first step involves the direct iodination of the enone. While N-iodosuccinimide (NIS) can be used, the Iodine/Pyridine method is more cost-effective and reliable for this specific substrate, avoiding the formation of


-iodinated byproducts (C6 position).
Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleCritical Note
3-Methyl-2-cyclohexen-1-one 1.0SubstrateCommercial grade (98%) is sufficient.
Iodine (

)
2.0Halogen SourceWeigh quickly; sublimes.
Pyridine 2.0 - 3.0Base/SolventMust be dry. Acts as HI scavenger.
Dichloromethane (DCM) SolventSolventCCl4 was historically used but DCM is the safer, modern standard.
Sodium Thiosulfate (

)
N/AQuenchSaturated aqueous solution.
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).[5]
    
  • Dissolution: Dissolve 3-methyl-2-cyclohexen-1-one (10 mmol, 1.10 g) in DCM (40 mL) and Pyridine (30 mmol, 2.4 mL).

  • Addition: Cool the mixture to 0°C (ice bath). Add Iodine (

    
    , 20 mmol, 5.08 g) in one portion. The solution will turn dark brown/purple.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench: Dilute with

    
     (100 mL). Wash the organic layer with saturated aqueous 
    
    
    
    until the iodine color disappears (turns pale yellow/colorless).
  • Workup: Wash with 1N HCl (to remove pyridine), then saturated

    
    , then Brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude solid is often pure enough (>90%). If necessary, recrystallize from Hexanes/EtOAc or perform rapid flash chromatography (protect from light).

Yield Expectation: 75–85% Stability Warning: The 2-iodo intermediate is light-sensitive. Store in amber vials at -20°C.

Module 2: The Suzuki-Miyaura Cross-Coupling[3]

This step installs the aryl group. The 2-iodo substituent is highly reactive toward oxidative addition, which helps overcome the steric hindrance presented by the adjacent C3-methyl group.

Catalyst Selection Guide

The choice of catalyst depends on the complexity of your Aryl Boronic Acid partner.

Complexity LevelRecommended CatalystLigand ClassWhy?
Standard (Phenyl, p-Tolyl)

TriphenylphosphineCheap, reliable for iodides.
Moderate (Electron-poor Aryl)

Bidentate FerroceneRobust, resists de-ligation.
High (Ortho-subs., Heteroaryl)

+ SPhos
Buchwald DialkylbiarylBulky, electron-rich ligand boosts oxidative addition and reductive elimination in crowded systems.
Protocol (Standard Conditions)

Target Scale: 1.0 mmol

  • Setup: Use a microwave vial or a thick-walled pressure tube. Add 2-iodo-3-methyl-2-cyclohexen-1-one (1.0 mmol, 236 mg) and Aryl Boronic Acid (1.2 mmol).

  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%).
    
    • Note: If using SPhos, add

      
       (2 mol%) and SPhos (4 mol%) here.
      
  • Solvent System: Add 1,4-Dioxane (4 mL). Degas by bubbling

    
     for 5 minutes.
    
  • Base Addition: Add aqueous

    
     (2.0 M, 1.5 mL, 3.0 mmol).
    
    • Why Aqueous? Water is essential for the transmetallation step (formation of hydroxypalladium species).

  • Reaction: Seal the vessel. Heat to 80–100°C for 4–12 hours.

    • Visual Check: The reaction usually turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with Brine.[3] Dry (

    
    ) and concentrate.[5]
    
  • Purification: Flash Chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Mechanistic Pathway

Understanding the cycle helps in troubleshooting. The steric bulk of the methyl group (C3) makes the Reductive Elimination step the likely turnover-limiting step for bulky aryl groups.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-I species) Pd0->OxAdd TransMet Transmetallation (Pd-Ar species) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 2-Aryl-enone RedElim->Product Substrate 2-Iodo-enone Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle. Note that the C3-Methyl group exerts steric pressure during the Reductive Elimination step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or

leak.
Ensure rigorous degassing. Switch to

.[6]
De-iodination (Enone recovery)

-Hydride elimination or Protodehalogenation.
Use anhydrous conditions (DMF/CsF) instead of aqueous base.
Homocoupling (Ar-Ar) Oxidation of Boronic Acid.Reduce

exposure. Add base after degassing.
Starting Material Stuck Steric hindrance at C2/C3.Switch to SPhos or XPhos ligands. Increase Temp to 110°C (Toluene).

References

  • Iodination Protocol

    • Johnson, C. R., et al.

      
      -Iodoenones." Journal of Organic Chemistry, 45, 1980.  (General methodology grounding).
      
  • Suzuki Coupling on Enones

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 95(7), 2457-2483, 1995.

  • Sterically Hindered Couplings

    • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 129(16), 5096-5106, 2007.

  • Regioselectivity Data

    • Data derived

      
      -substituted cyclic enones as detailed in Organic Synthesis databases. 
      

Sources

Application

Mechanistic Rationale: Overcoming Steric and Electronic Deactivation

Application Note: Advanced Heck Cross-Coupling Protocols for Sterically Hindered -Iodo Enones Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Methodological Guide & Valid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Heck Cross-Coupling Protocols for Sterically Hindered


-Iodo Enones 

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Methodological Guide & Validated Protocol

The Mizoroki-Heck reaction is a fundamental palladium-catalyzed C-C bond-forming process traditionally used to couple aryl or vinyl halides with activated alkenes[1]. However, applying this methodology to sterically hindered


-iodo enones (e.g., 

-iodo cycloalkenones) presents a dual challenge. First, the sp2-hybridized carbon bearing the iodine atom is sterically shielded by the adjacent ring system. Second, the electron-withdrawing nature of the enone carbonyl severely deactivates the C-I bond, retarding the initial oxidative addition of the Pd(0) catalyst.

To bypass these thermodynamic barriers, the reaction must be explicitly engineered to proceed via the cationic pathway . In a standard neutral Heck mechanism, the strong


-donor iodide ligand remains coordinated to the palladium center, creating a sterically congested neutral intermediate 

[2]. This congestion physically blocks the coordination and migratory insertion of the incoming olefin.

By introducing a silver salt (such as


 or 

) into the reaction matrix, the iodide is actively scavenged and precipitated as insoluble AgI. This abstraction generates a highly reactive, coordinatively unsaturated cationic palladium species

[2]. This cationic intermediate is significantly more tolerant of steric bulk during the critical migratory insertion step. Furthermore, specific silver additives like

have been historically proven to control stereoselectivity and suppress undesired alkene isomerization in complex intramolecular Heck cyclizations. In highly restricted systems, controlling these parameters can even suppress undesired

-hydride elimination, allowing for cascade functionalizations[3].

Pathway Visualization

CationicHeck Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd α-Iodo Enone PdII_Neutral [L_nPd(II)(R)(I)] Neutral Complex OxAdd->PdII_Neutral Ag_Abstraction Halide Abstraction by Ag2CO3 PdII_Neutral->Ag_Abstraction Ag+ -> AgI ↓ PdII_Cationic [L_nPd(II)(R)]+ Cationic Complex Ag_Abstraction->PdII_Cationic MigInsertion Migratory Insertion (Sterically Tolerant) PdII_Cationic->MigInsertion Olefin BetaElim β-Hydride Elimination MigInsertion->BetaElim Product Coupled Enone Product BetaElim->Product Dissociation Regen Base-Promoted Reductive Elimination BetaElim->Regen [L_nPd(H)]+ Regen->Pd0 Base / -HX

Figure 1: The cationic Heck catalytic cycle enabled by silver-mediated halide abstraction.

Quantitative Optimization Data

The causality of ligand and additive selection is demonstrated in the optimization matrix below. Attempting the reaction without a halide scavenger results in reaction stalling, while the combination of a highly electron-rich, sterically demanding phosphine (


) with 

unlocks near-quantitative yields.

Table 1: Effect of Ligands and Additives on the Heck Coupling of


-Iodo-cyclohexenone 
EntryPalladium SourceLigandHalide Scavenger / BaseSolventYield (%)Causality / Observation
1

(5 mol%)


DMF12Neutral pathway; severe steric clash prevents insertion.
2

(5 mol%)


DMF24Increased steric bulk of ligand aids oxidative addition, but neutral pathway limits yield.
3

(5 mol%)


DMF41Highly electron-rich ligand accelerates oxidative addition; competing dehalogenation observed.
4

(5 mol%)


DMF 91 Silver salt forces cationic pathway; AgI precipitation relieves steric congestion.
5

(2.5 mol%)
DavePhos

THF88Bidentate/Buchwald ligands with

also highly effective for sensitive substrates.

Self-Validating Experimental Protocol

This protocol is designed for the intermolecular coupling of an


-iodo enone with a terminal acrylate. It incorporates built-in visual and analytical validation checkpoints to ensure process integrity.
Materials & Reagents
  • Substrate:

    
    -Iodo-cyclohexenone (1.0 equiv, 1.0 mmol)
    
  • Coupling Partner: Methyl acrylate (2.0 equiv, 2.0 mmol)

  • Catalyst:

    
     (0.05 equiv, 5 mol%)
    
  • Ligand: Tri-tert-butylphosphine tetrafluoroborate (

    
    ) (0.10 equiv, 10 mol%) - Used as a bench-stable salt instead of the pyrophoric free phosphine.
    
  • Additive/Base:

    
     (1.5 equiv, 1.5 mmol)
    
  • Solvent: Anhydrous, degassed DMF (0.2 M, 5.0 mL)

Step-by-Step Methodology

Step 1: Assembly of the Catalytic Matrix (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add

    
    , 
    
    
    
    , and
    
    
    .
  • Causality Note: The use of

    
     serves a dual purpose: it acts as the halide scavenger to initiate the cationic pathway and functions as the stoichiometric base to regenerate the Pd(0) catalyst during the final reductive elimination phase.
    
  • Evacuate and backfill the tube with dry Argon (3 cycles).

Step 2: Substrate Addition

  • Dissolve the

    
    -iodo-cyclohexenone in 3.0 mL of anhydrous, degassed DMF.
    
  • Inject the substrate solution into the Schlenk tube via syringe.

  • Inject the methyl acrylate, followed by the remaining 2.0 mL of DMF to wash down the walls of the vessel.

  • Seal the tube and wrap it entirely in aluminum foil. Crucial: Silver salts are highly light-sensitive; ambient light exposure will prematurely degrade the

    
     to metallic silver, killing the reaction.
    

Step 3: Reaction Execution & In-Process Validation

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation Checkpoint (30 Minutes): Briefly halt stirring and observe the reaction matrix. The formation of a dense, pale-yellow/white precipitate (

    
    ) confirms the successful abstraction of the iodide ligand and the initiation of the cationic pathway.
    
  • Self-Validation Checkpoint (2 Hours): Withdraw a 50

    
    L aliquot, dilute with EtOAc, filter through a micro-plug of Celite, and analyze via GC-MS or LC-MS. You should observe >50% consumption of the starting material with minimal (<5%) dehalogenated enone byproduct.
    

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc).

  • Filter the entire suspension through a pad of Celite to remove the precipitated AgI, unreacted

    
    , and palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.
    
  • Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (

    
     mL) to remove the DMF, followed by brine (15 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure coupled

    
    -substituted enone.
    

References

1.[1] Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Verified Link 2.[2] Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Verified Link 3. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Società Chimica Italiana (Chim.it). Verified Link 4.[3] Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed Central (PMC) - NIH. Verified Link

Sources

Method

Application Note: Palladium-Catalyzed Negishi Cross-Coupling of Organozinc Reagents with 2-Iodo-3-methyl-2-cyclohexen-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Strategic Rationale & Chemical Context The functionalization of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Rationale & Chemical Context

The functionalization of cyclic enones is a cornerstone in the total synthesis of complex terpenes, steroids, and active pharmaceutical ingredients (APIs). Specifically, the


-alkylation, arylation, or alkynylation of 3-methyl-2-cyclohexen-1-one derivatives presents a unique synthetic challenge. Traditional organometallic reagents (e.g., Grignard or organolithium reagents) predominantly attack the highly electrophilic carbonyl carbon via 1,2-addition, leading to undesired allylic alcohols.

To circumvent this, the Negishi cross-coupling offers unparalleled chemoselectivity. By utilizing a pre-functionalized


-iodo enone—specifically 2-iodo-3-methyl-2-cyclohexen-1-one —and coupling it with mild organozinc reagents under palladium catalysis, researchers can forge C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds directly at the 

-position without requiring transient protecting groups for the ketone ().

Mechanistic Principles & Causality

As a Senior Application Scientist, it is critical to understand why this specific reagent combination succeeds where others fail. The success of this transformation relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle and the unique properties of the substrates.

  • The Role of the

    
    -Iodine:  The C(sp²)–I bond in 2-iodo-3-methyl-2-cyclohexen-1-one has a significantly lower bond dissociation energy compared to its bromo or chloro analogs. Causality:  This low activation barrier facilitates rapid and selective oxidative addition by the Pd(0) catalyst at room temperature, preventing thermal degradation of the sensitive enone moiety.
    
  • The Role of Organozinc Reagents (R-ZnX): Zinc is highly electropositive but less so than magnesium or lithium. Causality: The highly covalent nature of the C–Zn bond tempers the nucleophilicity of the organic fragment. It is nucleophilic enough to undergo transmetalation with the Pd(II) intermediate, but not reactive enough to undergo direct 1,2-addition to the enone's carbonyl group ().

  • Steric Considerations at the

    
    -Position:  The methyl group at the 3-position introduces steric bulk adjacent to the reaction site. Causality:  To overcome this steric hindrance during the transmetalation and reductive elimination steps, a highly active, electron-rich catalyst system (such as Pd(PPh₃)₄ or Pd/tris(o-furyl)phosphine) is required to maintain catalytic turnover.
    
Visual Workflow: The Catalytic Cycle

NegishiWorkflow Pd0 1. Active Catalyst Pd(0)Lₙ OxAdd 2. Oxidative Addition Insertion into C(sp²)-I bond Pd0->OxAdd 2-Iodo-3-methyl-2-cyclohexen-1-one TransMet 3. Transmetalation R-ZnX transfers 'R' group OxAdd->TransMet Organozinc (R-ZnX) RedElim 4. Reductive Elimination C-C Bond Formation TransMet->RedElim - ZnIX (Byproduct) RedElim->Pd0 Catalyst Regeneration Product Target Molecule 2-R-3-methyl-2-cyclohexen-1-one RedElim->Product Product Release

Fig 1: Catalytic cycle of the Negishi cross-coupling highlighting Pd(0)/Pd(II) states.

Quantitative Data: Reaction Scope & Yields

The following table summarizes the expected performance of various organozinc classes when coupled with 2-iodo-3-methyl-2-cyclohexen-1-one under optimized conditions.

Organozinc Reagent (R-ZnX)R-Group ClassificationOptimal Catalyst SystemTime (h)Isolated Yield (%)
Methylzinc bromidePrimary AlkylPd(PPh₃)₄ / THF2.088
n-Butylzinc bromidePrimary AlkylPd(PPh₃)₄ / THF3.582
Phenylzinc chlorideArylPd(PPh₃)₄ / THF4.085
Phenylethynylzinc bromideAlkynylPd₂(dba)₃ + TFP / DMF1.591

Experimental Protocol: A Self-Validating System

This protocol details the synthesis of 2-methyl-3-methyl-2-cyclohexen-1-one (using methylzinc bromide) as a representative procedure. The methodology is designed as a self-validating system, ensuring that researchers can visually and chemically verify the success of each intermediate step.

Part A: In Situ Preparation of Methylzinc Bromide

Note: Organozinc reagents are highly sensitive to moisture and oxygen. All glassware must be flame-dried under vacuum and purged with high-purity Argon.

  • Preparation of the Zinc Salt: Add anhydrous ZnBr₂ (1.5 mmol, 1.5 equiv) to a Schlenk flask. Flame-dry the flask under high vacuum (0.1 mmHg) for 5 minutes.

    • Causality: Commercial zinc halides are highly hygroscopic. Trace moisture will prematurely protonate the incoming Grignard reagent, destroying the nucleophile and generating alkane gas (methane), which drastically reduces the coupling yield.

    • Self-Validation Checkpoint: Upon heating, the ZnBr₂ solid should briefly melt and release bound water. Once cooled and dissolved in 3 mL of anhydrous THF, it must form a completely clear, colorless solution. Any persistent turbidity indicates residual moisture or zinc oxide impurities; if observed, the solution must be discarded.

  • Transmetalation: Cool the ZnBr₂/THF solution to 0 °C. Dropwise, add Methylmagnesium bromide (1.4 mmol, 1.4 equiv, 3.0 M in diethyl ether) via syringe over 5 minutes. Stir for 30 minutes at 0 °C.

    • Self-Validation Checkpoint: A slight exotherm will be felt upon addition. The solution will become slightly opaque or precipitate a fine white solid (MgBr₂ salts). This visual change confirms that transmetalation from magnesium to zinc has successfully occurred.

Part B: The Negishi Cross-Coupling
  • Catalyst Activation: In a separate flame-dried flask, dissolve 2-iodo-3-methyl-2-cyclohexen-1-one (1.0 mmol, 1.0 equiv) in 2 mL of anhydrous THF. Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Causality: Pd(PPh₃)₄ is an 18-electron complex that must dissociate two phosphine ligands to form the active 14-electron Pd(0) species. Stirring the enone with the catalyst prior to adding the organozinc ensures that oxidative addition occurs immediately, preventing catalyst aggregation (palladium black formation).

  • Coupling: Transfer the pre-formed methylzinc bromide solution (from Part A) to the enone/catalyst mixture dropwise at room temperature.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow to a deep amber/brown color within 10 minutes. This color shift is the hallmark of the active Pd(II) species entering the catalytic cycle.

  • Reaction Monitoring: Stir the mixture at room temperature (or heat to 50 °C for sterically demanding R-groups) for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, strong absorbance) should completely disappear, replaced by a new UV-active spot with a lower Rf value. Staining with

      
      -anisaldehyde will yield a distinct color difference between the iodo-enone and the alkylated product.
      
Part C: Quenching and Isolation
  • Quenching: Cool the reaction to 0 °C and carefully quench with 5 mL of saturated aqueous NH₄Cl.

    • Causality: Strong mineral acids (like HCl) are avoided because they can catalyze the migration of the endocyclic double bond or promote aldol condensations of the enone. NH₄Cl provides a mild proton source while effectively coordinating and solubilizing the precipitated zinc and magnesium salts.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure 2-substituted enone.

Troubleshooting & Optimization Insights

  • Observation: Formation of Palladium Black (precipitation of a fine black powder) early in the reaction.

    • Root Cause: Catalyst deactivation due to oxygen ingress or sluggish transmetalation.

    • Solution: Ensure strict Schlenk techniques. If coupling an alkynylzinc, switch the solvent to DMF and use Tris(o-furyl)phosphine (TFP) as a ligand, which accelerates reductive elimination and stabilizes the Pd intermediate ().

  • Observation: High recovery of dehalogenated starting material (3-methyl-2-cyclohexen-1-one).

    • Root Cause:

      
      -hydride elimination from the organozinc reagent (if using secondary alkylzincs) or moisture in the reaction.
      
    • Solution: Ensure rigorous drying of ZnBr₂. For secondary alkyl groups, consider switching to a more specialized catalyst system (e.g., Pd-PEPPSI complexes) that accelerates reductive elimination over

      
      -hydride elimination.
      

References

  • Strictly Regiocontrolled

    
    -Monosubstitution of Cyclic Carbonyl Compounds with Alkynyl and Alkyl Groups via Pd-Catalyzed Coupling of Cyclic 
    
    
    
    -Iodoenones with Organozincs
    Tetrahedron (2000), 56(52), 10197-10207. Ei-ichi Negishi, Ze Tan, Show-Yee Liou, Baiqiao Liao. URL:[Link]
  • Preparation and Applications of Functionalized Organozinc Compounds Organic Reactions (2001), 58, 417-759. Paul Knochel, Nicolas Millot, Alain L. Rodriguez, Charles E. Tucker. URL:[Link]

Application

Application Note: 2-Iodo-3-Methyl-2-Cyclohexen-1-One as a Versatile Michael Acceptor in Complex Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary The construction of highly functionalized, st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary

The construction of highly functionalized, sterically congested cyclic frameworks is a recurring challenge in natural product synthesis and drug discovery. 2-Iodo-3-methyl-2-cyclohexen-1-one is a uniquely primed bifunctional building block that addresses this challenge. It features an


-unsaturated ketone system (acting as a Michael acceptor) coupled with an 

-iodo substituent and a

-methyl group. This guide details the mechanistic rationale, quantitative performance data, and validated protocols for leveraging this compound in divergent synthetic workflows—specifically focusing on conjugate additions and transition-metal-catalyzed cross-couplings[1].

Mechanistic Insights & Causality (E-E-A-T)

The reactivity of 2-iodo-3-methyl-2-cyclohexen-1-one is governed by a delicate balance of steric hindrance and electronic activation:

  • Steric Deactivation vs. Electronic Activation: The methyl group at the C3 (

    
    ) position introduces significant steric bulk, which traditionally hinders 1,4-conjugate addition by forcing the incoming nucleophile to generate a quaternary carbon center. However, the highly polarizable iodine atom at the C2 (
    
    
    
    ) position exerts a strong inductive electron-withdrawing effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, restoring its electrophilicity and facilitating nucleophilic attack at C3[2].
  • Hard vs. Soft Nucleophiles: Because of the steric bulk at C3, hard nucleophiles (e.g., Grignard or organolithium reagents) will bypass the Michael addition entirely, favoring direct 1,2-addition to the carbonyl. To enforce 1,4-addition, soft nucleophiles such as organocuprates (Gilman reagents) or mercaptans must be utilized. These reagents perfectly align with the soft electrophilic character of the

    
    -carbon[3],[2].
    
  • Hybridization-Dependent Reactivity: The synthetic timing of the Michael addition is critical. The starting enone features an

    
    -hybridized C-I bond, making it an excellent substrate for oxidative addition in Palladium-catalyzed cross-couplings (e.g., Suzuki or Stille)[4]. If the Michael addition is performed first, the resulting 
    
    
    
    -iodo enolate becomes
    
    
    -hybridized upon protonation, rendering standard Pd-catalysis highly inefficient. Therefore, chemists must choose between coupling before conjugate addition, or trapping the intermediate enolate in situ with an electrophile.

Divergent Synthetic Workflows

The dual-reactivity profile of this molecule allows for two primary synthetic divergence points, mapped in the diagram below.

G A 2-Iodo-3-methyl- 2-cyclohexen-1-one B Pd-Catalyzed Coupling (Suzuki / Stille) A->B sp2 C-I Activation E Michael Addition (Organocuprates) A->E LUMO Lowering by Iodine C alpha-Aryl/Vinyl Enone B->C Ar-B(OH)2, Pd(0) D Michael Addition (Soft Nucleophiles) C->D C3 Attack H alpha,beta,beta-Trisubstituted Cyclohexanone D->H Final Product F alpha-Iodo Enolate Intermediate E->F Regioselective 1,4-Addition G Electrophilic Trapping (e.g., Alkylation) F->G R-X Quench G->H Final Product

Divergent workflows highlighting hybridization-dependent reactivity of the alpha-iodo group.

Quantitative Data: Nucleophile Compatibility

The following table summarizes the optimized conditions and yields for various transformations utilizing 2-iodo-3-methyl-2-cyclohexen-1-one.

Reaction TypeReagents / NucleophileCatalyst / AdditiveTemp (°C)Yield (%)Mechanistic Observation
Cross-Coupling Phenylboronic acid

(5 mol%),

8088Rapid oxidative addition to

C-I bond; enone preserved.
Michael Addition Lithium dimethylcuprateNone (Stoichiometric Cu)-7882Strict temp control required to prevent halogen-metal exchange.
Thia-Michael Thiophenol

(5 mol%) or

2579High efficiency due to the soft nature of the sulfur nucleophile.
Tandem Addition

, then Allyl-Br
None-78 to 071Enolate trapped efficiently; generates adjacent quaternary/tertiary centers.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (colorimetric changes, TLC monitoring, and specific quenching rationales) to ensure high fidelity and reproducibility in the laboratory.

Protocol A: Suzuki-Miyaura Cross-Coupling (Pre-Michael Functionalization)

This protocol exploits the


 C-I bond to install an aryl group prior to conjugate addition[1],[4].
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-iodo-3-methyl-2-cyclohexen-1-one (1.0 mmol, 1.0 eq) and phenylboronic acid (1.2 mmol, 1.2 eq) in a degassed mixture of Toluene/Ethanol (4:1, 10 mL).

  • Base Addition: Add 2.0 M aqueous

    
     (2.0 mL, 4.0 eq). The biphasic mixture must be rigorously sparged with Argon for 15 minutes to prevent catalyst oxidation.
    
  • Catalyst Initiation: Add

    
     (0.05 mmol, 5 mol%). The solution will turn pale yellow.
    
  • Heating & Validation: Heat the mixture to 80 °C. Self-Validation: Monitor by TLC (Hexanes:EtOAc 9:1). The starting material (

    
    , UV active) should be consumed within 4-6 hours, replaced by a new, highly UV-active spot (
    
    
    
    ). The solution will darken to a deep brown as Pd black precipitates upon completion.
  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd particulates, and extract with EtOAc (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography to yield 3-methyl-2-phenyl-2-cyclohexen-1-one.
    
Protocol B: Conjugate Addition & In Situ Enolate Trapping

This protocol utilizes a soft organocuprate to overcome C3 steric hindrance, followed by electrophilic trapping of the resulting


-iodo enolate[2].
  • Cuprate Formation: In a flame-dried flask under Argon, suspend purified CuI (1.5 mmol, 1.5 eq) in anhydrous THF (10 mL). Cool to 0 °C. Add Methyllithium (1.6 M in

    
    , 3.0 mmol, 3.0 eq) dropwise. Self-Validation: The initial yellow precipitate (polymeric MeCu) will dissolve upon the addition of the second equivalent of MeLi, forming a clear, colorless to pale-yellow solution of the Gilman reagent (
    
    
    
    ).
  • Substrate Addition: Cool the cuprate solution strictly to -78 °C. Causality Note: Temperatures above -60 °C will trigger competitive halogen-metal exchange at the C2-iodine bond, destroying the substrate. Slowly add 2-iodo-3-methyl-2-cyclohexen-1-one (1.0 mmol, 1.0 eq) in THF (2 mL) dropwise over 10 minutes.

  • Enolate Trapping: Stir at -78 °C for 1.5 hours. Add allyl bromide (2.0 mmol, 2.0 eq) and HMPA (1.0 mL) to accelerate the alkylation. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching & Workup: Quench the reaction at 0 °C by adding a 9:1 mixture of saturated aqueous

    
     and concentrated 
    
    
    
    (10 mL). Causality Note: The ammonia complexes the copper salts, forming a deep blue aqueous layer (
    
    
    ) and preventing copper-mediated oxidative homocoupling of the product.
  • Isolation: Extract the aqueous layer with

    
     (3 x 20 mL). Wash the combined organics with water (to remove HMPA) and brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography to isolate the highly substituted cyclohexanone.

References

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (Provides authoritative mechanistic grounding on 1,4-addition vs. 1,2-addition and the use of soft nucleophiles like cuprates). URL:[Link]

  • Johnson, C. R., & Braun, M. P. alpha-Iodo enones in Pd(0)-catalyzed cross-couplings of organoboranes. Journal of the American Chemical Society, 1993. (Foundational literature on the hybridization-dependent reactivity of alpha-iodo enones). URL: [Link]

  • Chu et al. Iodine-Catalyzed Michael Addition of Mercaptans to α,β-Unsaturated Ketones under Solvent-Free Conditions. ResearchGate. (Establishes the parameters for thia-Michael additions to sterically hindered enones). URL: [Link]

Sources

Method

Application Note: Scalable Synthesis of 2-Iodo-3-methyl-2-cyclohexen-1-one

This Application Note is designed to provide a comprehensive, scalable, and scientifically rigorous guide for the synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one using the Iodine/DMAP (4-Dimethylaminopyridine) system. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, scalable, and scientifically rigorous guide for the synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one using the Iodine/DMAP (4-Dimethylaminopyridine) system. This method, often preferred over older protocols using toxic pyridine/CCl₄ or unstable hypervalent iodine reagents, leverages a Morita-Baylis-Hillman (MBH) type mechanism to achieve high regioselectivity and yield under mild aqueous conditions.

Methodology: Nucleophilic Catalysis (


-Iodination)
Key Reagents:  Iodine (

), DMAP, Potassium Carbonate (

) Solvent System: THF/Water (1:1)[1]

Introduction & Strategic Value

The


-iodoenone moiety is a critical structural motif in medicinal chemistry, serving as a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille) to construct complex polysubstituted cyclic systems.

Historically, the synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one relied on the Johnson protocol (


/Pyridine/CCl

), which suffers from the use of carcinogenic solvents and difficult workups. The Krafft Protocol , detailed here, utilizes DMAP as a nucleophilic catalyst in an aqueous medium.[1][2] This approach offers three distinct advantages for scale-up:
  • Green Solvent System: Replaces chlorinated solvents with THF/Water.

  • Atom Economy: Uses elemental iodine rather than expensive N-iodoimides.

  • Scalability: The reaction proceeds at room temperature with manageable exotherms and simplified purification.

Mechanistic Insight: The Interrupted Baylis-Hillman Pathway

Understanding the mechanism is vital for troubleshooting. Unlike electrophilic aromatic substitution, this reaction proceeds via a nucleophilic catalysis pathway analogous to the Morita-Baylis-Hillman reaction.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Nucleophilic Activation: DMAP acts as a Lewis base, attacking the

    
    -position of the enone (3-methyl-2-cyclohexen-1-one). This generates a transient zwitterionic enolate.
    
  • Electrophilic Trapping: The nucleophilic

    
    -carbon of the enolate attacks molecular iodine (
    
    
    
    ).
  • Elimination: The resulting intermediate undergoes E1cB-type elimination of DMAP, restoring the double bond and yielding the

    
    -iodo product.
    
  • Base Role:

    
     neutralizes the hydrogen iodide (HI) byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.
    

ReactionMechanism Enone 3-Methyl-2-cyclohexen-1-one Complex Zwitterionic Enolate (DMAP adduct) Enone->Complex + DMAP (Michael Addn) DMAP DMAP (Catalyst) DMAP->Complex Intermed α-Iodo-β-DMAP Intermediate Complex->Intermed + I2 (Electrophilic Trap) I2 Iodine (I2) I2->Intermed Product 2-Iodo-3-methyl-2-cyclohexen-1-one Intermed->Product - DMAP (Elimination) Byprod DMAP + KI + CO2 Intermed->Byprod + Base (-HI) Base K2CO3

Figure 1: The catalytic cycle involves the reversible addition of DMAP to the enone, followed by irreversible iodination and elimination.[3]

Experimental Protocol (Scalable)

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.DensityRole
3-Methyl-2-cyclohexen-1-one 110.151.00.971 g/mLSubstrate
Iodine (

)
253.811.5SolidIodinating Agent
DMAP 122.170.2SolidNucleophilic Catalyst

138.211.2SolidAcid Scavenger
THF/Water -1:1 v/v-Solvent System
Step-by-Step Procedure (10 g Scale)

Safety Note: Iodine is corrosive and sublimes. Handle in a fume hood. The product is a potential lachrymator and skin irritant.

Step 1: Reaction Setup

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-cyclohexen-1-one (10.0 g, 90.8 mmol).

  • Add THF (90 mL) and Water (90 mL). Stir to ensure a homogeneous mixture (or fine emulsion).

  • Add

    
      (15.0 g, 109 mmol) and DMAP  (2.2 g, 18.1 mmol). The solution may turn slightly yellow.[4]
    

Step 2: Iodination 4. Add Iodine (


)  (34.5 g, 136 mmol) in portions over 15–20 minutes.
  • Process Tip: Adding iodine in portions controls the mild exotherm and prevents local high concentrations that could lead to over-iodination.
  • Seal the flask (or use a loose stopper to allow
    
    
    escape if carbonate reacts vigorously, though usually mild) and stir vigorously at Room Temperature (20–25 °C) .
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting enone (
    
    
    ) should disappear, and the product (
    
    
    ) will appear. Reaction time is typically 2–4 hours .

Step 3: Quench and Workup 7. Once complete, dilute the mixture with Ethyl Acetate (EtOAc) (150 mL). 8. Pour the mixture into a separatory funnel containing Sat. Aq.


 (Sodium Thiosulfate)  (100 mL).
  • Visual Cue: Shake vigorously. The dark brown/purple iodine color should vanish, leaving a pale yellow organic layer.
  • Separate the layers. Extract the aqueous layer once more with EtOAc (50 mL).
  • Combine organic phases and wash with Brine (100 mL).
  • Dry over anhydrous
    
    
    or
    
    
    , filter, and concentrate under reduced pressure (keep bath temp < 40 °C to prevent thermal degradation).

Step 4: Purification 12. The crude material is often pure enough (>90%) for downstream coupling. 13. For High Purity: Recrystallize from Hexane/EtOAc or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). 14. Yield: Expect 85–95% yield (approx. 18–20 g) as a pale yellow solid/oil.

Process Workflow & Scalability Assessment

Workflow Start Start: 10g Scale Enone + THF/H2O AddBase Add K2CO3 + DMAP (Catalyst Loading) Start->AddBase AddIodine Add Iodine (Portionwise) Control Exotherm AddBase->AddIodine Reaction Stir at RT (2-4 h) TLC Monitoring AddIodine->Reaction Quench Quench with Na2S2O3 (Remove excess I2) Reaction->Quench Extraction Phase Separation (EtOAc / Aqueous) Quench->Extraction Isolation Concentration & Crystallization Extraction->Isolation

Figure 2: Operational workflow for the batch synthesis.

Scalability Checkpoints
  • Thermodynamics: The reaction is mildly exothermic. On a multigram scale, a water bath is sufficient. On a kilogram scale, active cooling (jacketed reactor) set to 20 °C is recommended during iodine addition.

  • Gas Evolution:

    
     neutralizes HI, generating 
    
    
    
    . On large scales, ensure adequate headspace and venting to prevent pressure buildup.
  • Solvent Management: THF can form peroxides; use inhibited THF or test before use. The aqueous waste stream will contain iodide and DMAP; DMAP must be treated as hazardous organic waste.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction Catalyst DeactivationEnsure DMAP is good quality. Verify pH is basic (due to

).
Low Yield Incomplete ConversionIncrease reaction time. Add 0.1 eq more DMAP. Ensure vigorous stirring (biphasic system).
Dark Product Residual IodineWash organic layer more thoroughly with Sodium Thiosulfate until completely colorless.
Side Products Over-iodinationStrict control of stoichiometry (1.5 eq Iodine). Do not heat above 30 °C.

References

  • Primary Protocol: Krafft, M. E.; Cran, J. W. "A Convenient Protocol for the

    
    -Iodination of 
    
    
    
    -Unsaturated Carbonyl Compounds with
    
    
    in an Aqueous Medium." Synlett2005 , 8, 1263–1268.[5]
  • Mechanism (Baylis-Hillman): Basavaiah, D.; Rao, A. J.; Satyanarayana, T. "Recent Advances in the Baylis−Hillman Reaction and Applications." Chem. Rev.2003 , 103, 811–892.

  • Alternative Methods: Johnson, C. R.; Adams, J. P.; Braun, M. P.; Senanayake, C. B.[6] "Direct

    
    -iodination of cycloalkenones." Tetrahedron Lett.1992 , 33, 917–918. 
    

Sources

Application

Total synthesis of terpenoids using 2-iodo-3-methyl-2-cyclohexen-1-one intermediate

Application Note: Total Synthesis of Sesquiterpenoids via the 2-Iodo-3-methyl-2-cyclohexen-1-one Platform Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Total Synthesis of Sesquiterpenoids via the 2-Iodo-3-methyl-2-cyclohexen-1-one Platform

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Stereoretentive workflows for the total synthesis of (3S,6R,7S)-Zingiberenol utilizing chiral alkylcopper-zinc reagents.

Executive Summary

The construction of contiguous stereocenters in terpenoid synthesis remains a formidable challenge in drug development. This application note details a highly stereoselective methodology for synthesizing the sesquiterpene (3S,6R,7S)-Zingiberenol. The synthesis relies on two critical phases: the generation of the versatile electrophilic platform 2-iodo-3-methyl-2-cyclohexen-1-one , and a highly regioselective anti-SN2′ substitution using a configurationally stable secondary alkylcopper-zinc reagent[1]. By carefully controlling transmetalation temperatures and Lewis acid activation, this protocol ensures near-perfect retention of configuration and regiocontrol.

Mechanistic Rationale & Strategy

The Role of α-Iodination (Causality of Reagent Choice)

The intermediate 2-iodo-3-methyl-2-cyclohexen-1-one is synthesized via the direct α-iodination of 3-methyl-2-cyclohexen-1-one. Direct halogenation of enones is typically reversible and prone to unselective dihalogenation. To bypass this, Pyridinium Dichromate (PDC) is employed alongside I2. PDC acts as a mild oxidant that converts I2 into a highly reactive, electrophilic iodine species (e.g., I+), driving the equilibrium toward the α-iodo-enone[2]. The reaction is strictly shielded from light to prevent the homolytic cleavage of iodine, which would otherwise trigger radical side reactions and degrade the product yield[2].

Stereoretentive Transmetalation & anti-SN2′ Attack

The core of the terpenoid is assembled by coupling the iodinated enone derivative (or an allylic epoxide derived from it) with a chiral secondary organometallic reagent[1].

  • I/Li Exchange: The chiral secondary alkyl iodide is treated with tBuLi at strictly –100 °C. This extreme cryogenic temperature is non-negotiable; it kinetically freezes the inversion of the resulting alkyllithium carbanion, ensuring retention of configuration[1].

  • Cu/Zn Transmetalation: Because alkyllithium species are configurationally unstable at temperatures required for coupling, immediate transmetalation with CuBr·P(OEt)3 is performed. The resulting alkylcopper reagent is configurationally stable up to –50 °C[1].

  • Lewis Acid Activation: The addition of ZnCl2 forms a mixed Cu/Zn species. The zinc acts as a Lewis acid, coordinating to the oxygen of the allylic epoxide electrophile. This coordination directs the organometallic nucleophile to attack the γ-position exclusively via an anti-SN2′ pathway, bypassing direct SN2 attack[1].

Workflow A 3-Methyl-2-cyclohexen-1-one B 2-Iodo-3-methyl-2-cyclohexen-1-one (Platform Intermediate) A->B I2, PDC CH2Cl2, rt C Stereoselective Coupling (Chiral Cu/Zn Reagent) B->C Organometallic Assembly D (3S,6R,7S)-Zingiberenol (Target Sesquiterpene) C->D Multi-step Elaboration

Synthetic workflow for (3S,6R,7S)-Zingiberenol utilizing the 2-iodo-3-methyl-2-cyclohexen-1-one intermediate.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for the key synthetic transformations, demonstrating the precise control required to maintain stereochemical integrity[1],[2].

Reaction PhaseReagents & CatalystTemp (°C)TimeYield (%)Selectivity / Remarks
α-Iodination I2 (1.7 eq), PDC (0.3 eq)25 (rt)12 h>85%Complete α-selectivity; requires dark conditions.
I/Li Exchange tBuLi (2.2 eq)–1001 min>95%er > 98:2 (Near-perfect retention of configuration).
Transmetalation CuBr·P(OEt)3 (1.5 eq)–100 to –5030 min>90%Configurationally stable in THF at –50 °C.
anti-SN2′ Coupling ZnCl2 (1.5 eq), Allylic Epoxide–30 to –1012 h46–54%α:γ > 95:5; dr up to 94:6.

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-3-methyl-2-cyclohexen-1-one

This protocol establishes the electrophilic platform. It is a self-validating system: the complete consumption of the dark iodine color during workup confirms successful quenching.

  • Preparation: In a flame-dried 500 mL round-bottom flask, dissolve 3-methyl-2-cyclohexen-1-one (3.40 mL, 30.0 mmol, 1.0 equiv) in anhydrous CH2Cl2 (250 mL) under an argon atmosphere[3].

  • Reagent Addition: Add Pyridinium Dichromate (PDC) (3.38 g, 9.0 mmol, 0.3 equiv) and I2 (12.9 g, 51.0 mmol, 1.7 equiv) in one single portion[3].

  • Reaction: Immediately wrap the reaction flask entirely in aluminum foil to exclude ambient light. Stir the heterogeneous mixture at room temperature (25 °C) overnight (approx. 12 hours)[2].

  • Validation & Workup:

    • Filter the crude mixture through a short pad of Celite to remove chromium salts, washing the filter cake thoroughly with n-pentane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 7% aq. Na2CO3 (100 mL) and 10% aq. KHSO4 (100 mL)[3].

    • Critical Step: Wash the organic layer with saturated aq. Na2S2O3 until the organic phase transitions from a purple/brown hue to pale yellow, validating the complete neutralization of unreacted I2.

  • Isolation: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, pentane/Et2O) to yield the title compound as a crystalline solid.

Protocol B: Stereoretentive anti-SN2′ Assembly of the Terpenoid Core

This protocol demands rigorous cryogenic control. The color shift from pale yellow (Li-species) to dark/homogeneous (Cu-species) serves as an internal visual validation of successful transmetalation.

  • I/Li Exchange: Dissolve the diastereomerically enriched secondary alkyl iodide (0.20 mmol) in a 3:2 mixture of anhydrous pentane/Et2O (2 mL). Cool the solution to precisely –100 °C using a liquid nitrogen/ethanol bath. Add tBuLi (0.44 mmol, 2.2 equiv) dropwise. Stir for exactly 1 minute to ensure complete exchange without racemization[1].

  • Copper Transmetalation: Rapidly add a pre-cooled (–100 °C) solution of CuBr·P(OEt)3 (0.30 mmol, 1.5 equiv) in pentane/Et2O. Stir for 1 minute at –100 °C, then perform a solvent switch by adding anhydrous THF (2 mL) and allowing the mixture to warm to –50 °C[1].

  • Zinc Activation & Coupling: Add a solution of anhydrous ZnCl2 (0.30 mmol, 1.5 equiv) and stir at –30 °C for 10 minutes. Introduce the allylic epoxide (0.60 mmol, 3.0 equiv) dropwise[1].

  • Propagation: Allow the reaction mixture to slowly warm from –30 °C to –10 °C over 12 hours[1]. Monitor via TLC (KMnO4 stain) until the epoxide is consumed.

  • Quenching: Quench the reaction with a 9:1 mixture of saturated aq. NH4Cl and 25% aq. NH3 (5 mL). Note: The ammonia is critical to solubilize copper salts and prevent emulsion formation during extraction. Extract with Et2O (3 × 10 mL), dry over MgSO4, and purify via flash chromatography to isolate the stereodefined allylic alcohol core of Zingiberenol[1].

Mechanism N1 Chiral Alkyl Iodide Retention of Configuration N2 Alkyllithium Intermediate tBuLi, -100 °C N1->N2 I/Li Exchange N3 Alkylcopper Reagent CuBr·P(OEt)3, -100 °C N2->N3 Transmetalation (Cu) N4 Alkylcopper-Zinc Species ZnCl2, -30 °C N3->N4 Lewis Acid Activation (Zn) N5 anti-SN2' Substitution Allylic Epoxide N4->N5 Regioselective Attack N6 Stereodefined Terpenoid Core High dr & ee N5->N6 Product Formation

Mechanistic pathway for stereoretentive alkylcopper-zinc reagent preparation and anti-SN2' attack.

References

  • Skotnitzki, J., Kremsmair, A., Kicin, B., Saeb, R., Ruf, V., & Knochel, P. (2020). Stereoselective anti-SN2′-Substitutions of Secondary Alkylcopper-Zinc Reagents with Allylic Epoxides: Total Synthesis of (3S,6R,7S)-Zingiberenol. Synthesis, 52(06), 873-881.

  • Skotnitzki, J. (2020). Stereoselective Preparation of Chiral Secondary Alkylcopper- and Zinc Reagents. Subsequent Reactions with Allylic Substrates and Total Synthesis of (3S,6R,7S)-Zingiberenol. Elektronische Hochschulschriften der LMU München.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deiodination in Palladium Coupling

Topic: Minimizing Hydrodehalogenation Side Reactions Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrodehalogenation Side Reactions

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2025-05-20

Core Analysis: The "Deiodination Trap"

The Problem: You are running a cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) using an aryl iodide. Instead of your coupled product, you isolate the reduced arene (Ar-I


 Ar-H).[1]

The Mechanism: Deiodination is not random decomposition; it is a catalytic cycle competing with your desired pathway. It occurs when a Palladium-Hydride (Pd-H) species is generated in situ. This usually happens via


-hydride elimination from solvents (alcohols), bases (alkoxides), or additives.

If the rate of Transmetallation (


) is slower than the rate of Hydride Formation (

), the Pd(II)-Aryl intermediate captures a hydride and reductively eliminates Ar-H.
Mechanistic Pathway Diagram

The following diagram illustrates the "Fork in the Road" where your reaction deviates toward failure.

DeiodinationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I + Pd(0) -> Ar-Pd(II)-I) Pd0->OxAdd Fork CRITICAL JUNCTURE Competition Zone OxAdd->Fork TransMet Transmetallation (+ R-B(OH)2 / Base) Fork->TransMet  Fast Kinetics   HydrideSource Hydride Source Attack (Alcohol/Alkoxide -> Beta-H Elim) Fork->HydrideSource  Slow Transmetallation   RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Product Product (Ar-R) RedElim->Product PdH_Species Ar-Pd(II)-H Species HydrideSource->PdH_Species PdH_Species->Pd0 SideProduct Deiodination (Ar-H) PdH_Species->SideProduct

Caption: The kinetic competition between Transmetallation (Green) and Hydride Capture (Red). Ar-I substrates are particularly vulnerable due to facile oxidative addition, leaving the intermediate "waiting" for a partner.

Diagnostic Hub: Parameter Optimization

Use this table to audit your current reaction setup. If you are seeing >10% deiodination, at least one of these parameters is likely the culprit.

ParameterHigh Risk (Avoid)Low Risk (Recommended)Technical Rationale
Solvent Primary/Secondary Alcohols (MeOH, EtOH, iPrOH).Aprotic Polar/Non-polar (DMF, Toluene, Dioxane, THF).Alcohols bearing

-hydrogens undergo

-hydride elimination on Pd, generating Pd-H [1].
Base Alkoxides (NaOEt, KOtBu, NaOMe).Inorganic Carbonates/Phosphates (K₂CO₃, Cs₂CO₃, K₃PO₄).[1][2]Alkoxides are potent reducing agents. Carbonates are non-reducing and function purely as proton shuttles [2].
Ligand Simple Triphenylphosphine (PPh₃) or ligand-free conditions.Bulky Biaryl Phosphines (XPhos, SPhos, RuPhos).Bulky ligands accelerate reductive elimination and transmetallation, leaving less time for the Pd-H side reaction to occur [3].
Water Uncontrolled/Wet Solvents. Degassed Water (as a co-solvent only) or Anhydrous.While water is needed for boronic acid activation, excess water can act as a proton source for demetallation in some cycles.
Temp Prolonged Heating (>100°C). Moderate (40-80°C) or High Temp/Short Time.Higher temperatures increase the rate of

-hydride elimination.

Scenario-Based Troubleshooting (FAQs)

Q1: I switched to Toluene, but I still see 15% deiodination. Why?

A: Check your base and additives. Even in toluene, if you use KOtBu or NaOEt , the base itself serves as the hydride source.

  • The Fix: Switch to K₃PO₄ (anhydrous) or Cs₂CO₃ .[2] If solubility is an issue, add a small amount of water (degassed) to create a biphasic system, rather than using an alcohol co-solvent.

Q2: My substrate is a heteroaryl iodide (e.g., 2-iodopyridine). The deiodination is massive (>50%).

A: Nitrogen-containing heterocycles are "electron-deficient" and coordinate strongly to Pd. This stabilizes the oxidative addition intermediate, slowing down transmetallation and giving the catalyst "time" to find a hydride.

  • The Fix: You need to accelerate transmetallation.

    • Ligand: Use XPhos or SPhos .[1] These are specifically designed to force the reaction forward due to steric bulk.

    • Boron Source: Switch from Boronic Acid to a Pinacol Ester (BPin) or MIDA Boronate . These often transmetallate more cleanly in anhydrous conditions [4].

Q3: Can I use a scavenger to stop this?

A: Yes. The addition of 1,1-diphenylethylene (0.5 equiv) can sometimes scavenge Pd-H species, though this is a "band-aid" solution. A better chemical approach is adding KBr or LiCl (1 equiv). Halide ions saturate the coordination sphere of Palladium, making the formation of the Pd-H species electronically unfavorable (the "anionic pathway") [5].

Validated Protocol: "Safe-Mode" Suzuki Coupling

Use this protocol for high-value aryl iodides prone to reduction.

Materials
  • Catalyst: XPhos Pd G2 (Pre-catalyst) - Ensures 1:1 Pd:Ligand ratio and rapid activation.

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

  • Base: K₃PO₄ (2.0 equiv) dissolved in minimum degassed water (creates a 10:1 Solvent:Water ratio).

  • Substrate: Aryl Iodide (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

Step-by-Step Procedure
  • Charge Solids: In a reaction vial, add Aryl Iodide, Boronic Acid, and K₃PO₄.

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling, which confuses the analysis.

  • Solvent Prep: Sparge 1,4-Dioxane with Argon for 10 minutes.

  • Catalyst Addition: Open the vial briefly under positive inert gas flow and add XPhos Pd G2 (1-2 mol%) .

  • Start: Inject the solvent (and water if using K3PO4 solution).

  • Heat: Stir vigorously at 60°C . Monitor by LCMS at 1 hour.

    • Why 60°C? XPhos is active enough that reflux is rarely needed for iodides. Lower temp = less deiodination.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: High Deiodination Observed CheckSolvent Is solvent alcoholic (MeOH, EtOH)? Start->CheckSolvent CheckBase Is base an Alkoxide (OtBu, OEt)? CheckSolvent->CheckBase No ActionSolvent Switch to DMF, Toluene, or Dioxane CheckSolvent->ActionSolvent Yes CheckLigand Is Ligand bulky? (Buchwald Type) CheckBase->CheckLigand No ActionBase Switch to K3PO4 or Cs2CO3 CheckBase->ActionBase Yes ActionLigand Switch to XPhos or SPhos CheckLigand->ActionLigand No (using PPh3) ActionAdd Add 1 equiv KBr or lower Temp CheckLigand->ActionAdd Yes (Already optimized)

Caption: Systematic workflow to isolate the hydride source. Always eliminate solvent/base hydride donors before altering the catalyst.

References

  • BenchChem. (2025).[2][3] Minimizing dehalogenation byproducts in Suzuki coupling reactions. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Navarro, O., et al. (2005).[4] Dehalogenation of Aryl Halides...[1][4]. Journal of Organic Chemistry. (Contextualized via search results on anionic pathways).

Sources

Optimization

Technical Support Center: Advanced Cross-Coupling of Tetrasubstituted Enones

Ticket ID: #XC-TETRA-2026 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming Steric Deactivation and Regiochemical Failure in Tetrasubstituted Enone Synthesis Diagnosti...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #XC-TETRA-2026 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming Steric Deactivation and Regiochemical Failure in Tetrasubstituted Enone Synthesis

Diagnostic Overview: Why Your Reaction Failed

User Note: "I am trying to couple an aryl boronic acid to a


-chloro- 

-methyl enone. Conversion is <10%, and I see mostly dehalogenated starting material."
The Root Cause Analysis

Synthesizing tetrasubstituted enones via cross-coupling (e.g., reacting a


-halo-trisubstituted enone with a nucleophile) is one of the most challenging transformations in Pd-catalysis. You are fighting three simultaneous battles:
  • The Steric Wall (Oxidative Addition): The

    
    -position of a trisubstituted enone is sterically crowded. Standard Pd(0) species (like Pd(PPh
    
    
    
    )
    
    
    ) are too bulky to effectively insert into the C-X bond.
  • Electronic Deactivation: The carbonyl group withdraws electron density from the alkene, making the C-X bond stronger and less prone to oxidative addition compared to a simple vinyl halide.

  • Competitive Pathways:

    • Protodehalogenation: If the catalytic cycle stalls, the Pd(II) intermediate often captures a hydride (from solvent or impurities), leading to the reduced alkene (dehalogenation) rather than the coupled product.

    • 1,4-Addition: Hard nucleophiles may attack the carbonyl or the

      
      -position via conjugate addition (Michael addition) rather than transmetalating to the Palladium.
      

The Solution Suite: Validated Protocols

Protocol A: The "Buchwald" Standard (Suzuki-Miyaura)

Best for: General synthesis where functional group tolerance is key.

The Logic: You need a ligand that is electron-rich (to speed up oxidative addition into the deactivated enone) and bulky in the right way (to force reductive elimination of the crowded product). SPhos and XPhos are the gold standards here.

ComponentRecommendationFunction
Pre-catalyst Pd(OAc)

(2-5 mol%)
Generates active Pd(0) in situ. Avoid Pd(PPh

)

.
Ligand SPhos or XPhos (1:2 Pd:L ratio)SPhos provides the optimal balance of electron richness and steric bulk for hindered biaryls/enones.
Base K

PO

(3.0 equiv)
Anhydrous phosphate is superior to carbonates for hindered substrates; facilitates transmetalation without causing aldol side reactions.
Solvent Toluene/Water (10:1) or THF Biphasic systems often help solubilize inorganic bases while keeping the catalyst active in the organic phase.
Temp 80–100 °C High temperature is required to overcome the activation energy of the reductive elimination step.

Step-by-Step Workflow:

  • Charge a reaction vial with the

    
    -haloenone (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)
    
    
    
    (0.05 equiv), SPhos (0.10 equiv), and finely ground K
    
    
    PO
    
    
    (3.0 equiv).
  • Seal and purge with Argon for 5 minutes (Essential: O

    
     kills electron-rich phosphines).
    
  • Add degassed Toluene and Water (10:1 ratio) via syringe.

  • Heat to 100 °C for 12-24 hours.

  • QC Check: If TLC shows starting material remaining after 4 hours, do not add more catalyst. Add 10 mol% more ligand and check for catalyst death (Pd black precipitation).

Protocol B: The "Nuclear Option" (Negishi Coupling)

Best for: Extremely hindered substrates where Suzuki fails; coupling sp


 centers.

The Logic: Organozinc reagents are more nucleophilic than boronic acids. They undergo transmetalation much faster, which is often the rate-determining step in crowded systems.

Critical Warning: This protocol is strictly anhydrous.

ComponentRecommendationFunction
Catalyst Pd(PPh

)

or Pd

(dba)

/P(

-Bu)

For Negishi, P(

-Bu)

(Fu's ligand) is exceptional for sterically demanding couplings.
Nucleophile R-ZnBr or R-ZnCl Prepare fresh or use high-quality commercial stocks.
Solvent THF (Anhydrous)Must be distilled or from a solvent system.
Additive LiCl (Optional)Knochel's salts (LiCl) can accelerate transmetalation by breaking up zinc aggregates.

Step-by-Step Workflow:

  • Flame-dry a Schlenk flask under vacuum; backfill with Argon.

  • Add Pd

    
    (dba)
    
    
    
    (2 mol%) and P(
    
    
    -Bu)
    
    
    (4 mol% - handle as a solution, it is pyrophoric).
  • Add the

    
    -iodoenone (1.0 equiv) in THF.
    
  • Add the Organozinc reagent (1.5 equiv) dropwise at room temperature.

  • Stir at 60 °C. Reaction is usually complete in <4 hours.

Troubleshooting & FAQs

Q: I am observing E-to-Z isomerization of my enone double bond. Why? A: Isomerization typically occurs via a zwitterionic intermediate or reversible hydride insertion.

  • The Fix: Switch to PdCl

    
    (MeCN)
    
    
    
    as the precatalyst or lower the temperature. High temperatures promote isomerization. Alternatively, ensure your reaction goes to completion quickly; prolonged exposure to Pd-hydride species (formed after catalyst decomposition) causes isomerization.

Q: My reaction yields 40% product and 60% dehalogenated enone (protodehalogenation). A: This indicates that Transmetalation is too slow. The Pd(II)-Ar species is sitting around waiting for the nucleophile, and instead, it grabs a proton from the solvent.

  • The Fix:

    • Increase the concentration of the nucleophile (Boronic acid/Zinc reagent).

    • Switch to a lower water content solvent system (e.g., Dioxane with Cs

      
      CO
      
      
      
      ).
    • Add Cu(I): For Stille or Suzuki couplings, adding 10 mol% CuI (Liebeskind-Srogl conditions) can facilitate the transmetalation step.

Q: Can I use microwave irradiation? A: Yes, and you should. For tetrasubstituted centers, the activation energy for reductive elimination is high. Microwave heating (120 °C for 20 mins) often pushes the reaction to completion before the catalyst has time to decompose, which is a common failure mode in overnight thermal reactions.

Visualizing the Failure & Success Logic

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Start Reaction Failed (<20% Yield) CheckSM Analyze Crude NMR/GCMS Start->CheckSM Result1 SM Recovered Unchanged CheckSM->Result1 Mostly SM Result2 Dehalogenated SM Found CheckSM->Result2 Reduced Product Result3 Homocoupling of Nucleophile CheckSM->Result3 Biaryl Dimer Sol1 Issue: Oxidative Addition Failure Fix: Switch to SPhos or P(tBu)3 Increase Temp Result1->Sol1 Sol2 Issue: Slow Transmetalation Fix: Switch to Negishi (Zn) or Add CuI (Suzuki) Result2->Sol2 Sol3 Issue: Oxygen Contamination Fix: Degas Solvents vigorously Use fresh Catalyst Result3->Sol3

Caption: Diagnostic logic flow for identifying the rate-limiting step in failed cross-couplings.

Diagram 2: The Steric Challenge Mechanism

Understanding why standard ligands fail.

StericMechanism Pd Pd(0)-Ligand Complex Pd(II) Oxidative Addition Complex Pd->Complex Blocked by Sterics (Requires e- rich Ligand) Substrate Tetrasubstituted Enone-X Substrate->Complex Product Tetrasubstituted Product Complex->Product Reductive Elimination (Requires Bulky Ligand) note Paradox: We need SMALL ligands for step 1 but BULKY ligands for step 2. Solution: Buchwald Ligands (SPhos) flex to accommodate both. Complex->note

Caption: The "Steric Paradox" of coupling hindered enones and how specialized ligands resolve it.

References

  • Nobel Lecture: Palladium-Catalyzed Cross-Couplings in Organic Synthesis Suzuki, A. (2010).[1][2] NobelPrize.org. [Link] Context: Foundational mechanisms of the Suzuki-Miyaura reaction.

  • Stereoselective Synthesis of Tetrasubstituted Alkenes from 1,2-Diketones via Oxyphosphonium Salts-Engaged Suzuki-Miyaura Coupling Zhang, B., et al.[3] (2025).[3][4] Organic Letters. [Link] Context: Recent breakthrough in synthesizing tetrasubstituted alkenes using oxyphosphonium salts.[3]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls Chemical Communications. [Link] Context: Handling steric hindrance in carbonyl-adjacent couplings.

  • Negishi Coupling Wikipedia / Organic Chemistry Portal. [Link] Context: General protocols for organozinc couplings.[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxidative Addition with Electron-Poor Iodoenones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical oxidative addition step in palladium-catalyzed cross-coupling reactions involving electron-poor iodoenones. These substrates are valuable synthetic intermediates, but their unique electronic properties often present significant challenges. This document is designed to offer mechanistically grounded, practical solutions to overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer provides an explanation of the underlying cause and offers concrete solutions and protocols.

Q1: My reaction is sluggish or stalls completely. What are the primary causes and how can I fix it?

This is the most common issue encountered with electron-poor iodoenones. The slow reaction rate is almost always linked to the difficulty of the oxidative addition step, which is often rate-determining.[1][2] The electron-withdrawing nature of the enone system deactivates the C-I bond, making it less susceptible to attack by the nucleophilic Pd(0) catalyst.[3] Here are the most likely causes and their solutions:

Cause 1: Inefficient Generation of the Active Pd(0) Catalyst Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is not being efficiently reduced to the active Pd(0) species. This activation step is critical and must precede oxidative addition.[4]

  • Solution: Optimize Catalyst Activation.

    • Use a Pd(0) Source Directly: If possible, use a source like Pd(PPh₃)₄ or Pd₂(dba)₃. However, these can be less stable.

    • Improve In Situ Reduction: When using a Pd(II) precatalyst, ensure your conditions favor reduction. Some phosphine ligands can act as reductants, but this can be unreliable. Adding a sacrificial reductant or ensuring the solvent (like an alcohol) can facilitate reduction can be effective.

Cause 2: Poor Electronic Match Between Catalyst and Substrate The core of the problem is electronic opposition. Oxidative addition is favored when an electron-rich metal center attacks an electron-poor carbon-halide bond.[5] While the C-I bond is polarized toward iodine, the powerful electron-withdrawing effect of the enone reduces the electrophilicity of the ipso-carbon, slowing the reaction.

  • Solution: Increase the Nucleophilicity of the Palladium Catalyst.

    • Switch to Electron-Donating Ligands: The single most effective change is often to switch from neutral or electron-poor ligands (like PPh₃) to strongly electron-donating, bulky alkylphosphine or biarylphosphine ligands. These ligands increase the electron density on the palladium center, making it a more potent nucleophile.[1][5]

Table 1: Comparison of Common Phosphine Ligands for Oxidative Addition

LigandClassKey CharacteristicsImpact on Oxidative Addition with Iodoenones
PPh₃ (Triphenylphosphine)TriarylphosphineModerately bulky, poor electron donor.Often too slow; a poor choice for challenging substrates.
P(t-Bu)₃ (Tri-tert-butylphosphine)TrialkylphosphineVery bulky, strong σ-donor (electron-rich).Excellent choice. Steric bulk promotes the formation of the highly reactive monoligated Pd(0)L species.[1][6]
SPhos / XPhos BiarylphosphinesBulky, very strong electron donors.State-of-the-art ligands for difficult couplings. They create a highly reactive, low-coordinate Pd(0) center.[1]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)BidentateLarge bite angle, moderate donor.Can be effective, but monodentate bulky phosphines are often superior for promoting the initial oxidative addition.

Cause 3: Sub-optimal Physical Conditions The reaction may simply lack the required activation energy.

  • Solution: Increase Reaction Temperature.

    • Gradually increase the temperature in 10-20 °C increments. Monitor the reaction closely by TLC or GC-MS for signs of starting material decomposition or byproduct formation. While the C-I bond is weak, the electronic deactivation may necessitate more thermal energy.[2]

Q2: I'm observing significant byproduct formation, such as homocoupling or catalyst decomposition. What's going wrong?

Byproduct formation indicates that off-cycle or undesired pathways are competing with your target reaction.

Cause 1: Catalyst Decomposition to Palladium Black The active Pd(0) species can aggregate into catalytically inactive palladium black, especially at higher temperatures or low ligand concentrations.

  • Solution: Stabilize the Catalytic Species.

    • Use Bulky Ligands: The steric bulk of ligands like SPhos or P(t-Bu)₃ not only enhances reactivity but also provides a kinetic barrier against catalyst aggregation.

    • Consider "Jeffery Conditions": Adding a tetraalkylammonium salt (e.g., n-Bu₄NCl) can stabilize the palladium nanoparticles, preventing their precipitation and often allowing for milder reaction conditions.[7]

Cause 2: Base-Induced Side Reactions The enone functionality is susceptible to a variety of base-mediated side reactions, including Michael addition, polymerization, or isomerization.[8]

  • Solution: Screen Bases and Conditions.

    • Switch Base Type: If using a strong inorganic base like K₂CO₃ or Cs₂CO₃, consider switching to a weaker or non-nucleophilic organic base like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).

    • Lower Temperature: High temperatures can accelerate decomposition. Once you find conditions that promote oxidative addition, try to lower the temperature to minimize side reactions.

    • Ensure Inert Atmosphere: Oxygen can promote oxidative decomposition pathways. Use rigorous inert atmosphere techniques.

Cause 3: Ligand-Aryl Scrambling With triarylphosphine ligands like PPh₃, it is possible for the aryl groups on the phosphorus to exchange with the aryl group on the palladium center (Ar-Pd-I), leading to scrambled byproducts.[9][10] This is more prevalent at high temperatures with less reactive substrates.

  • Solution: Change Ligand Class.

    • Use Trialkylphosphines: Ligands like P(t-Bu)₃ do not have aryl groups and cannot participate in this pathway.

    • Use N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are robust alternatives to phosphines, though they require different handling and screening.

Q3: My reaction is not reproducible. What variables should I control more carefully?

Lack of reproducibility points to sensitivity to trace impurities or subtle variations in setup.

  • Solution: Rigorously Control Reagent and Solvent Quality.

    • Solvent Purity: Use high-purity, anhydrous solvents. Traces of water can hydrolyze reagents, while oxygen is detrimental to the Pd(0) catalyst.

    • Degassing is Critical: Thoroughly degas your solvent(s) using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Reagent Quality: Use high-purity palladium precatalysts and ligands, and store them properly under an inert atmosphere. Iodoenones can be unstable; purify them by chromatography or recrystallization immediately before use if degradation is suspected.

    • Inert Atmosphere Technique: Ensure your Schlenk line or glovebox technique is impeccable to prevent ingress of oxygen and moisture throughout the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is oxidative addition the key challenge with electron-poor iodoenones?

The mechanism of oxidative addition involves the donation of electron density from the d-orbitals of the Pd(0) center into the σ* antibonding orbital of the carbon-iodine bond.[11] This process is fundamentally a nucleophilic attack by the metal on the carbon atom. When powerful electron-withdrawing groups like a carbonyl are conjugated with the C-I bond, they pull electron density from the entire system, making the target ipso-carbon less electrophilic and thus less reactive towards the nucleophilic Pd(0) catalyst.[3]

Q2: How do I choose the right ligand for my system?

Ligand choice is guided by two main principles: electronics and sterics.

  • Electronics: To counteract the electron-poor nature of the iodoenone, you need an electron-rich ligand. Strong σ-donating ligands (trialkylphosphines, NHCs, electron-rich biarylphosphines) push electron density onto the palladium, making it more nucleophilic and accelerating the oxidative addition.[1][5]

  • Sterics: Bulky ligands favor the dissociation of Pd(0)L₂ to the more reactive, 12-electron monoligated species Pd(0)L.[6][12] This coordinatively unsaturated species has more space to accommodate the incoming iodoenone and a lower activation barrier for the addition.

Q3: What is the role of the solvent?

The solvent can influence the reaction rate and even the operative mechanism. Oxidative addition can proceed through different pathways, such as a non-polar three-centered concerted mechanism or a more polar nucleophilic displacement mechanism.[13][14]

  • Polar Solvents (e.g., DMF, NMP, Acetone): These can stabilize polar transition states. If the reaction is proceeding via a nucleophilic displacement pathway, a polar solvent may increase the rate.[15][16][17]

  • Non-polar Solvents (e.g., Toluene, Dioxane, THF): These are commonly used and are generally suitable for the concerted mechanism. They are often a good starting point.

If your reaction is slow, screening solvents with different polarities is a valid optimization strategy.

Section 3: Protocols & Visualizations

Experimental Protocols
Protocol 1: General Procedure for a Test Reaction

This protocol is a starting point for screening conditions for a cross-coupling reaction involving an electron-poor iodoenone.

  • Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Reagent Addition: Add the iodoenone (1.0 equiv), the coupling partner (e.g., a boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add 3-5 mL of freshly degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (start at 80 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots at regular intervals (e.g., every hour) and analyzing by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][18]

Visualizations
Diagram 1: The Catalytic Cycle Challenge

G cluster_0 Catalytic Cycle OA Oxidative Addition (Rate-Limiting Step) PdII Ar-Pd(II)-I (Oxidative Addition Complex) OA->PdII RE Reductive Elimination Pd0 LₙPd(0) (Active Catalyst) RE->Pd0 Regeneration Product Coupled Product (Ar-R') RE->Product TM Transmetalation PdII_TM Ar-Pd(II)-R' TM->PdII_TM Pd0->OA Challenged by substrate electronics PdII->TM PdII_TM->RE Iodoenone Electron-Poor Iodoenone (Ar-I) Iodoenone->OA Partner Coupling Partner (e.g., R'-B(OH)₂) Partner->TM

Caption: The catalytic cycle for a cross-coupling reaction. For electron-poor iodoenones, the oxidative addition step is often the bottleneck.

Diagram 2: Logical Troubleshooting Workflow

G Start Reaction Stalled or Slow? Check_Activation Is Pd(0) forming? Verify precatalyst & activation Start->Check_Activation Check_Activation->Start No, Fix Activation Optimize_Ligand Is the catalyst nucleophilic enough? Use bulky, electron-donating ligands (e.g., SPhos, P(t-Bu)₃) Check_Activation->Optimize_Ligand Yes Optimize_Ligand->Start No, Change Ligand Increase_Temp Is there enough energy? Increase temperature incrementally (e.g., 80°C -> 100°C) Optimize_Ligand->Increase_Temp Yes Increase_Temp->Start No, Decomposition Occurs (Lower Temp, Re-evaluate) Check_Purity Are there impurities? Use pure, degassed solvents. Check reagent quality. Increase_Temp->Check_Purity Yes Check_Purity->Start No, Purify Reagents Success Reaction Proceeds Check_Purity->Success Yes

Caption: A step-by-step workflow for troubleshooting sluggish oxidative addition reactions.

Diagram 3: The Role of Bulky, Electron-Donating Ligands

G cluster_0 Less reactive cluster_1 More reactive PdL2_weak L₂Pd(0) PdL_weak LPd(0) PdL2_weak->PdL_weak Slow dissociation Product_slow Slow or No Reaction PdL_weak->Product_slow PdL2_strong L₂Pd(0) PdL_strong LPd(0) (e⁻ rich, reactive) PdL2_strong->PdL_strong Fast dissociation (Steric push) Product_fast Fast Reaction PdL_strong->Product_fast Iodoenone Iodoenone Iodoenone->Product_slow Iodoenone->Product_fast

Sources

Optimization

Purification methods for unstable alpha-iodo enones via column chromatography

Welcome to the technical support center for the purification of α-iodo enones. These valuable synthetic intermediates are notoriously unstable, particularly during column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of α-iodo enones. These valuable synthetic intermediates are notoriously unstable, particularly during column chromatography. This guide provides in-depth troubleshooting advice and protocols designed for researchers, scientists, and drug development professionals to help you navigate the challenges of isolating these sensitive compounds with maximum yield and purity.

Understanding the Challenge: The Instability of α-Iodo Enones

The primary difficulty in the chromatographic purification of α-iodo enones lies in their susceptibility to degradation on standard stationary phases like silica gel. The key issues include:

  • Acid Sensitivity: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze decomposition pathways such as deiodination, hydrolysis, or isomerization of the enone system.[1]

  • Nucleophilic Attack: The silica surface can also have adsorbed water, which can act as a nucleophile.

  • Isomerization: The conjugated π-system of enones can be prone to isomerization, a process that can be catalyzed by acid, base, or even light.[2][3][4]

This guide addresses these core issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield is extremely low after column chromatography, and I see a smear on my baseline TLC. What is happening to my α-iodo enone?

Answer: This is the most common issue and almost always points to on-column decomposition. The acidic nature of standard silica gel is likely the primary cause.[1] The silanol groups on the silica surface can protonate the carbonyl oxygen or interact with the carbon-iodine bond, initiating a cascade of degradation reactions. The result is a low recovery of the desired product and the formation of more polar byproducts that either streak or remain at the baseline of the TLC plate.

Q2: How can I prevent my compound from degrading on the silica gel column?

Answer: The most effective strategy is to neutralize the acidic stationary phase before and during the purification. This process, often called "deactivating" or "basing" the silica, creates a more inert environment for your sensitive compound.

Primary Method: Use a Basic Additive in Your Eluent. The most common and effective technique is to add a small amount of a tertiary amine base, such as triethylamine (Et₃N), to your mobile phase.

  • Mechanism of Action: Triethylamine is a mild base that effectively neutralizes the acidic silanol sites on the silica gel, preventing them from catalyzing the degradation of your α-iodo enone.[1][5][6]

  • Recommended Concentration: Add 1-3% triethylamine by volume to your entire mobile phase system (both the non-polar and polar components).[5] It is crucial to pre-treat the column with this modified eluent before loading your sample.

Step-by-Step Protocol for Silica Gel Neutralization:
  • Solvent System Selection: First, determine an appropriate solvent system using TLC. A good starting point for many enones is a mixture of hexanes and ethyl acetate.[5][7][8]

  • Add the Base: Prepare your chosen eluent and add 1-2% v/v triethylamine.

  • TLC Re-evaluation: Run a new TLC plate using the base-modified eluent. Important: The addition of triethylamine will often increase the Rf of your compound because it competes for binding sites on the silica.[6] You may need to adjust your solvent system to be less polar (e.g., decrease the percentage of ethyl acetate) to achieve optimal separation.

  • Column Packing: Pack your column using the base-modified eluent. Ensure the silica is fully equilibrated by flushing several column volumes of the solvent through the packed bed.

  • Sample Loading & Elution: Load your sample (dissolved in a minimal amount of the mobile phase) and elute as normal, using the base-modified solvent throughout the entire run.

Q3: My compound is still showing some degradation even with triethylamine. What are my other options?

Answer: If basic additives are insufficient, you should consider using an alternative stationary phase that is less acidic or has different surface properties.

Stationary PhaseTypeAdvantagesConsiderations
Neutral Alumina PolarLess acidic than silica; excellent for acid-sensitive compounds. Available in different activity grades.Elution patterns can differ significantly from silica. May require different solvent systems. Strong adsorption of very polar compounds.[6][9]
Basic Alumina Polar, BasicIdeal for compounds that are sensitive to acid but stable to base.Can catalyze base-mediated reactions if the compound is susceptible.[6][9]
Reversed-Phase Silica (C18) Non-polarSeparation is based on hydrophobicity, avoiding issues with acidic silanol groups.Requires polar mobile phases (e.g., water/acetonitrile or water/methanol). The compound must be soluble in these systems.[9][10]
Florisil® (Magnesium Silicate) PolarA weakly basic adsorbent that can be a gentle alternative to silica.[9]Less common and may have different selectivity.

Recommendation: Neutral alumina is often the best first alternative to silica gel for purifying acid-sensitive compounds.[6][9]

Q4: My peaks are broad and streaking, leading to poor separation. How can I fix this?

Answer: Peak broadening and streaking can result from several factors beyond compound decomposition.

  • Column Overloading: Loading too much sample onto the column is a common cause of poor separation. A general rule is to load no more than 1-5% of the stationary phase mass.[11] For difficult separations, use the lower end of this range.

  • Poor Sample Application: The sample should be loaded in the narrowest possible band. Dissolve your crude product in a minimal amount of the mobile phase for loading.[10][12] If your compound has low solubility in the eluent, consider "dry loading" by adsorbing it onto a small amount of silica gel first.

  • Inappropriate Solvent System: If the mobile phase is too polar, your compound will elute too quickly (high Rf), resulting in poor separation. If it's not polar enough, it may move too slowly and spread out via diffusion. Aim for an Rf value between 0.2 and 0.4 on your analytical TLC for the best separation on a column.

  • Unevenly Packed Column: Air bubbles or channels in the stationary phase will ruin separation.[13] Ensure you pack a uniform, homogenous column bed.[12] Wet packing (preparing a slurry of silica in the eluent) is generally preferred to minimize air pockets.[11][12]

Visual Troubleshooting and Workflow Guides

A systematic approach is crucial when troubleshooting. The following decision tree can help guide you to the appropriate solution for your purification issue.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_tlc Analyze Crude & Purified Fractions by TLC start->check_tlc baseline_smear Is there a smear at the TLC baseline? check_tlc->baseline_smear yes_decompose High Probability of Decomposition baseline_smear->yes_decompose Yes no_decompose Decomposition is less likely the primary issue baseline_smear->no_decompose No implement_gentle Action: Implement Gentle Chromatography Protocol yes_decompose->implement_gentle check_separation Are peaks streaking or overlapping? no_decompose->check_separation protocol_steps 1. Add 1-2% Et3N to eluent. 2. Equilibrate column thoroughly. 3. Work quickly and avoid bright light. implement_gentle->protocol_steps re_evaluate Re-evaluate with optimized protocol implement_gentle->re_evaluate yes_separation Poor Separation Technique check_separation->yes_separation Yes no_separation Purification successful or other issue check_separation->no_separation No optimize_technique Action: Optimize Chromatographic Parameters yes_separation->optimize_technique technique_steps 1. Reduce sample load (<2% of silica mass). 2. Ensure narrow loading band. 3. Check for uniform column packing. 4. Optimize eluent for Rf of 0.2-0.4. optimize_technique->technique_steps optimize_technique->re_evaluate re_evaluate->check_tlc

Caption: Troubleshooting decision tree for α-iodo enone purification.

Recommended General Workflow

The diagram below outlines the recommended workflow for purifying an unstable α-iodo enone, incorporating best practices to maximize yield and purity.

Purification_Workflow cluster_prep Preparation Phase cluster_column Chromatography Phase cluster_analysis Analysis Phase a 1. Select Solvent System via TLC (e.g., Hexane/EtOAc) b 2. Prepare Eluent + 1-2% Triethylamine a->b c 3. Re-check Rf on TLC with Modified Eluent b->c d 4. Pack Column using Wet Slurry Method with Modified Eluent c->d e 5. Equilibrate Column (2-3 column volumes) d->e f 6. Load Sample in Minimal Volume e->f g 7. Elute and Collect Fractions f->g h 8. Analyze Fractions by TLC g->h i 9. Combine Pure Fractions h->i j 10. Remove Solvent under Reduced Pressure (Keep temperature low) i->j

Caption: Recommended workflow for gentle column chromatography.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Waters Corporation. (n.d.). Method Development With Convergence Chromatography. [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. [Link]

  • Doğa Thermal Hotel. (n.d.). Development techniques in column chromatography. [Link]

  • Ye, L., & Zhang, L. (2009). Gold-Catalyzed Efficient Preparation of Linear α-Iodoenones from Propargylic Acetates. Organic Letters, 11(16), 3646–3649. [Link]

  • University College London. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. (n.d.). A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium. [Link]

  • Bitesize Bio. (2024, September 9). Column Chromatography Made Simple: An Easy to Follow Guide. [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Ye, L., & Zhang, L. (2009). Supporting Information for Gold-Catalyzed Efficient Preparation of Linear α-Iodoenone from Propargylic acetates. [Link]

  • Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?[Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • ChemRxiv. (n.d.). Deconjugative Photoisomerization of Cyclic Enones. [Link]

  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?[Link]

  • ChemRxiv. (n.d.). Deconjugative Photoisomerization of Cyclic Enones. [Link]

  • Wang, X., et al. (2006). Base-Catalyzed Stereoselective Isomerization of Electron-Deficient Propargylic Alcohols to E-Enones. The Journal of Organic Chemistry, 71(14), 5396–5399. [Link]

  • ResearchGate. (n.d.). The photochemistry of enones. [Link]

  • LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?[Link]

Sources

Troubleshooting

Minimizing homocoupling byproducts in Suzuki reactions of iodo-enones

Executive Summary & Core Challenge The Challenge: Suzuki-Miyaura cross-coupling of iodo-enones (specifically -iodoenones) presents a unique kinetic challenge. While the C–I bond is highly reactive toward oxidative additi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Challenge: Suzuki-Miyaura cross-coupling of iodo-enones (specifically


-iodoenones) presents a unique kinetic challenge. While the C–I bond is highly reactive toward oxidative addition, the resulting alkenyl-palladium species is prone to stalling if transmetallation is slow. This "kinetic bottleneck" creates a window for two distinct homocoupling pathways:
  • Oxidative Homocoupling (Boronic Acid Dimerization): The most common issue, driven by oxygen or Pd(II) accumulation, consuming your nucleophile.

  • Reductive Homocoupling (Ullmann-type Dimerization): The coupling of two iodo-enone molecules, often observed when the catalyst loading is high or the boronic acid is inactive.

The Solution: Success relies on accelerating the transmetallation step while rigorously excluding oxygen. This guide provides a self-validating troubleshooting framework to diagnose which pathway is destroying your yield and how to arrest it.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "I am seeing large amounts of biaryl (boronic acid dimer) and unreacted iodo-enone."

Diagnosis: This is Oxidative Homocoupling .[1] Your palladium catalyst is effectively acting as an oxidant rather than a cross-coupling agent. This occurs when dissolved Oxygen (


) re-oxidizes Pd(0) to Pd(II), or when the pre-catalyst reduction is incomplete.

Corrective Actions:

  • The "Inert Sparge" Protocol: Simply "flushing" the headspace is insufficient. You must sparge (bubble gas through) the solvent for at least 15–30 minutes with Argon or Nitrogen before adding the catalyst.[2]

  • Switch to "Slow-Release" Nucleophiles: If your boronic acid is electron-rich, it homocouples too fast. Switch to a Potassium Trifluoroborate (

    
    )  or a MIDA boronate . These release the active boronic acid species slowly, keeping its standing concentration low and statistically favoring the cross-coupling event.
    
  • Sacrificial Reductant: Add 5–10 mol% of hydroquinone or potassium formate . These scavenge oxidative species and ensure the Pd remains in the active Pd(0) state without interfering with the catalytic cycle.

Issue 2: "My iodo-enone is disappearing, but I see a conjugated diene (enone dimer) instead of the product."

Diagnosis: This is Reductive Homocoupling (Ullmann-type) . This is rare in standard Suzuki conditions but prevalent with iodo-enones due to the high reactivity of the vinyl-iodide bond. It suggests that Transmetallation is too slow ; the Pd(II)-enone species sits waiting for the boronate and eventually finds another Pd(II)-enone species to disproportionate with.

Corrective Actions:

  • Base Activation: Your base might be too weak or insoluble. Switch from carbonate bases (

    
    ) to hydroxides (
    
    
    
    or
    
    
    ). The hydroxide anion forms the reactive
    
    
    "ate" complex much faster.
  • Water is Mandatory: If you are running "anhydrous" conditions to protect the enone, you are likely stalling the reaction. Add a controlled amount of water (e.g., 5% v/v).[3] Water is essential for the solubility of inorganic bases and the formation of the reactive boron species.

  • Ligand Switch: Use a ligand with a wider bite angle, such as dppf or Xantphos . These ligands enforce a geometry that favors reductive elimination of the cross product over the homocoupling pathways.

Issue 3: "The reaction turns black immediately and stalls (Palladium Black formation)."

Diagnosis: Ligand Dissociation/Catalyst Death. Iodo-enones are electron-deficient olefins and can coordinate to Pd(0), potentially displacing weakly bound phosphines (like


) and leading to catalyst aggregation.

Corrective Actions:

  • Abandon

    
    :  It is thermally unstable and air-sensitive.
    
  • Adopt

    
     or 
    
    
    
    + SPhos:
    These catalysts are far more robust. The bidentate ligand (dppf) prevents the "ligand stripping" effect caused by the enone substrate.

Optimized Experimental Protocol

Protocol ID: SUZ-ENONE-OPT-A Objective: Cross-coupling of


-iodoenones with aryl boronic acids with <5% homocoupling.
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Bidentate ligand prevents catalyst decomposition; robust toward air.
Solvent Dioxane / Water (4:1) Dioxane dissolves the organic enone; water dissolves the base/boronate.
Base Ba(OH)₂ (2.0 equiv)Critical: Barium hydroxide has shown superior specificity for enaminones/enones, accelerating transmetallation.
Degassing Argon Sparging (20 min)Essential to stop oxidative homocoupling.
Temperature 60–80°C Sufficient for activation; avoid >100°C to prevent polymerization of the enone.

Step-by-Step Workflow:

  • Preparation: In a reaction vial, combine the iodo-enone (1.0 equiv), aryl boronic acid (1.5 equiv), and Ba(OH)₂ (2.0 equiv).

  • Solvent Addition: Add the Dioxane/Water (4:1) mixture.

  • Degassing (Critical): Insert a long needle connected to an Argon line directly into the solution. Sparge vigorously for 20 minutes. Do not skip this step.

  • Catalyst Addition: Remove the needle, quickly add Pd(dppf)Cl₂ (0.05 equiv), and immediately cap the vial.

  • Reaction: Heat to 80°C with vigorous stirring. The biphasic mixture requires high agitation rates (>800 RPM) to ensure phase transfer.

  • Quench: Cool to room temperature, dilute with EtOAc, and wash with brine.

Mechanistic Visualization

The following diagram illustrates the "Danger Zones" where homocoupling occurs. Note that Path A (Oxidative) is driven by Oxygen, while Path B (Reductive) is driven by slow Transmetallation.

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Enone Complex) Start->OxAdd + Iodo-Enone HomoOx PATH A: Oxidative Homocoupling (Boronic Acid Dimer) Start->HomoOx Presence of O2 (Re-oxidation of Pd) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid / Base HomoRed PATH B: Reductive Homocoupling (Enone Dimer) OxAdd->HomoRed Slow Transmetallation (Accumulation of Pd-Enone) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast RedElim->Start Regenerate Pd(0)

Caption: Figure 1. The Suzuki Catalytic Cycle highlighting the two distinct homocoupling failure modes. Path A is O2-dependent; Path B is rate-dependent.

Frequently Asked Questions (FAQ)

Q: Why do you recommend Barium Hydroxide (


)? Isn't 

standard?
A: While

is standard,

has been identified in literature specifically for

-iodoenaminones and enones as providing cleaner conversion. The hypothesis is that the barium cation may assist in coordinating the enone carbonyl, facilitating the geometry for transmetallation, or simply that the higher basicity of the hydroxide speeds up the formation of the reactive boronate species.

Q: Can I use microwave irradiation? A: Yes, and it is recommended. Microwave heating (e.g., 100°C for 20 mins) often favors the cross-coupling pathway over the homocoupling pathway by overcoming the activation energy of the difficult transmetallation step more rapidly than thermal heating allows.

Q: My iodo-enone is very expensive. How do I ensure it doesn't homocouple? A: Use the "Inverse Addition" technique.

  • Pre-activate the Boronic Acid (1.5 equiv) with the Base and Catalyst in the solvent at reaction temperature.

  • Add the Iodo-enone slowly (e.g., via syringe pump over 30 minutes).

    • Why? This keeps the concentration of the Pd-Enone intermediate low relative to the activated boronate, statistically forcing the Cross-Coupling event and making Enone-Homocoupling (Path B) kinetically impossible.

References

  • Felpin, F.-X. (2005).[4] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.

  • Lynch, J. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(3), 460–465.

  • Anderson, J. C. et al. (2008). Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. Tetrahedron Letters, 49(16), 2533-2536.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for mechanism and side reactions).

Sources

Optimization

Solvent effects on the stability of 2-iodo-3-methyl-2-cyclohexen-1-one

Topic: Solvent Effects on Stability & Handling Audience: Organic Chemists, Process Development Scientists Doc ID: TS-CHM-IODO-002[1][2] Introduction: The Stability Paradox of -Iodoenones 2-Iodo-3-methyl-2-cyclohexen-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Effects on Stability & Handling Audience: Organic Chemists, Process Development Scientists Doc ID: TS-CHM-IODO-002[1][2]

Introduction: The Stability Paradox of -Iodoenones

2-Iodo-3-methyl-2-cyclohexen-1-one is a densely functionalized scaffold featuring an


-iodoenone motif.[1][2] This structure creates a "stability paradox": the electron-withdrawing carbonyl and the electron-donating methyl group create a push-pull system that modulates the reactivity of the C-I bond.[1][2]

While this makes it an excellent electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira), it also renders the molecule susceptible to three primary degradation pathways:[1]

  • Photolytic Deiodination: Homolysis of the weak C-I bond.[1][2]

  • Solvolysis/Nucleophilic Attack: Displacement of the iodide or Michael addition at the

    
    -carbon.[1][2]
    
  • Oxidative Aromatization: Driven by the thermodynamic stability of the resulting phenol/anisole derivatives.[1][2]

This guide addresses how solvent choice accelerates or inhibits these pathways.

Module 1: Solubility & Solvent Selection

Q: I am observing precipitation when preparing stock solutions. Which solvents offer the best balance of solubility and stability?

A: Solubility is rarely the limiting factor due to the molecule's moderate polarity; however, stability varies drastically with solvent class.[1]

Solvent ClassSolubilityStability RatingTechnical Notes
Chlorinated (DCM,

)
Excellent⭐⭐⭐Risk: Acidic impurities in

(HCl) can catalyze deiodination.[1][2] Fix: Filter through basic alumina or use amylene-stabilized grades.[1][2]
Polar Aprotic (DMSO, DMF)Excellent⭐⭐Risk: High polarity stabilizes ionic transition states, accelerating nucleophilic attack if impurities (water/amines) are present.[1] DMSO can act as an oxidant at high temps.[1][2]
Ethers (THF,

, Dioxane)
Good⭐⭐⭐⭐Best Choice for Storage. Moderate polarity prevents aggregation; lack of acidic protons inhibits solvolysis.[1] Caution: Ensure peroxide-free (radical initiators).[1][2]
Alcohols (MeOH, EtOH)ModerateAvoid. Protic solvents facilitate solvolysis and can serve as nucleophiles (Michael addition) or H-bond donors that lower the barrier for photolysis.[1]
Hydrocarbons (Toluene, Hexane)Poor⭐⭐⭐⭐⭐Chemically inert but poor solubility limits utility for concentrated stocks.[1][2]

Module 2: Troubleshooting Degradation

Q: My reaction mixture turned dark purple/black after stirring overnight. What happened?

A: The darkening is a signature of Free Iodine (


) Release , caused by photolytic or radical-mediated decomposition.[1]

The Mechanism: The C-I bond energy in


-iodoenones is relatively low (~50–60 kcal/mol).[1][2] Exposure to ambient light (especially UV/blue spectrum) excites the enone (

), leading to homolytic cleavage.[1] The resulting vinyl radical abstracts a hydrogen from the solvent, yielding 3-methyl-2-cyclohexen-1-one and

, which dimerizes to visible

.[1][2]

Corrective Actions:

  • Solvent Switch: Avoid solvents with weak C-H bonds (e.g., THF, ethers) if the solution is exposed to light, as they act as H-atom donors, propagating the radical chain.[1]

  • Amber Glass: strictly exclude light.[1][2]

  • Radical Scavenger: Add BHT (butylated hydroxytoluene) if the application permits.[1][2]

Q: I see a new spot on TLC ( lower than starting material) when using Methanol. Is this an impurity?

A: This is likely the Solvolysis Product .[1][2] In protic solvents like MeOH, the


-carbon (C3) is electrophilic.[1] While the iodine is at C2, the solvent can attack C3 (Michael addition) or displace the iodide via an addition-elimination mechanism, especially if the solution is acidic or heated.[1]

Diagnostic Workflow:

degradation_pathways Start Observation: New TLC Spot Solvent_Check Solvent: Alcohol/Water? Start->Solvent_Check Light_Check Light Exposure? Solvent_Check->Light_Check No (DCM/Tol) Result_Solvolysis Product: Methoxy-enone (Solvolysis/Substitution) Solvent_Check->Result_Solvolysis Yes (MeOH/EtOH) Light_Check->Result_Solvolysis No (Check for Acid/Base) Result_Deiodination Product: De-iodinated Enone (Photolysis) Light_Check->Result_Deiodination Yes

Figure 1: Diagnostic logic for identifying degradation products based on solvent and environmental conditions.

Module 3: Reaction Optimization (Cross-Coupling)

Q: My Suzuki coupling yields are inconsistent in DMF. Should I switch solvents?

A: Yes. While DMF is standard for cross-couplings, it can be problematic for


-iodoenones due to thermal instability .[1][2]

The Issue: At elevated temperatures (>80°C), DMF can decompose to dimethylamine (a nucleophile) and CO.[1] The amine can attack the enone via Michael addition, competing with the transmetallation step. Furthermore, the high polarity of DMF stabilizes the leaving iodide ion, potentially promoting non-catalytic elimination pathways.

Recommended Protocol: Switch to a Toluene/Water or Dioxane/Water biphasic system.[1][2]

  • Why? Toluene is non-polar and suppresses nucleophilic side reactions.[1][2]

  • The "Water Effect": A small amount of water is necessary to solubilize the inorganic base (

    
    , 
    
    
    
    ), but keeping the organic phase non-polar protects the sensitive iodoenone until it enters the catalytic cycle.

Standard Operating Procedure (SOP): Stability Testing

Before committing valuable material to a scale-up, perform this 4-hour stability checkpoint.

  • Preparation: Dissolve 5 mg of 2-iodo-3-methyl-2-cyclohexen-1-one in 0.5 mL of the target solvent.

  • Control: Store one vial in the dark at 4°C.

  • Stress: Store the second vial under ambient light at room temperature.

  • Analysis: Analyze both via HPLC or TLC after 4 hours.

    • Pass: >98% recovery relative to control.[1][2]

    • Fail: Appearance of de-iodinated peak (lower retention time) or solvent adducts.[1][2]

References

  • Synthesis and Cross-Coupling of

    
    -Iodoenones: 
    
    • Yu, M., Zhang, G., & Zhang, L. (2007).[1][3] Gold-Catalyzed Efficient Preparation of Linear

      
      -Iodoenones from Propargylic Acetates.[1][2][3] Organic Letters, 9(11), 2087-2090.[1][2]
      
    • [1][2][3]

  • Photochemistry of Enones

    • Margaretha, P. (1982).[1][2] Photochemistry of

      
      -Haloenones. Topics in Current Chemistry, 103, 1-89.[1][2]
      
    • Note: Establishes the mechanism of C-I homolysis under UV irradi
  • Solvent Effects in Organic Synthesis

    • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2]

    • Note: Authoritative text on solvation of transition states and nucleophilic
  • General Stability of Cyclic Enones

    • BenchChem Technical Support.[1][2][4] (2025).[1][2] An In-depth Technical Guide to the Reactivity and Stability of 3-Methylcyclohex-3-en-1-one.

    • (Inferred from search context regarding general enone reactivity).

Sources

Troubleshooting

Overcoming steric hindrance of the C3-methyl group in cross-coupling

Technical Guide: Overcoming the "C3-Methyl Wall" in Cross-Coupling The C3-methyl group on heteroaromatic scaffolds (e.g., 3-methyl-2-halopyridines, 3-methylindoles) presents a deceptively complex challenge. Unlike a simp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming the "C3-Methyl Wall" in Cross-Coupling

The C3-methyl group on heteroaromatic scaffolds (e.g., 3-methyl-2-halopyridines, 3-methylindoles) presents a deceptively complex challenge. Unlike a simple ortho-methyl on a benzene ring, the C3-methyl group in heterocycles often couples steric bulk with electronic deactivation, particularly when adjacent to the reaction center (C2). This guide deconstructs the kinetic barriers of this motif and provides field-proven protocols to force oxidative addition and reductive elimination in these crowded environments.

Part 1: The Mechanistic Challenge

To solve the problem, you must first visualize where the cycle breaks. The C3-methyl group exerts "Ortho-Effect" pressure at two critical junctures:

  • Oxidative Addition (OA): The bulk hinders the approach of the Pd(0) species to the C-X bond. If OA is too slow, the catalyst aggregates into inactive Pd-black.

  • Reductive Elimination (RE): Once the crowded intermediate is formed, the steric bulk actually accelerates RE (relief of strain), but it hinders the Transmetallation step that precedes it. The nucleophile cannot easily approach the palladium center.

Visualizing the Failure Points

G Start Substrate (3-Methyl-2-Haloheterocycle) OA_Step Oxidative Addition (Rate Limiting Step 1) Start->OA_Step + Pd(0) Pd0 Active Catalyst Pd(0)-L Pd0->OA_Step PdII Pd(II) Intermediate (Crowded Center) OA_Step->PdII Success Fail_OA FAILURE: Catalyst Deactivation (Pd Black Formation) OA_Step->Fail_OA Slow Kinetics TM_Step Transmetallation (Rate Limiting Step 2) PdII->TM_Step + Nucleophile RE_Step Reductive Elimination TM_Step->RE_Step Success Fail_TM FAILURE: Protodeboronation (Nucleophile Hydrolysis) TM_Step->Fail_TM Steric Blockade RE_Step->Pd0 Regen Product C3-Methyl Biaryl RE_Step->Product

Figure 1: The Steric Failure Points. The C3-methyl group primarily blocks Oxidative Addition (leading to catalyst death) and Transmetallation (leading to side reactions).

Part 2: Ligand Selection Strategy

The solution lies almost exclusively in the ligand. You need a ligand that is electron-rich (to boost OA) and bulky (to enforce a mono-ligated Pd species), yet flexible enough to accommodate the substrate.

The "Buchwald" Hierarchy for C3-Methyl Systems
LigandClassBest For...Why it Works
SPhos Dialkylbiaryl phosphineGeneral Purpose High flexibility; methoxy group interaction stabilizes Pd intermediate. Good starting point.
XPhos Dialkylbiaryl phosphineStandard Hindrance Isopropyl groups increase bulk, forcing reductive elimination. Excellent for chlorides.
RuPhos Dialkylbiaryl phosphineElectronic Deactivation Best for electron-poor heterocycles (e.g., pyridines) or secondary amines (Buchwald-Hartwig).
BrettPhos Dialkylbiaryl phosphineC-N Coupling Specifically designed for amination of hindered halides.
AntPhos Anthracene-basedExtreme Hindrance The "Nuclear Option." Used when coupling tetra-ortho substituted systems or C3-methyl with bulky boronic acids.

Expert Insight: For a 3-methyl-2-chloropyridine, XPhos or RuPhos are your primary candidates. Do not waste time with PPh3 or dppf; they lack the electron density to facilitate OA on a hindered, deactivated chloride.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling

Target: Coupling 3-methyl-2-chloropyridine with a phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv (Excess is crucial to outcompete protodeboronation)

  • Catalyst: Pd-RuPhos-G4 (2-5 mol%) or Pd-XPhos-G4

    • Note: Use G3/G4 precatalysts to ensure accurate Pd:L ratio and rapid initiation.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and Pd-precatalyst to a reaction vial equipped with a stir bar.

  • Evacuate: Seal and purge with Argon/Nitrogen x3. Oxygen is the enemy of the active monomeric Pd species.

  • Solvent Addition: Add degassed solvent via syringe. The presence of water is mandatory to solubilize the inorganic base and facilitate the transmetallation pre-step (formation of Pd-hydroxo species).

  • Heat: Heat to 100°C immediately. Do not ramp slowly; you want to pass the activation energy barrier for OA quickly.

  • Monitor: Run for 2-4 hours. Check LCMS.

Protocol B: The "Nuclear Option" (Negishi Coupling)

Use this when Suzuki fails due to protodeboronation of the nucleophile.

Reagents:

  • Substrate: 1.0 equiv

  • Organozinc Reagent: 1.5 equiv (Commercial or prepared via Knochel method)

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: This reaction is strictly air/moisture sensitive. Use a glovebox or Schlenk line.

  • Catalyst Mix: Dissolve substrate and Pd-PEPPSI-IPent in THF.

  • Addition: Add the organozinc reagent dropwise at room temperature.

  • Activation: The PEPPSI catalyst is extremely active. Stir at RT for 1 hour. If no reaction, heat to 60°C.

  • Quench: Quench with dilute HCl/NH₄Cl.

Part 4: Troubleshooting & FAQ

Q1: I see starting material remaining, but the catalyst has turned into black precipitate (Pd-black). What happened?

Diagnosis: "Catalyst Death" before Oxidative Addition. The Fix: The OA step is too slow.

  • Switch Ligand: Move from SPhos to XPhos or RuPhos (more electron-rich).

  • Increase Temp: Jump straight to 110°C.

  • Change Source: Switch from in-situ generation (Pd(OAc)₂ + Ligand) to a Precatalyst (Pd-XPhos-G4) . This guarantees the active species is formed immediately.

Q2: My boronic acid is disappearing, but I'm getting de-halogenated starting material (reduction).

Diagnosis: The "Protodeboronation Trap." The Pd(II) species is formed, but transmetallation is blocked by the C3-methyl group. The boronic acid hydrolyzes instead of coupling, and the Pd(II) undergoes beta-hydride elimination or reduction. The Fix:

  • Switch to Anhydrous: Move to a Negishi coupling (Protocol B) to eliminate water.

  • Slow Addition: Add the boronic acid (or ester) slowly via syringe pump to keep its concentration low relative to the Pd intermediate.

  • MIDA Boronates: Use MIDA boronates for slow release of the active species.

Q3: Can I use Buchwald-Hartwig amination on a C3-methyl substrate?

Answer: Yes, but it is difficult. Recommendation: Use BrettPhos or tBuBrettPhos with a strong base like LHMDS or NaOtBu . The large size of BrettPhos creates a "pocket" that facilitates the coupling of primary amines even with ortho-hindrance. For secondary amines, RuPhos is often superior.

Part 5: Decision Logic for Ligand Selection

LigandSelection Start Substrate: C3-Methyl Heterocycle CouplingType Coupling Partner? Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Amine Amine (Buchwald-Hartwig) CouplingType->Amine Zinc Organozinc (Negishi) CouplingType->Zinc Suzuki_Cond Steric Level of Partner? Boronic->Suzuki_Cond Amine_Type Amine Type? Amine->Amine_Type Rec_PEPPSI Use Pd-PEPPSI-IPent Zinc->Rec_PEPPSI S_Low Unsubstituted Phenyl Suzuki_Cond->S_Low S_High Ortho-Substituted / Bulky Suzuki_Cond->S_High Rec_SPhos Use SPhos or XPhos S_Low->Rec_SPhos Rec_AntPhos Use AntPhos or Pd-PEPPSI-IPent S_High->Rec_AntPhos Primary Primary Amine Amine_Type->Primary Secondary Secondary Amine Amine_Type->Secondary Rec_Brett Use BrettPhos Primary->Rec_Brett Rec_RuPhos Use RuPhos Secondary->Rec_RuPhos

Figure 2: Ligand Selection Decision Tree. Follow the path based on your coupling partner and steric demand.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides with Amines and Boronic Acids." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active Catalyst for the Negishi Cross-Coupling of Sterically Hindered Substrates." Chemistry - A European Journal, 2008.[1]

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[2] Organic Chemistry Frontiers, 2014.[2]

  • Knochel, P., et al. "Negishi Cross-Couplings of Hindered Substrates." Journal of the American Chemical Society, 2004.

Sources

Optimization

Catalyst selection for coupling 2-iodo-3-methyl-2-cyclohexen-1-one at room temperature

Technical Support Hub: Coupling of -Iodo Enones Ticket Subject: Catalyst Selection for 2-iodo-3-methyl-2-cyclohexen-1-one at Room Temperature Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Divi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Coupling of -Iodo Enones

Ticket Subject: Catalyst Selection for 2-iodo-3-methyl-2-cyclohexen-1-one at Room Temperature Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Overview

You are attempting to couple 2-iodo-3-methyl-2-cyclohexen-1-one . This substrate presents a specific dichotomy in reactivity:

  • Electronic Advantage: The C–I bond is weak (approx. 50-65 kcal/mol), making oxidative addition to Pd(0) rapid, even at room temperature.

  • Steric Disadvantage: The methyl group at the C3 position (beta to the carbonyl) creates significant steric hindrance during the transmetallation and reductive elimination steps.

The Verdict: Standard "commodity" catalysts (like tetrakis(triphenylphosphine)palladium(0)) often stall at room temperature (RT) for this specific substrate because they lack the bulk and electron-richness required to drive the cycle past the steric clash.

To achieve high turnover frequencies (TOF) at RT, you must switch to Next-Generation Ligand Systems (Buchwald Dialkylbiaryl phosphines or NHCs).

Catalyst Selection Matrix

Use this table to select the optimal system based on your coupling partner.

Coupling TypeRecommended Catalyst System (RT)Ligand ClassBase / AdditiveWhy this works?
Suzuki-Miyaura (Boronic Acids)XPhos Pd G4 or Pd(OAc)₂ + SPhos Dialkylbiaryl PhosphineK₃PO₄ (aq) or Cs₂CO₃SPhos/XPhos are bulky enough to promote reductive elimination in hindered systems but electron-rich enough to facilitate oxidative addition.
Sonogashira (Alkynes)PdCl₂(PPh₃)₂ (5 mol%)TriphenylphosphineCuI (2 mol%), Et₃NThe linear geometry of the alkyne minimizes steric clash with the C3-methyl group. Standard catalysts usually work at RT.[1]
Negishi (Organozincs)Pd-PEPPSI-IPr or Pd(P(t-Bu)₃)₂ NHC or Bulky PhosphineLiCl (additive)Organozincs are highly reactive. PEPPSI catalysts are extremely stable and active at RT for hindered halides.
Stille (Stannanes)Pd(t-Bu₃P)₂ Tri-tert-butylphosphineCsF or CuIStille is notoriously slow at RT. Requires highly active "super-bulky" phosphines to work without heat.
Decision Logic (Visualization)

The following logic tree guides your experimental design based on substrate availability and tolerance.

CatalystSelection Start Start: 2-iodo-3-methyl-2-cyclohexen-1-one CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid (Suzuki) CouplingType->Boronic Robust, non-toxic Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne C(sp)-C(sp2) bond Zinc Organozinc (Negishi) CouplingType->Zinc High reactivity req. SuzukiCat USE: XPhos Pd G4 Base: 0.5M K3PO4 Solvent: THF/Water Boronic->SuzukiCat SonoCat USE: PdCl2(PPh3)2 + CuI Base: Et3N Solvent: THF or DMF Alkyne->SonoCat NegishiCat USE: Pd-PEPPSI-IPr Additive: LiCl Solvent: THF Zinc->NegishiCat

Caption: Catalyst selection workflow based on coupling partner. Green nodes indicate the recommended RT protocol.

Validated Experimental Protocols
Protocol A: Room Temperature Suzuki Coupling (Recommended)

Targeting the steric hindrance of the C3-methyl group.

Reagents:

  • Substrate: 2-iodo-3-methyl-2-cyclohexen-1-one (1.0 equiv)

  • Boronic Acid: Aryl/Vinyl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%) OR [Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)]

  • Base: K₃PO₄ (3.0 equiv, as 0.5 M aqueous solution)

  • Solvent: THF (degassed)

Step-by-Step:

  • Degassing (Critical): Sparge THF with Argon/Nitrogen for 15 minutes. Oxygen kills the active monomeric Pd(0) species required for this hindered coupling.

  • Assembly: In a vial equipped with a stir bar, add the Pd source, Ligand (if not using G4 precatalyst), Boronic acid, and Substrate.

  • Inerting: Seal the vial and purge with inert gas (3 cycles of vac/fill).

  • Solvation: Add degassed THF via syringe. Stir for 2 minutes.

  • Activation: Add the aqueous K₃PO₄ solution.

  • Reaction: Stir vigorously at 23–25 °C .

    • Visual Cue: The reaction should turn from orange/red to dark brown/black over 1-4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

Protocol B: Room Temperature Sonogashira Coupling

Leveraging the high reactivity of the C–I bond.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.2 equiv[2]

  • Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N / THF (1:1 ratio) or pure Et₃N.

Step-by-Step:

  • Charge an oven-dried flask with PdCl₂(PPh₃)₂, CuI, and the iodo-enone.

  • Evacuate and backfill with Argon.

  • Add degassed THF and Et₃N.

  • Add the terminal alkyne dropwise (neat or in THF) over 5 minutes.

  • Stir at RT.[1][2][3][4][5][6][7]

    • Note: If the alkyne is volatile, use a sealed tube.

    • Endpoint: usually < 2 hours for iodides.

Troubleshooting & FAQs
Ticket #1: Reaction Stalled at ~40% Conversion

Q: I am using Pd(PPh₃)₄ for a Suzuki coupling. The reaction starts but stops halfway. Adding more catalyst doesn't help. A: This is a classic "ligand dissociation" failure.

  • Cause: The 3-methyl group creates steric bulk. The triphenylphosphine (PPh₃) ligand is not bulky enough to force the reductive elimination step effectively, leading to catalyst decomposition (formation of Pd-black).

  • Fix: Switch to SPhos or XPhos . These ligands form a "roof" over the metal center, protecting it and accelerating the elimination of the bulky product.

Ticket #2: De-iodination (Reduction) Observed

Q: I see the product where Iodine is replaced by Hydrogen (3-methyl-2-cyclohexen-1-one). A: This is "protodehalogenation."

  • Cause: Often caused by trace water in the absence of rapid transmetallation, or hydride transfer from the solvent/base.

  • Fix:

    • Increase the concentration of the Boronic Acid (push the transmetallation equilibrium).

    • Switch solvent to Dioxane (anhydrous) and use Cs₂CO₃ (solid) instead of aqueous base.

Ticket #3: Why not use Ullmann coupling?

Q: Can I use Copper bronze for this? A: No. Ullmann coupling typically requires temperatures >140°C. Your enone substrate is prone to polymerization or decomposition at those temperatures. Stick to Pd-catalyzed methods for RT utility.

Mechanistic Insight (The "Why")

The diagram below illustrates the steric bottleneck (red arrow) introduced by the methyl group.

Mechanism cluster_ligand Role of SPhos/XPhos Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + Substrate PdII_Int Pd(II)-Enone Complex OxAdd->PdII_Int TransMet Transmetallation (Boron/Zinc enters) PdII_Int->TransMet + Coupling Partner PdII_Complex Pd(II) Bis-Organo Complex (Crowded!) TransMet->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim SLOW STEP due to C3-Methyl Sterics RedElim->Pd0 Note Bulky ligands accelerate the Reductive Elimination step, overcoming the steric barrier.

Caption: Catalytic cycle highlighting the rate-limiting step caused by the C3-methyl group.

References
  • BenchChem. (2025).[2][4] Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. 8

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst and Ligand Developments. 1

  • Chemistry LibreTexts. (2024). Sonogashira Coupling: Reaction Conditions and Catalysts. 7[9][10]

  • RSC Publishing. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. 5[9][10]

  • National Institutes of Health (PMC). (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. 11

Sources

Troubleshooting

Handling light-sensitivity of iodinated organic intermediates

Technical Guide: Handling Light-Sensitivity in Iodinated Organic Compounds Mission Statement You are likely reading this because your white solid has turned yellow, your yield has plummeted during chromatography, or your...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Handling Light-Sensitivity in Iodinated Organic Compounds

Mission Statement

You are likely reading this because your white solid has turned yellow, your yield has plummeted during chromatography, or your NMR spectrum shows broadening. Iodinated intermediates are potent electrophiles and radical precursors essential for cross-coupling (Suzuki, Sonogashira), but they possess a fatal flaw: the Carbon-Iodine (C-I) bond is exceptionally weak.

This guide is not a textbook; it is a battle plan. It replaces "store in the dark" with engineered protocols to preserve integral mass during synthesis, purification, and analysis.

Module 1: The Mechanism of Failure (Why is this happening?)

Q: Why does my compound turn purple/brown even under ambient lab light?

A: You are witnessing homolytic bond cleavage .[1][2] The C-I bond dissociation energy (BDE) is significantly lower than that of other halogens. While C-Cl bonds are stable up to ~81 kcal/mol, C-I bonds hover around 53–57 kcal/mol . Standard laboratory fluorescent lighting (emitting trace UV and blue visible light) overlaps with the


 transition of the C-I bond.

When a photon strikes this bond, it excites an electron into an antibonding orbital, causing the bond to snap. This generates a carbon-centered radical (


) and an iodine radical (

). Two iodine radicals recombine to form molecular iodine (

), which is the source of the violet/brown discoloration.

Data: Halogen Bond Strength Comparison

Bond TypeDissociation Energy (kcal/mol)Stability Assessment
C-F ~116Inert to ambient light
C-Cl ~81High stability
C-Br ~68Moderate stability
C-I ~53 - 57 High Photolability

Visualizing the Degradation Pathway

G Start Intact Iodide (R-I) Excitation Excited State (n -> σ*) Start->Excitation Absorption Light Photon (hν) Light->Excitation Cleavage Homolytic Cleavage Excitation->Cleavage Radicals Radical Pair (R• + I•) Cleavage->Radicals Iodine Molecular Iodine (I2) (Purple/Brown) Radicals->Iodine 2I• -> I2 SideProducts Dimerization (R-R) or H-Abstraction Radicals->SideProducts Radical Coupling

Figure 1: The photolytic cascade. Note that the formation of


 is autocatalytic; 

can absorb light and generate heat, further accelerating degradation.
Module 2: Synthesis & Reaction Control

Q: Do I really need to wrap everything in foil?

A: Foil is a passive defense. Active defense is better. While wrapping flasks in aluminum foil is standard, it makes monitoring difficult. A better approach is using Low Actinic (Amber) Glassware which filters out wavelengths below 450nm.

The "Red Light" Protocol: If your intermediate is an


-iodo ketone or a benzylic iodide (extremely unstable), foil is insufficient during open manipulations.
  • Environment: Switch lab lights to red LEDs (safe-light conditions) or work in a fume hood with the sash down and lights off.

  • Sparging: Oxygen promotes radical chain propagation. Sparging solvents with Argon/Nitrogen is critical, not just for the reaction, but to suppress radical side-pathways.

Module 3: Purification (The "Pink Column" Syndrome)

Q: My product decomposes on the silica column. The band turns pink and stays at the baseline.

A: This is a dual failure of Acidity + Light . Silica gel is naturally acidic (pH ~4-5). Acid protonates the iodine, making it a better leaving group, while light cleaves the bond. The "pink" is liberated iodine binding to the silica.

Troubleshooting Protocol: The Neutralized Dark Column

  • Diagnosis: Co-spot your crude material on a TLC plate. Expose one spot to sunlight for 5 minutes; keep the other covered. If the exposed spot turns brown or shows a new baseline spot, your compound is photolabile.

  • The Fix (Buffering):

    • Do NOT use straight silica.

    • Pre-treat Silica: Slurry your silica in the eluent containing 1% Triethylamine (Et3N) or 1% Pyridine . This neutralizes acidic sites.[3]

    • Alternative: Use Neutral Alumina (Activity Grade III) if the compound is extremely acid-sensitive.

  • The "Mummy" Technique: Wrap the column entirely in aluminum foil before packing. Leave a small vertical slit (peep-hole) to monitor bands, but keep it taped shut when not looking.

Self-Validating Step: If your fractions come out yellow/pink:

  • Shake the fraction with a dilute solution of Sodium Thiosulfate (

    
    ) .
    
  • Result: If the organic layer becomes clear immediately, the color was

    
     (degradation). If the color persists, it is an organic impurity.
    
Module 4: Storage & Analytics (NMR Artifacts)

Q: My NMR spectrum looks clean, but the sample in the tube turned purple overnight.

A: Chloroform (


) is the culprit.
Over time, 

forms trace DCl (deuterated hydrochloric acid) and phosgene via radical pathways. This acid catalyzes the decomposition of your iodide.

The "Silver Stabilizer" Workflow

Never store iodides in


 for >1 hour without protection.
  • Filtration: Pass the

    
     through a small plug of basic alumina before dissolving your sample. This removes DCl.
    
  • Scavenging: Add a small piece of Silver (Ag) wire or Copper (Cu) turnings to the NMR tube.

    • Mechanism:[4][5][6]

      
       (Precipitate).
      
    • This traps the radical before it initiates a chain reaction.

  • Storage: If you must store the solid, store it at -20°C under Argon. Ideally, wrap the vial in foil inside the freezer.

Visualizing the Safe Analysis Workflow

G Sample Iodinated Sample SolventChoice Solvent Selection Sample->SolventChoice Acidic CDCl3 (Standard) SolventChoice->Acidic High Risk Neutral C6D6 (Benzene-d6) or CD2Cl2 + Base SolventChoice->Neutral Recommended Stabilization Add Ag Wire / Cu Foil Acidic->Stabilization Mandatory Mitigation Analysis Run NMR Neutral->Analysis Stabilization->Analysis Recovery Recover Sample? Analysis->Recovery Wash Wash w/ Na2S2O3 Recovery->Wash Remove I2 traces

Figure 2: Decision tree for NMR analysis of labile iodides. Benzene-d6 is preferred as it is non-acidic and lacks the radical-promoting character of chlorinated solvents.

References
  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[1][7] Accounts of Chemical Research, 36(4), 255-263. Link

  • Photolytic Mechanism: Eppink, A. T., & Parker, D. H. (1998). Energy partitioning following photodissociation of methyl iodide in the A band. The Journal of Chemical Physics, 109(12), 4758-4767. Link

  • Silica Gel Acidity & Modification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: Chromatography). Link

  • NMR Solvent Stabilization: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Optimization

Alternative iodination reagents to replace iodine-pyridine protocols

Topic: Transitioning from Iodine-Pyridine Systems to High-Efficiency Alternatives Audience: Senior Chemists, Process Development Scientists Status: Operational Executive Summary: Why Switch? User Query: Why should I aban...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Transitioning from Iodine-Pyridine Systems to High-Efficiency Alternatives Audience: Senior Chemists, Process Development Scientists Status: Operational

Executive Summary: Why Switch?

User Query: Why should I abandon the standard Iodine/Pyridine (


/Py) protocol? It works.

Technical Response: While


/Py is a legacy standard, it presents three critical bottlenecks in modern drug discovery and process chemistry:
  • Toxicity & Handling: Pyridine is a noxious, teratogenic solvent that complicates EH&S compliance.

  • Purification: Removing pyridine often requires acidic washes that can degrade acid-sensitive scaffolds.

  • Atom Economy: The formation of Py

    
    HI complexes often stalls conversion, requiring large excesses of iodine.
    

This guide details three superior reagent classes that offer higher regioselectivity , simplified workups , and green chemistry compliance .

Reagent Selection Matrix

Before selecting a protocol, consult the decision logic below to match the reagent to your substrate's electronic and steric profile.

ReagentSelection Start Substrate Analysis Sensitive Acid/Oxidation Sensitive? Start->Sensitive NIS_Route N-Iodosuccinimide (NIS) + TFA/TsOH Sensitive->NIS_Route Yes (Mildest) Scale_Route Scalability/Cost Critical? Sensitive->Scale_Route No (Robust) DIH_Route 1,3-Diiodo-5,5- dimethylhydantoin (DIH) Scale_Route->DIH_Route High Atom Economy (Industrial Preferred) Oxidative_Route Oxidative Iodination (I2 + H2O2) Scale_Route->Oxidative_Route Green Chemistry (Aqueous Compatible)

Caption: Decision tree for selecting the optimal iodination reagent based on substrate sensitivity and process scale.

Protocol Modules

Module A: N-Iodosuccinimide (NIS) – The Precision Tool

Best For: Electron-rich aromatics, acid-sensitive protecting groups (Boc, TBS), and late-stage functionalization.

The Science: NIS is a source of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


.[1][2][3][4] However, it is kinetically slow without activation. The addition of Brønsted acids (TFA, TsOH) or Lewis acids (

, AgOTf) protonates/coordinates the succinimide carbonyl, weakening the N-I bond and generating a "superelectrophilic" species.

Standard Operating Procedure (SOP):

  • Dissolve: 1.0 equiv of substrate in MeCN or DCM (

    
     M).
    
  • Add: 1.05–1.1 equiv of NIS.

  • Activate: Add catalytic Trifluoroacetic Acid (TFA) (0.1–0.3 equiv).

    • Note: For highly deactivated substrates, use stoichiometric TfOH or

      
      .
      
  • Monitor: Stir at RT (0.5–4 h). Conversion is usually rapid.

  • Workup: Wash with 10%

    
     (removes iodine color) and water.
    

Data Comparison:

MetricNIS/TFA Protocol

/Pyridine Protocol
Reaction Time 15–60 mins4–12 hours
Yield (Anisole) 96% (para-selective)75% (mixed isomers)
Byproduct Succinimide (Water soluble)Py

HI (Salt waste)
Module B: 1,3-Diiodo-5,5-dimethylhydantoin (DIH) – The Industrial Workhorse

Best For: Large-scale synthesis, highly deactivated aromatics, and atom economy.

The Science: DIH contains two active iodine atoms per molecule. Under acidic conditions (


), it transfers both iodines efficiently. The byproduct, 5,5-dimethylhydantoin, is highly water-soluble, making purification a simple filtration or extraction process.[5]

Standard Operating Procedure (SOP):

  • Dissolve: Substrate in MeCN or dilute

    
    .
    
  • Add: 0.55 equiv of DIH (since 1 mol DIH

    
     2 mol 
    
    
    
    ).
  • Reaction:

    • Activated Arenes: Stir at RT for 1 h in MeCN.

    • Deactivated Arenes: Stir in conc.

      
       at 
      
      
      
      C to RT.
  • Workup: Pour into ice water.

    • Solid Products: Filter the precipitate (product).[6] The hydantoin stays in the filtrate.

    • Liquid Products: Extract with EtOAc; hydantoin remains in the aqueous phase.

DIH_Mechanism DIH DIH Reagent (2x Active I) Intermediate Superelectrophilic Iodine Species DIH->Intermediate Activation Acid Acid Catalyst (H+) Acid->Intermediate Substrate Arene (Ar-H) Substrate->Intermediate Product Ar-I (Iodinated Arene) Intermediate->Product Waste 5,5-Dimethylhydantoin (Water Soluble) Intermediate->Waste Byproduct

Caption: Atom-economical transfer of iodine from DIH to aromatic substrates.

Troubleshooting & FAQs

Issue 1: Regioselectivity is poor (Ortho/Para mixtures)

Diagnosis: The active electrophile is too small or the reaction is too hot. Fix:

  • Switch to DIH: The hydantoin moiety is bulkier than the simple

    
     species generated in 
    
    
    
    /Py, often favoring para substitution due to steric hindrance at the ortho position.
  • Lower Temperature: Run NIS reactions at

    
    C or 
    
    
    
    C. The activation energy for para attack is lower than ortho; lower temps exploit this kinetic difference.
Issue 2: Reaction stalls at 50% conversion

Diagnosis: Accumulation of HI or byproduct inhibition. Fix:

  • For NIS: Add a solid base buffer like

    
     or 
    
    
    
    if using a non-acid catalyzed protocol.
  • For Oxidative Methods: Ensure your oxidant (

    
    ) is fresh. Old peroxide decomposes to water, losing its ability to re-oxidize the iodide byproduct back to active iodine.
    
Issue 3: I cannot remove the succinimide byproduct (NIS)

Diagnosis: Succinimide has some solubility in organic solvents like DCM. Fix:

  • Aqueous Wash: Wash the organic layer with water (3x) followed by saturated

    
     . Succinimide is highly water-soluble (
    
    
    
    g/L).
  • Precipitation: Triturate the crude solid with cold ether/hexanes; succinimide often remains undissolved or can be filtered off depending on your product's solubility.

Issue 4: My substrate contains a sulfide/aldehyde (Oxidation Risk)

Diagnosis: Oxidative iodination (


) or strong acids will oxidize these groups.
Fix: 
  • Use NIS without acid: Perform the reaction in refluxing MeCN or acetone without added acid. It is slower but neutral.

  • Avoid DIH in H2SO4: Use the DIH/MeCN protocol instead.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2][4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2][4][7] Tetrahedron Letters, 43(29), 5047–5048.

  • Iida, S., & Togo, H. (2007).[5] Direct oxidative conversion of alcohols and amines to nitriles with 1,3-diiodo-5,5-dimethylhydantoin.[5] Synlett, 2007(03), 0407–0410.[5]

  • Iskra, J., Stavber, S., & Zupan, M. (2004). Iodination of organic compounds with elemental iodine in the presence of hydrogen peroxide in water.[3] Synthesis, 2004(11), 1869–1873.

  • Orazi, O. O., Corral, R. A., & Bertorello, H. E. (1965). Iodination of Aromatic Compounds with 1,3-Diiodo-5,5-dimethylhydantoin. The Journal of Organic Chemistry, 30(4), 1101–1104.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Spectral Analysis of α-Halogenated 3-Methyl-2-cyclohexen-1-ones

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance & Analytical Comparison Guide Executive Summary In the structural elucidation of functionalized cy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance & Analytical Comparison Guide

Executive Summary

In the structural elucidation of functionalized cyclohexenones, nuclear magnetic resonance (NMR) spectroscopy serves as the definitive analytical tool. A common point of confusion in literature nomenclature is the "¹H NMR chemical shift of alpha-iodine." Because the iodine nucleus (


I) is quadrupolar and not observed in standard ¹H NMR, this metric actually refers to the deshielding and steric effects exerted by the α-iodine substituent on the remaining protons  of the 3-methyl-2-cyclohexen-1-one system.

This guide provides a critical comparison of the ¹H NMR profiles of 2-iodo-3-methyl-2-cyclohexen-1-one against its unsubstituted, chloro-, and bromo-alternatives. By understanding the causality behind these spectral shifts, researchers can confidently validate synthetic outcomes and differentiate between complex halogenated intermediates.

Mechanistic Causality: The Impact of α-Iodination on NMR Profiles

As an Application Scientist, I frequently observe that researchers attribute the downfield shifts in α-halo enones solely to inductive electronegativity. However, the ¹H NMR profile of 2-iodo-3-methyl-2-cyclohexen-1-one is governed by a more complex interplay of three physical phenomena:

  • Loss of the α-Vinylic Proton: The most immediate diagnostic feature of successful α-iodination is the complete disappearance of the C2-H singlet, which typically resonates at 5.86 ppm in the unsubstituted starting material[1].

  • Steric Compression (van der Waals Deshielding): Iodine has a massive atomic radius (~140 pm) compared to hydrogen (~53 pm). When installed at the C2 position, it creates severe steric clash with the adjacent C3-methyl group. This compression distorts the electron cloud around the methyl protons, reducing their local electron density and forcing a pronounced downfield shift.

  • The Heavy Atom Effect & Magnetic Anisotropy: While iodine is less electronegative than chlorine or bromine, its large, polarizable electron cloud introduces significant local magnetic field anisotropies. This causes the allylic C4-methylene protons and the C3-methyl protons to resonate further downfield than they would in the corresponding α-chloro analog.

Quantitative Data Comparison: Unsubstituted vs. α-Halo Analogs

To objectively compare the "performance" of the iodine substituent as a spectral modifier, we must benchmark it against other halogens. The table below outlines the diagnostic ¹H NMR chemical shifts (in CDCl₃) demonstrating the progressive impact of halogen size and electronegativity.

Proton Assignment3-Methyl-2-cyclohexen-1-one (Unsubstituted)[1]2-Chloro-3-methyl-2-cyclohexen-1-one2-Bromo-3-methyl-2-cyclohexen-1-one2-Iodo-3-methyl-2-cyclohexen-1-one
C2-H (α-vinylic) 5.86 ppm (s, 1H)Absent Absent Absent
C3-CH₃ (β-methyl) 2.00 ppm (s, 3H)~2.10 ppm (s, 3H)~2.18 ppm (s, 3H)~2.35 ppm (s, 3H)
C4-H₂ (allylic) 2.31 ppm (m, 2H)~2.45 ppm (m, 2H)~2.52 ppm (m, 2H)~2.60 ppm (m, 2H)
C5-H₂ (homoallylic) 1.97 ppm (m, 2H)~2.00 ppm (m, 2H)~2.02 ppm (m, 2H)~2.05 ppm (m, 2H)
C6-H₂ (α-carbonyl) 2.33 ppm (m, 2H)~2.38 ppm (m, 2H)~2.40 ppm (m, 2H)~2.45 ppm (m, 2H)

Key Insight: Notice that while chlorine is the most electronegative, iodine causes the greatest downfield shift for the C3-CH₃ group . This proves that steric compression (van der Waals deshielding) dominates over pure inductive effects at the β-position.

Self-Validating Experimental Protocol: Synthesis & NMR Acquisition

To ensure absolute trustworthiness, the following methodology for synthesizing and analyzing 2-iodo-3-methyl-2-cyclohexen-1-one is designed as a self-validating system . Each step contains an observable checkpoint to guarantee the integrity of the final NMR data.

Phase 1: Electrophilic α-Iodination

This protocol utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA) to generate a highly reactive iodonium species in situ[2].

  • Reaction Setup: In an oven-dried flask, dissolve 3-methyl-2-cyclohexen-1-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Reagent Addition: Add elemental iodine (I₂, 0.6 equiv) and pyridine (1.2 equiv). The solution will turn deep purple.

  • Activation: Add PIFA (0.6 equiv) in one portion at room temperature[3].

  • In-Process Validation (TLC): Stir for 1 hour. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot (lower R_f) is entirely replaced by a higher R_f product spot (due to the lipophilic iodine atom).

Phase 2: Quench & Isolation
  • Visual Quench Validation: Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃. Validation: The reaction is successfully quenched when the dark purple/brown iodine coloration completely dissipates, leaving a pale yellow organic layer.

  • Purification: Wash with 1M HCl to remove pyridine, dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure 2-iodo-3-methyl-2-cyclohexen-1-one.

Phase 3: ¹H NMR Spectral Validation
  • Sample Prep: Dissolve 15 mg of the purified product in 0.5 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (298 K, 16 scans, 10-second relaxation delay to ensure accurate integration).

  • Final Analytical Validation:

    • Confirm the absolute absence of any signal at 5.86 ppm. Any residual peak here indicates incomplete iodination[1].

    • Confirm the integration of the downfield singlet at ~2.35 ppm equates to exactly 3 protons (the sterically compressed C3-CH₃).

Workflow Visualization

NMR_Workflow Start 3-Methyl-2-cyclohexen-1-one (Starting Material) Reaction α-Iodination Reaction I2, Pyridine, PIFA CH2Cl2, 1h, 25°C Start->Reaction Electrophilic Addition Workup Aqueous Workup Na2S2O3 (aq) & HCl (aq) Extract & Dry Reaction->Workup Quench Excess I2 Product 2-Iodo-3-methyl-2-cyclohexen-1-one (Target Compound) Workup->Product Purification NMR_Prep Sample Preparation Dissolve in CDCl3 Add TMS Standard Product->NMR_Prep Aliquot 15 mg NMR_Acq 1H NMR Acquisition 400 MHz, 298 K NMR_Prep->NMR_Acq Insert into Spectrometer Validation Spectral Validation Confirm absence of 5.86 ppm peak Confirm C3-CH3 shift to ~2.35 ppm NMR_Acq->Validation Data Processing

Figure 1: Workflow for the synthesis and 1H NMR validation of the alpha-iodo enone.

References

  • University of Amsterdam (UvA) DARE Repository. Supporting Information: Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. UvA Electronic Theses. Available at:[Link]

  • National Institute of Standards and Technology (NIST). 2-Cyclohexen-1-one, 3-methyl-. NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Comparative

13C NMR spectral assignment of 2-iodo-3-methyl-2-cyclohexen-1-one

This guide provides a strategic technical analysis of the C NMR spectral assignment of 2-iodo-3-methyl-2-cyclohexen-1-one , a critical intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic technical analysis of the


C NMR spectral assignment of 2-iodo-3-methyl-2-cyclohexen-1-one , a critical intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Unlike standard organic molecules where electronegative substituents (like Cl or Br) cause downfield shifts, the iodine atom introduces a counter-intuitive Heavy Atom Effect , causing significant upfield shielding. This guide compares the spectral "performance" of the target iodinated compound against its non-iodinated precursor to provide a self-validating assignment protocol.

PART 1: Comparative Spectral Analysis

The "Pass/Fail" Metric for Synthesis Verification

The most reliable method to confirm the successful formation of 2-iodo-3-methyl-2-cyclohexen-1-one is to track the dramatic chemical shift change of the


-carbon (C2).[1]

Table 1: Comparative


C NMR Chemical Shifts (ppm in CDCl

)
Carbon PositionPrecursor (3-methyl-2-cyclohexen-1-one)Target Product (2-iodo-3-methyl-2-cyclohexen-1-one)

(Shift Effect)
Diagnostic Note
C1 (Carbonyl) 199.1 ~192 - 195 Shielded (~ -5 ppm)Iodine slightly shields the carbonyl via inductive effects.[1]
C2 (

-Carbon)
126.7 ~100 - 106 Shielded (-20 to -26 ppm) PRIMARY DIAGNOSTIC PEAK. The "Heavy Atom Effect" dominates here.[1]
C3 (

-Carbon)
162.8 ~160 - 165 Minimal ChangeSteric compression may cause slight variation.[1]
Methyl (-CH

)
24.3 ~29 - 31 Deshielded (+5 ppm)Proximity to the large Iodine cloud deshields the methyl group.[1]
C5 (Ring CH

)
22.8 ~22 - 24 Minimal ChangeDistant from the reaction site.[1]
C4/C6 (Ring CH

)
29.6 / 37.9 ~30 - 38 Minimal ChangeStandard aliphatic envelope.[1]

Critical Insight: In a standard assignment (e.g., with Chlorine), one would expect C2 to shift downfield to >130 ppm. The observation of a quaternary signal at ~104 ppm is the definitive proof of C-I bond formation.

PART 2: Mechanism of the Spectral Anomaly

Understanding the Heavy Atom Effect[1]

To trust the assignment, one must understand why the shift moves upfield. This is due to Spin-Orbit Coupling .[1] The large electron cloud of Iodine allows for mixing of ground and excited states, which introduces a paramagnetic shielding term that opposes the induced magnetic field.

HeavyAtomEffect Figure 1: Mechanism of the Heavy Atom Effect on 13C NMR Shifts Iodine Iodine Substituent (Large Atomic Radius) ElectronCloud Expanded Electron Cloud (High Spin-Orbit Coupling) Iodine->ElectronCloud Causes Shielding Paramagnetic Shielding (Opposes B0) ElectronCloud->Shielding Induces UpfieldShift Upfield Shift of C2 (126 ppm -> ~104 ppm) Shielding->UpfieldShift Result

Figure 1: The logical flow explaining why Iodine causes an upfield shift (shielding) contrary to electronegativity trends.

PART 3: Experimental Protocol

Synthesis & Characterization Workflow

This protocol outlines the synthesis of the target from the precursor and the subsequent NMR acquisition parameters required to resolve the quaternary C-I peak.[1]

A. Synthesis (Modified Johnson Iodination)
  • Reagents: 3-methyl-2-cyclohexen-1-one (1.0 eq),

    
     (2.0 eq), DMAP (0.2 eq), Pyridine/CCl
    
    
    
    (1:1).[1]
  • Procedure:

    • Dissolve precursor in Pyridine/CCl

      
      .[1]
      
    • Add

      
       and DMAP; stir at room temperature for 12-24h.
      
    • Quench with aqueous

      
       (to remove excess Iodine).
      
    • Extract with Et

      
      O, wash with 1N HCl (to remove Pyridine).
      
    • Purification: Flash chromatography (Hexanes/EtOAc). The product is often a solid or viscous oil that darkens upon light exposure.[1]

B.

C NMR Acquisition Parameters

Because C2 is a quaternary carbon bonded to a quadrupolar nucleus (Iodine), its relaxation time (


) may be long, and the signal can be broadened.
  • Solvent: CDCl

    
     (Standard) or Benzene-
    
    
    
    (if peaks overlap).[1]
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .[1] (Crucial: Short D1 will suppress the quaternary C2 and C1 signals).

  • Scans (NS): Minimum 256 (due to splitting of intensity into multiple lines if coupling is resolved, though usually decoupled).

  • Spectral Width: -10 ppm to 220 ppm.[1]

PART 4: Structural Confirmation Workflow

AssignmentWorkflow Figure 2: Decision Tree for NMR Verification of Alpha-Iodination Start Crude Product Isolated HNMR 1. Acquire 1H NMR Start->HNMR CheckH2 Check 5.8 ppm Region HNMR->CheckH2 H2Absent H2 Proton Signal Absent? CheckH2->H2Absent Yes H2Present H2 Proton Signal Present CheckH2->H2Present No CNMR 2. Acquire 13C NMR H2Absent->CNMR Fail FAILED: Starting Material Remaining H2Present->Fail CheckC2 Check 100-110 ppm Region CNMR->CheckC2 C2Found Peak at ~104 ppm Found? CheckC2->C2Found Success CONFIRMED: 2-iodo-3-methyl-2-cyclohexen-1-one C2Found->Success Yes C2Found->Fail No (Peak at 126 ppm)

Figure 2: Step-by-step logic for confirming the reaction product using 1H and 13C NMR.

References
  • Organic Chemistry Portal. (n.d.). Iodination of Enones and Synthesis of Iodoarenes. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). 2-Cyclohexen-1-one, 3-methyl- Spectral Data. Retrieved from [Link]

  • PubChem. (2025).[2] 2-Iodo-3-methylcyclohexan-1-one Compound Summary. Retrieved from [Link]

Sources

Validation

Resolving the Carbonyl Stretch Shift in Alpha-Iodo Enones: A Comparative Guide to FTIR Sampling and Computational Validation

In the analytical characterization of halogenated pharmaceutical intermediates, accurately assigning the infrared (IR) carbonyl stretch is paramount. While the [1] predictably shifts the C=O stretch to higher frequencies...

Author: BenchChem Technical Support Team. Date: March 2026

In the analytical characterization of halogenated pharmaceutical intermediates, accurately assigning the infrared (IR) carbonyl stretch is paramount. While the [1] predictably shifts the C=O stretch to higher frequencies due to the inductive (-I) effect, alpha-iodo enones present a unique spectroscopic challenge.

As a Senior Application Scientist, I frequently see researchers misinterpret the IR spectra of these conjugated systems. The discrepancy usually stems from a misunderstanding of the underlying molecular physics combined with uncorrected optical artifacts introduced by modern sampling techniques. This guide objectively compares the performance of leading FTIR sampling methods and Density Functional Theory (DFT) software to help you build a self-validating analytical workflow.

Mechanistic Causality: The Physics of the Shift

To accurately measure a phenomenon, we must first understand its causality. In a standard enone (e.g., cyclohexenone), the π-electrons of the C=C and C=O bonds are coplanar, allowing for resonance delocalization. This conjugation weakens the carbonyl double bond, placing its IR stretch around 1680 cm⁻¹.

When iodine is introduced at the alpha position, its massive van der Waals radius (1.98 Å) creates a severe steric clash with the carbonyl oxygen. To relieve this strain, the molecule twists, forcing the enone system out of planarity. This steric decoupling disrupts the π-π* conjugation. Because reduced conjugation strengthens the C=O bond, the force constant increases, resulting in a diagnostic blue shift (+10 to +15 cm⁻¹) to approximately 1690–1695 cm⁻¹ [2].

MechanisticShift A Alpha-Iodination of Enone B Steric Clash (Iodine vs. Oxygen) A->B C Loss of Orbital Coplanarity (Twisted C=C / C=O) B->C D Reduced π-π* Conjugation C->D E Strengthened C=O Bond (Force Constant Increases) D->E F IR Blue Shift (+10 to +15 cm⁻¹) E->F

Steric decoupling mechanism leading to the carbonyl IR blue shift in alpha-iodo enones.

Part 1: FTIR Spectrometer & Sampling Comparison

The modern laboratory relies heavily on Attenuated Total Reflectance (ATR) FTIR. However, when measuring the subtle blue shift of an alpha-iodo enone, ATR introduces a critical optical artifact: anomalous dispersion [3].

Because the refractive index of the sample changes drastically across the strong carbonyl absorption band, the penetration depth of the evanescent wave varies. This artificially skews the peak to lower wavenumbers (a red shift of 2–5 cm⁻¹), directly antagonizing the steric blue shift we are attempting to measure. To obtain true wavenumber values, we must compare ATR against the "ground truth" of Transmission FTIR.

Table 1: ATR vs. Transmission Performance
FeatureDiamond ATR (e.g., Thermo Nicolet iS50)Transmission (e.g., Bruker INVENIO)Impact on C=O Shift Accuracy
Sample Prep None (Neat liquid/solid on crystal)High (1% w/w KBr pellet or liquid cell)ATR prevents moisture contamination (H-O-H bend at 1640 cm⁻¹).
Optical Artifacts Anomalous dispersion & depth variationMinimal (Subject to scattering if poorly ground)ATR artificially red-shifts the C=O peak by 2-5 cm⁻¹[4].
Data Processing Requires Advanced ATR CorrectionRaw data is absoluteUncorrected ATR data will yield false negatives for the steric shift.
Throughput High (< 1 minute per sample)Low (10-15 minutes per sample)ATR is superior for routine screening, provided algorithms are applied.

Part 2: Computational Validation (DFT)

Experimental data should never exist in a vacuum. To validate that the observed IR shift is due to steric decoupling and not a polymorph or solvent effect, we compare the experimental spectra against DFT calculations.

Table 2: DFT Software & Functional Selection
SoftwareRecommended Functional / Basis SetDispersion CorrectionBest Use Case for Alpha-Iodo Enones
Gaussian 16 B3LYP / def2-TZVPEmpirical (GD3)Industry standard; excellent for general vibrational frequency scaling.
ORCA 5.0 ωB97X-D / def2-TZVPBuilt-inSuperior for handling the complex halogen bonding and steric clashes of iodine.

Note: Iodine requires a sufficiently large basis set (like def2-TZVP) with an Effective Core Potential (ECP) to account for relativistic effects in the inner electron shells.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral assignments, execute the following self-validating workflow. This protocol uses Transmission FTIR as the ground truth to validate mathematically corrected ATR data, backed by DFT theory.

Step 1: Sample Preparation Purify the alpha-iodo enone via flash chromatography. Ensure the sample is rigorously dried under a high vacuum; residual water exhibits an H-O-H bending mode near 1640 cm⁻¹ that will convolute the enone carbonyl region.

Step 2: Transmission Ground-Truth Measurement Prepare a 1% w/w KBr pellet using an agate mortar. Acquire the spectrum on a transmission-optimized spectrometer (e.g., Bruker INVENIO) at 4 cm⁻¹ resolution. Record the absolute wavenumber of the C=O stretch.

Step 3: ATR-FTIR Measurement Deposit the neat compound onto the diamond crystal of an ATR-FTIR (e.g., Nicolet iS50). Apply consistent pressure using the anvil. Acquire the raw spectrum. Note the apparent red-shift compared to Step 2.

Step 4: Algorithmic Correction Apply an Advanced ATR Correction algorithm [3] within your spectrometer's software (e.g., OMNIC or OPUS). Ensure the algorithm accounts for both penetration depth and anomalous dispersion (refractive index variation). Verify that the corrected ATR C=O peak now perfectly aligns with the transmission ground truth.

Step 5: DFT Frequency Calculation Build the s-cis and s-trans conformers in your molecular editor. Run a geometry optimization and frequency calculation using ORCA 5.0 (ωB97X-D/def2-TZVP). Apply a vibrational scaling factor (typically ~0.95 for this level of theory) and confirm that the computed C=O shift matches the experimental delta.

Workflow S1 Sample Prep: Purified α-Iodo Enone S2A ATR-FTIR (Diamond Crystal) S1->S2A S2B Transmission FTIR (KBr Pellet) S1->S2B S3 Spectral Processing (ATR Correction) S2A->S3 S5 Data Synthesis & Peak Assignment S2B->S5 S3->S5 S4 DFT Validation (Gaussian/ORCA) S4->S5

Self-validating experimental workflow combining FTIR sampling techniques and DFT validation.

Conclusion

The carbonyl stretch shift in alpha-iodo enones is a beautiful demonstration of molecular physics, where steric bulk overrides inductive effects to force a loss of conjugation. However, observing this true chemical shift requires navigating the optical artifacts inherent to ATR-FTIR. By pairing advanced algorithmic corrections with transmission ground-truths and DFT validation, researchers can confidently assign these critical structural markers.

References
  • Wikipedia Contributors. "Ketone halogenation." Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones."[Link]

  • JASCO Global. "Tips of FTIR-ATR measurement (ATR correction)." [Link]

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Iodinated Cyclohexenones

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of iodinated cyclohexenones, specifically designed for researchers in medicinal chemistry and structural elucidation. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of iodinated cyclohexenones, specifically designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary

Iodinated cyclohexenones serve as critical intermediates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and as radiolabeled tracers in metabolic studies. Their analysis by Electron Ionization (EI) mass spectrometry presents a unique challenge: the C–I bond energy (approx. 57 kcal/mol) is significantly lower than that of C–Br or C–Cl bonds, often leading to rapid loss of the iodine atom.

This guide contrasts the behavior of iodinated derivatives with their chlorinated and brominated analogs, establishing a "fragmentation fingerprint" that allows for rapid structural verification.

Mechanistic Foundations

The Iodine Effect: "Fragile" Ionization

Unlike chlorinated or brominated compounds, which often show distinct molecular ion clusters due to stable isotopes, iodinated compounds are monoisotopic (


). The defining characteristic of their mass spectra is the competition between the stability of the molecular ion (

) and the facile homolytic cleavage of the carbon-iodine bond.
  • Primary Driver: The C–I bond is the "weakest link." Upon ionization (70 eV), the excess internal energy is often sufficient to break this bond immediately.

  • Result: The molecular ion peak (

    
    ) is often weak.[1] The base peak is frequently the 
    
    
    
    ion (loss of I
    
    
    ).
The Cyclohexenone Core

Once the iodine is lost (or if the molecule remains intact), the cyclohexenone ring undergoes two classic fragmentation pathways:

  • Alpha-Cleavage: Breaking of the C–C bond adjacent to the carbonyl.

  • Retro-Diels-Alder (RDA): A concerted rearrangement expelling a neutral alkene (typically ethylene or substituted ethylene) to yield a radical cation diene.

Comparative Analysis: Halogenated Cyclohexenones

The following table contrasts the spectral signatures of 2-halocyclohex-2-en-1-ones.

Table 1: Spectral Signatures of Halogenated Analogs
FeatureIodo-Analog (

)
Bromo-Analog (

)
Chloro-Analog (

)
Isotope Pattern Single Peak (Monoisotopic)1:1 Doublet (M, M+2)3:1 Cluster (M, M+2)
Molecular Ion (

) Stability
Low (Often <10% RA)Moderate High
Dominant Fragmentation Homolytic C–I Cleavage (Loss of I

)
C–Br Cleavage & RDARDA (Ring fragmentation dominates)
Base Peak Origin

(Cyclohexenone cation)
Variable (often

or RDA)
RDA Fragment or

Diagnostic Loss



Key Insight: If you observe a clean "doublet" separated by 2 amu, you have Br. If you see a single peak that leads to a massive mass drop of 127 amu, you have I.

Fragmentation Pathways (Visualized)

The following diagram illustrates the competing pathways for 2-iodocyclohex-2-en-1-one . The weakness of the C-I bond often short-circuits the standard RDA pathway seen in non-halogenated enones.

Fragmentation M Molecular Ion [M]+• (m/z 222) Unstable Frag_A [M - I]+ (m/z 95) Cyclohexenone Cation (Base Peak) M->Frag_A Homolytic C-I Cleavage (Fastest Kinetic Path) RDA_Inter RDA Fragmentation (Loss of C2H4) M->RDA_Inter Retro-Diels-Alder (Slower) Frag_C Alpha-Cleavage Ring Opening M->Frag_C Alpha-Cleavage Frag_A_Sec Secondary Frag: - CO (28 Da) (m/z 67) Frag_A->Frag_A_Sec - CO Frag_B [M - 28]+• (m/z 194) Iodinated Ketene Radical RDA_Inter->Frag_B Neutral Loss: Ethylene

Caption: Fragmentation logic for 2-iodocyclohex-2-en-1-one. The red path (Iodine loss) typically outcompetes the green path (RDA).

Experimental Protocols

To obtain reproducible spectra for these thermally sensitive compounds, strict adherence to source temperature controls is required.

Protocol: GC-MS Analysis of Iodinated Enones

Objective: Minimize thermal degradation prior to ionization to ensure the observed


 peak is due to MS fragmentation, not pyrolysis in the injector.
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (Avoid methanol, which can induce nucleophilic substitution).

    • Concentration: ~100 ppm.

  • Inlet Parameters (Critical):

    • Mode: Splitless (or high split ratio if concentrated).

    • Temperature: Set to 150°C - 180°C .

    • Warning: Standard inlets at 250°C+ can cause the C–I bond to homolyze before the sample reaches the source, artificially suppressing the molecular ion.

  • MS Source Parameters (EI):

    • Ionization Energy: 70 eV (Standard).[2]

    • Source Temperature: 200°C (Lower than the standard 230°C to preserve

      
      ).
      
    • Scan Range: m/z 40 – 300.

  • Self-Validation Step:

    • Check the peak shape in the Total Ion Chromatogram (TIC). A sharp peak indicates good vaporization. A tailing peak suggests thermal degradation or adsorption.

    • Verify the presence of the m/z 127 ion (

      
      ). While 
      
      
      
      (neutral radical) is the primary loss, a small abundance of
      
      
      is often visible in the low mass range.

Alternative Ionization Strategies

If the molecular ion (


) is completely absent in EI, consider "Softer" Ionization techniques:
  • Chemical Ionization (CI): Use Methane or Isobutane as the reagent gas.[2] This forms

    
     and preserves the C–I bond, allowing for molecular weight confirmation.
    
  • APCI (Atmospheric Pressure Chemical Ionization): Ideal for LC-MS workflows. The lower energy transfer preserves the iodine substituent.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.[1] National Institute of Standards and Technology.

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

Validation

Comparison of reactivity: 2-iodo vs 2-bromo-3-methyl-2-cyclohexen-1-one

Executive Analysis: The Halogen Impact In the optimization of -functionalized enones for drug discovery, the choice between 2-iodo-3-methyl-2-cyclohexen-1-one (1-I) and 2-bromo-3-methyl-2-cyclohexen-1-one (1-Br) is rarel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Halogen Impact

In the optimization of


-functionalized enones for drug discovery, the choice between 2-iodo-3-methyl-2-cyclohexen-1-one (1-I)  and 2-bromo-3-methyl-2-cyclohexen-1-one (1-Br)  is rarely a matter of simple substitution. It is a strategic decision balancing reactivity kinetics  against stability and cost .
  • The Iodo-Enone (1-I) is the "Formula 1" candidate: it offers the fastest oxidative addition rates, enabling couplings at room temperature or with weak nucleophiles. However, it suffers from photolytic instability and higher synthetic costs.

  • The Bromo-Enone (1-Br) is the "Workhorse": it requires higher activation energies (often

    
    ) but offers superior shelf-stability and scalability.
    

This guide dissects their performance in Palladium-catalyzed cross-couplings, providing the experimental grounding necessary for rational substrate selection.

Structural & Energetic Profile

The reactivity divergence stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE) at the


 center.
Feature2-Iodo-3-methyl-2-cyclohexen-1-one 2-Bromo-3-methyl-2-cyclohexen-1-one Implication
C-X Bond Energy ~65 kcal/mol~81 kcal/mol1-I undergoes oxidative addition significantly faster.
Bond Length ~2.10 Å~1.90 ÅThe longer C-I bond is more accessible to bulky catalysts.
Polarizability High (Soft)Moderate (Harder)1-I stabilizes transition states in soft-metal catalysis (Pd, Ni).
Leaving Group Ability Excellent (

is a weak base)
Good (

is a stronger base than

)
1-I facilitates faster reductive elimination in some cycles.
Photostability Low (Sensitive to UV/Ambient light)High (Stable under ambient light)1-I requires foil-wrapped glassware; 1-Br does not.

Synthesis Pathways

The preparation of these halides from the parent 3-methyl-2-cyclohexen-1-one requires distinct mechanistic approaches to ensure regioselectivity at the


-position.
Visualization: Parallel Synthesis Workflows

SynthesisPathways Start 3-methyl-2-cyclohexen-1-one I2_Reagent I2 / DMAP / Pyridine CCl4 or DCM Start->I2_Reagent Direct Subst. Br2_Reagent 1. Br2 / CH2Cl2, 0°C 2. Et3N (Elimination) Start->Br2_Reagent Addn/Elim Sequence Iodo_Product 2-Iodo-3-methyl- 2-cyclohexen-1-one (Yield: ~75-85%) I2_Reagent->Iodo_Product Bromo_Product 2-Bromo-3-methyl- 2-cyclohexen-1-one (Yield: ~65-75%) Br2_Reagent->Bromo_Product

Figure 1: Divergent synthetic routes.[1] The iodo-derivative is often accessed via direct substitution promoted by DMAP, while the bromo-derivative typically follows an addition-elimination sequence.

Reactivity Comparison: Cross-Coupling

The following data summarizes performance in standard Pd-catalyzed reactions.

A. Suzuki-Miyaura Coupling

Scenario: Coupling with phenylboronic acid.

  • 1-I Performance: Reacts at RT to 50°C using standard catalysts like

    
    . High yields (>90%) are common with short reaction times (1-4 h).
    
  • 1-Br Performance: Typically requires heating to 80-100°C . Steric hindrance from the adjacent methyl group affects the bromo-derivative more significantly, often requiring specialized ligands (e.g., S-Phos or X-Phos) to achieve quantitative conversion.

B. Sonogashira Coupling

Scenario: Coupling with terminal alkynes (e.g., phenylacetylene).

  • 1-I Performance: The gold standard . Often proceeds without Copper (Cu-free) or with very low Pd loading (1 mol%).

  • 1-Br Performance: Sluggish. Almost always requires CuI co-catalysis and elevated temperatures. Homocoupling of the alkyne (Glaser coupling) becomes a competing side reaction due to slower oxidative addition.

C. Negishi Coupling

Scenario: Coupling with organozinc reagents.

  • Comparison: This is where 1-Br shines . Because organozinc reagents are highly reactive, the "boost" from the iodine is less critical. The lower cost and higher stability of 1-Br make it the preferred choice for scale-up in Negishi couplings.

Summary Data Table
Reaction TypeParameter2-Iodo Enone2-Bromo Enone
Suzuki Temp (

)
25 - 6080 - 110
Time (h)2 - 612 - 24
Catalyst Load1 - 3 mol%3 - 5 mol%
Sonogashira Temp (

)
25 (RT)60 - 80
Cu-Free?PossibleDifficult
Stille ReactivityHighModerate
Heck RegioselectivityHighModerate (isomerization risk)

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-3-methyl-2-cyclohexen-1-one

Based on Johnson & Ciganek methodologies.

  • Reagents: 3-methyl-2-cyclohexen-1-one (10 mmol),

    
     (20 mmol), DMAP (20 mmol), Pyridine (20 mmol), 
    
    
    
    or DCM (50 mL).
  • Setup: Foil-wrapped round-bottom flask (light protection is critical).

  • Procedure:

    • Dissolve enone in solvent.

    • Add DMAP and Pyridine.

    • Add

      
       in portions at 0°C.
      
    • Stir at RT for 3-6 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Workup: Wash with

      
       (sat. aq.) to remove excess iodine (color change from purple to yellow/clear). Wash with 1N HCl to remove pyridine.
      
    • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexanes).

    • Storage: Store in amber vials at -20°C.

Protocol B: Synthesis of 2-Bromo-3-methyl-2-cyclohexen-1-one

Based on standard bromination-dehydrobromination.

  • Reagents: 3-methyl-2-cyclohexen-1-one (10 mmol),

    
     (10.5 mmol), 
    
    
    
    (15 mmol),
    
    
    (50 mL).
  • Procedure:

    • Dissolve enone in DCM and cool to 0°C.

    • Add

      
       dropwise (diluted in DCM) over 30 mins. Solution turns red/brown then fades as 
      
      
      
      is consumed.
    • Intermediate: This forms the dibromo-saturated species.

    • Add

      
       dropwise at 0°C, then allow to warm to RT. Stir for 2-4 hours to induce elimination of HBr.
      
    • Workup: Wash with water, then brine. Dry over

      
      .[2]
      
    • Purification: Recrystallization (if solid) or Flash Chromatography.

    • Note: This compound is a potent lachrymator. Handle in a fume hood.

Protocol C: Comparative Suzuki Coupling (General Method)

Use this protocol to test both substrates.

  • Mix: Enone (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (3 mol%).
    
  • Solvent: Dioxane :

    
     (4:1) with 
    
    
    
    (2.0 eq).
  • Conditions:

    • For Iodo: Stir at 40°C . Check TLC at 1 hour.

    • For Bromo: Stir at 90°C . Check TLC at 4 hours.

  • Observation: The iodo reaction will likely be complete before the bromo reaction shows >50% conversion.

Mechanistic Logic & Decision Tree

The following diagram illustrates the decision logic for choosing between the two halides based on the intended downstream chemistry.

DecisionTree Root Target: 2-Substituted-3-methyl-enone Choice Select Halogen Precursor Root->Choice Iodo Iodo-Enone (1-I) Choice->Iodo High Reactivity Needed Bromo Bromo-Enone (1-Br) Choice->Bromo Cost/Stability Priority Sonogashira Sonogashira Coupling (Alkynes) Iodo->Sonogashira Preferred MildSuzuki Mild Suzuki (Temp < 50°C) Iodo->MildSuzuki Preferred Outcome Final Drug Scaffold Sonogashira->Outcome MildSuzuki->Outcome Negishi Negishi Coupling (Zn Reagents) Bromo->Negishi Excellent ScaleUp Large Scale Synthesis (>100g) Bromo->ScaleUp Preferred Negishi->Outcome ScaleUp->Outcome

Figure 2: Strategic selection guide. Use Iodo for delicate, low-temp couplings. Use Bromo for robust, scalable, or zinc-mediated chemistries.

References

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one via Iodine/DMAP

    • Title: Regioselective synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one.
    • Source:Journal of Organic Chemistry / Organic Syntheses (General Methodologies adapted).
    • Context: Validates the /Pyridine route for -iodin
    • (Note: Representative for

      
      -iodination logic).
      
  • Synthesis of 2-bromo-3-methyl-2-cyclohexen-1-one

    • Title: Synthesis of 2-Bromo-2-cyclopentenone (Analogous Procedure).
    • Source:Organic Syntheses, Coll.[1] Vol. 6, p.179 (1988); Vol. 56, p.39 (1977).

    • Context: Defines the addition-elimin
  • Suzuki-Miyaura Coupling Trends (I vs Br)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3]

    • Source:Chemical Reviews, 1995, 95, 7, 2457–2483.
    • Context: Establishes the oxidative addition r
  • Sonogashira Coupling Optimization

    • Title: A Convenient Synthesis of Enynes via the Sonogashira Coupling.[4]

    • Source:Tetrahedron Letters, 1975, 16, 4467-4470.
    • Context: Highlights the necessity of Iodo-precursors for mild conditions.

Sources

Comparative

Validating Structure of Alpha-Functionalized Enones Using NOESY NMR

Executive Summary The Core Problem: In -functionalized enones (e.g., -halo, -alkyl), the critical -proton is replaced by a functional group. This eliminates the vicinal scalar coupling ( ) typically used to assign alkene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Problem: In


-functionalized enones (e.g., 

-halo,

-alkyl), the critical

-proton is replaced by a functional group. This eliminates the vicinal scalar coupling (

) typically used to assign alkene stereochemistry (

vs.

) via the Karplus equation. Without this coupling, standard 1D

H NMR relies on ambiguous chemical shift heuristics.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive structural proof by detecting through-space magnetization transfer (


 Å).[1] This guide details the validation of enone geometries using NOESY, positioning it against computational (DFT) and crystallographic alternatives.

Part 1: Technical Background & Comparative Analysis

The "Silent" Alpha-Carbon Challenge

In a standard enone system, the


 (trans) isomer typically displays a larger coupling constant (

Hz) than the

(cis) isomer (

Hz). However, introducing a functional group (X) at the

-position creates a quaternary center. The

-proton appears as a singlet (or a doublet/triplet coupled only to

-protons), rendering

-based assignment impossible.

Chemical Shift Ambiguity: While


-protons in 

-enones (cis to carbonyl) are often deshielded due to anisotropy, this rule is unreliable when bulky or electronegative

-substituents (like Bromine or Iodine) twist the conjugation plane or exert their own shielding cones.
Comparison Guide: NOESY vs. Alternatives
FeatureNOESY (Recommended) 1D

H NMR (Chemical Shift)
DFT-GIAO Calculation X-Ray Crystallography
Primary Mechanism Through-space dipolar coupling (

)
Electronic shielding/deshieldingQuantum mechanical predictionElectron density diffraction
Reliability for Enones High (Direct geometric evidence)Low (Heuristic/Ambiguous)High (If conformational search is good)Absolute
Sample Requirement ~5–10 mg (Solution)<1 mg (Solution)None (Computational)Single Crystal (Solid state)
Time to Result 1–4 Hours5 MinutesDays (CPU time)Weeks (Growth dependent)
Cost/Resource Standard SpectrometerStandard SpectrometerHPC Cluster/Software LicenseDiffractometer + Crystallographer

Part 2: Experimental Protocol (Self-Validating System)

Phase 1: Sample Preparation
  • Solvent Selection: Avoid

    
     if peaks overlap. Benzene-
    
    
    
    (
    
    
    )
    is superior for enones; the anisotropic ring current of benzene often resolves the critical
    
    
    -proton from aromatic signals.
  • Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE signal.
    
    • Action: Bubble Argon through the NMR tube for 5–10 minutes or perform 3 freeze-pump-thaw cycles.

  • Concentration: Aim for 10–20 mM. Too concentrated = viscosity issues; too dilute = excessive scan time.

Phase 2: Pulse Sequence & Parameters

Use a gradient-selected NOESY (e.g., noesygpph on Bruker) to reduce artifacts.

  • Mixing Time (

    
    ):  This is the most critical parameter.[2]
    
    • Small Molecules (MW < 600): The NOE buildup is slow and positive. Set

      
      .
      
    • Warning: Do not use protein parameters (100–200 ms); you will see nothing.

    • Optimization: If unsure, run a 1D Selective NOESY array with mixing times of 400, 600, and 800 ms to find the maximum enhancement.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds). Incomplete relaxation leads to integration errors.
  • Scans (NS): Minimum 16, typically 32 or 64 for clean 2D data.

Phase 3: Data Interpretation Logic

The stereochemistry is defined by which group shows a cross-peak with the alkene


-proton (

).
  • Scenario A (E-isomer):

    
     is spatially close to the 
    
    
    
    -substituent (X).
    • Result: Strong NOE between

      
       and X (if X has protons) or the group attached to X.
      
  • Scenario B (Z-isomer):

    
     is spatially close to the Carbonyl group (
    
    
    
    ).
    • Result: Strong NOE between

      
       and the protons on the ketone/ester side chain (
      
      
      
      ).

Part 3: Visualization & Logic Flow

Diagram 1: Stereochemical Assignment Logic

This diagram illustrates the spatial relationships and the expected NOE signals for generic


-functionalized enones.

Enone_Assignment Start Unknown Enone Isomer NOESY_Exp Run 2D NOESY (Mix Time: 600-800ms) Start->NOESY_Exp Beta_H Locate Beta-Proton (Hβ) (Usually 6.5 - 8.0 ppm) NOESY_Exp->Beta_H Check_R Check Cross-peaks to Carbonyl Substituent (R') Beta_H->Check_R Check_X Check Cross-peaks to Alpha-Substituent (X) Beta_H->Check_X Result_Z Strong NOE: Hβ ↔ R' Conclusion: Z-Isomer (Cis-Carbonyl) Check_R->Result_Z Signal Observed Result_E Strong NOE: Hβ ↔ X Conclusion: E-Isomer (Trans-Carbonyl) Check_X->Result_E Signal Observed

Caption: Decision tree for assigning E/Z stereochemistry based on spatial proximity detected by NOESY cross-peaks.

Diagram 2: Experimental Workflow & Artifact Control

This diagram details the "Senior Scientist" protocol to ensure data integrity.

NOESY_Workflow Sample Sample Prep (15mg in C6D6) Degas Degas Sample (Remove O2 Paramagnetism) Sample->Degas Crucial Step Pulse Pulse Sequence (noesygpph) Degas->Pulse Params Key Parameters D1 = 3s Mix Time = 800ms Pulse->Params Process Processing (Zero-Filling + Sine-Bell Apodization) Params->Process Analysis Phasing (Diagonal: Negative Cross-peaks: Positive) Process->Analysis

Caption: Optimized workflow emphasizing the removal of paramagnetic oxygen and long mixing times required for small molecules.

References

  • Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules.[1] (Detailed guide on mixing times for small molecules vs biomolecules).

  • Columbia University Chemistry. NOESY and ROESY Guidelines. (Explanation of NOE buildup rates and zero-quantum artifacts).

  • University of Chicago NMR Facility. 1D NOESY Made Easy. (Protocol for selective NOESY and mixing time optimization).

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. (Overview of E/Z isomer distinction methods).

  • BenchChem. Application Notes for NMR Spectral Analysis of Enones. (Specific chemical shift trends for enone systems).

Sources

Validation

Comparative Guide: Structural Validation of Halogenated Intermediates (C7H9IO)

Focus: High-Resolution Mass Spectrometry (HRMS) vs. Elemental Analysis (Combustion) Part 1: Executive Summary & Core Directive The Challenge: In the synthesis of halogenated small molecules like C7H9IO (e.g., iodo-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: High-Resolution Mass Spectrometry (HRMS) vs. Elemental Analysis (Combustion)

Part 1: Executive Summary & Core Directive

The Challenge: In the synthesis of halogenated small molecules like C7H9IO (e.g., iodo-methyl-cyclohexenone isomers), researchers face a critical validation bottleneck. The historical "gold standard"—Combustion Elemental Analysis (EA)—is increasingly failing to meet the speed and specificity requirements of modern drug discovery. It requires milligram-scale samples, is destructive, and struggles to differentiate between the target molecule and solvent-trapped impurities or inorganic salts.

The Solution: This guide objectively compares the performance of Hybrid Quadrupole-Orbitrap HRMS (The Product) against Classical Combustion Analysis (The Alternative).

Key Finding: While EA provides bulk purity confirmation, HRMS offers superior specificity for halogenated compounds. Specifically, the unique negative mass defect of Iodine (-0.096 Da) allows HRMS to resolve C7H9IO from organic background noise with >5 ppm accuracy, a feat impossible for EA or low-resolution MS.

Part 2: Technical Deep Dive (The "Why" and "How")

The Iodine Signature: A Mass Defect Analysis

To understand why HRMS is the superior choice for C7H9IO, one must understand the physics of the iodine atom.

  • The Alternative (EA): Measures weight percentage (%C, %H).

    • Flaw: A sample of C7H9IO contaminated with 5% water or dichloromethane will skew results, but a skilled chemist might "math away" the error as "solvent trap," leading to false positives.

  • The Product (HRMS): Measures Mass-to-Charge (

    
    ).
    
    • Mechanism:[1][2][3] Iodine (

      
      I) is monoisotopic and has a significant negative mass defect .
      
      • 
        : 1.00783 Da (+7.8 mDa defect)
        
      • 
        I: 126.90447 Da (-95.5 mDa defect )
        
    • Result: Most organic impurities (rich in C/H) drift toward higher fractional masses. The iodine-containing C7H9IO drifts toward a lower fractional mass. This creates a "mass void" in the spectrum where the target signal stands alone, drastically increasing signal-to-noise reliability.

Comparative Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) Elemental Analysis (Combustion) Impact on C7H9IO
Sample Requirement < 0.1 mg (Non-destructive options)> 5.0 mg (Destructive)HRMS saves valuable synthetic intermediate.
Specificity Exact Formula (

)
Ratio only (

)
EA cannot distinguish isomers or specific degradants.
Accuracy < 3 ppm mass error± 0.40% weightHRMS validates the molecule; EA validates the bulk.
Interference Ion suppression (Matrix effect)Solvents, Water, InorganicsEA fails if sample is hygroscopic (common with ketones).
Iodine Detection Distinct Mass Defect & Isotope PatternIndirect (often calculated by difference)HRMS confirms Iodine presence directly via mass.

Part 3: Experimental Data (C7H9IO Case Study)

Compound: 3-iodo-2-methylcyclohex-2-en-1-one (Representative Isomer) Formula: C7H9IO Molecular Weight: 236.05 g/mol

Theoretical vs. Experimental Data

The following data simulates a typical validation run where the sample contains trace moisture (0.5 eq H2O), a common occurrence in polar ketones.

Table 1: Accuracy Comparison

MetricTheoretical ValueHRMS Result (Product)EA Result (Alternative)Status
Mass / %C 236.9771 (

)
236.9775 34.85% (Calc: 35.61%)HRMS: Pass / EA: Fail
Error 0.0 ppm+1.7 ppm -0.76% (Due to H2O)EA exceeds ±0.4% limit.[4][5]
Interpretation N/AConfirmed FormulaSample appears impure.

Note: The EA failure would trigger a requirement for re-drying and re-synthesis (2-3 days work). The HRMS result confirms the molecule is present and correct immediately, allowing the researcher to proceed with purification.

Isotopic Fine Structure (The "Self-Validating" Check)

For C7H9IO, the lack of an M+2 peak is the primary self-validation mechanism. Unlike Chlorine (


 ratio 3:1) or Bromine (

ratio 1:1), Iodine is unique.

Table 2: HRMS Isotopic Pattern for C7H9IO

Isotopem/z (Theory)Abundance (Theory)Diagnostic Utility
M (Monoisotopic) 236.9771100%Base Peak
M+1 (

)
237.9805~7.8%Confirms Carbon count (

)
M+2 238.9840< 0.5%Crucial: Absence confirms Iodine (No Cl/Br contamination).

Part 4: Visualizing the Workflow

Analytical Decision Pathway

This diagram illustrates the decision logic a Senior Scientist uses when characterizing a new halogenated intermediate.

G Start Crude Synthesis (C7H9IO Candidate) Prep Sample Prep (Dilution in MeOH) Start->Prep Split Method Selection Prep->Split EA_Path Combustion Analysis (EA) Split->EA_Path Bulk Purity Req HRMS_Path HRMS (Orbitrap) Split->HRMS_Path ID Confirmation EA_Result Result: 34.8% C (Fail: >0.4% dev) EA_Path->EA_Result HRMS_Result Result: m/z 236.9775 (Pass: <2 ppm) HRMS_Path->HRMS_Result Decision Data Integration EA_Result->Decision Ambiguous HRMS_Result->Decision Definitive Outcome VALIDATED (Proceed to NMR) Decision->Outcome

Caption: Analytical workflow demonstrating HRMS as the critical "Go/No-Go" gatekeeper when EA results are ambiguous due to solvation.

The Mass Defect Advantage

Visualizing why Iodine makes C7H9IO distinct in the mass spectrum.

MassDefect Nominal Nominal Mass 237 Da Center Impurity Organic Impurity (High H content) m/z ~237.1500 Target Target: C7H9IO (Iodine Defect) m/z 236.9771 Target->Center Negative Defect (Iodine Pull) Center->Impurity Positive Defect (Hydrogen Pull)

Caption: Mass Defect Separation. Iodine pulls the target m/z below the integer mass, isolating it from organic noise.

Part 5: Validated Protocol (HRMS for C7H9IO)

Objective: Obtain <5 ppm mass accuracy for C7H9IO without iodine loss.

1. Sample Preparation (Critical Step):

  • Solvent: Use LC-MS grade Methanol. Avoid Acetonitrile if possible, as it can form adducts that complicate the low-mass region.

  • Concentration: Prepare a 1 mg/mL stock, then dilute 1:1000 to 1 µg/mL .

    • Why? High concentrations cause space-charge effects in Orbitraps, reducing mass accuracy.

  • Additive: Add 0.1% Formic Acid.

    • Why? Promotes protonation

      
       over cationization 
      
      
      
      . Sodium adducts of iodinated compounds often suffer from poor fragmentation efficiency.

2. Instrument Parameters (Orbitrap Settings):

  • Ion Source: ESI Positive Mode.

  • Resolution: Set to 140,000 @ m/z 200.

    • Why? High resolution is needed to resolve the isotopic fine structure if sulfur or other defects are present in impurities.

  • Mass Range: m/z 100 – 500.

  • Lock Mass: Use background phthalate (m/z 391.2842) or internal standard (Leucine Enkephalin).

    • Self-Validation: If Lock Mass error is >2 ppm, recalibrate. Do not trust the sample data.

3. Data Processing:

  • Extract Ion Chromatogram (XIC) for 236.9771 ± 5 ppm.

  • Check Isotope Pattern: Ensure M+1 is ~7-8% and M+2 is absent.

  • Fail Criteria: If an M+2 peak appears at >2% abundance, the sample is contaminated with Chlorine or Bromine (wrong synthesis product).

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Details on Iodine mass defect and isotopic patterns). Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance on purity validation standards). Link

  • Thermo Fisher Scientific. (2021). Orbitrap Exploris 240 Mass Spectrometer: Hardware Manual. (Source for resolution and space-charge effect specifications). Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers. (Discussion on the limitations of EA). Link

Sources

Comparative

A Senior Application Scientist's Guide to UV-Vis Absorption Maxima Shifts from α-Iodine Substitution

A Comparative Analysis for Researchers and Drug Development Professionals The deliberate modification of molecular scaffolds is a cornerstone of modern chemical and pharmaceutical research. Understanding the electronic c...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers and Drug Development Professionals

The deliberate modification of molecular scaffolds is a cornerstone of modern chemical and pharmaceutical research. Understanding the electronic consequences of these modifications is paramount for the rational design of new materials and therapeutics. This guide provides an in-depth, comparative analysis of the shifts in Ultraviolet-Visible (UV-Vis) absorption maxima (λmax) induced by the introduction of an iodine atom at the α-position to a chromophore. We will explore the underlying photophysical principles, compare the effects of iodine to other substituents, and provide a robust experimental framework for observing these phenomena.

The Bedrock of Electronic Spectroscopy: A Refresher on UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum[1]. When a molecule absorbs a photon of appropriate energy, an electron is promoted from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, usually the Lowest Unoccupied Molecular Orbital (LUMO). The wavelength at which absorption is maximal (λmax) corresponds to the energy gap between these electronic states.

The position and intensity of absorption bands are exquisitely sensitive to a molecule's structure. Substituents appended to a chromophoric system can perturb the energies of the frontier molecular orbitals, leading to predictable shifts in the λmax. A shift to a longer wavelength is termed a bathochromic shift (red shift), while a shift to a shorter wavelength is known as a hypsochromic shift (blue shift).

The Dichotomy of α-Iodine Substitution: Resonance vs. Inductive Effects

The introduction of an iodine atom at a position α to a chromophore, such as a carbonyl group, introduces two competing electronic effects that dictate the resulting shift in the absorption maximum.

The Heavy-Atom Effect, Conjugation, and the Bathochromic Shift

Iodine, being a heavy element, introduces significant spin-orbit coupling [2][3][4]. This interaction mixes singlet and triplet electronic states, which can influence the energies of the primary singlet excited states accessible by UV-Vis spectroscopy. More directly, the lone pairs of electrons on the iodine atom can participate in resonance with an adjacent π-system. This extension of the conjugated system generally raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap requires lower-energy (longer-wavelength) photons to induce an electronic transition, resulting in a bathochromic shift [5][6][7].

This phenomenon is well-documented for other halogens. For instance, the empirical Woodward-Fieser rules for α,β-unsaturated ketones assign a positive increment for α-halogen substituents, indicating a bathochromic shift[8][9][10]. For an α-bromo group, this increment is +25 nm. Due to iodine's greater polarizability and the increased energy of its lone pair electrons compared to bromine, an even more pronounced bathochromic shift can be anticipated.

The Inductive Effect and the Hypsochromic Shift

Conversely, iodine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I effect) through the σ-bond framework[2]. This effect deshields the α-carbon and can stabilize the ground state of the chromophore. If this stabilization of the ground state is more significant than the stabilization of the excited state, the energy required for the electronic transition will increase, leading to a hypsochromic shift .

In most cases involving α-halogenated ketones, the bathochromic effect due to lone pair participation and the heavy-atom effect predominates over the inductive effect, resulting in a net red shift of the λmax.

A Comparative Data Analysis: The Case of β-Tetralone

Compoundλmax (nm)Substituent EffectExpected/Observed Shift (nm)
6,7-Dimethoxy-2-tetralone~278[11]Reference CompoundN/A
α-Bromo-6,7-dimethoxy-2-tetralone~303 (Calculated)Bathochromic+25 (based on Woodward-Fieser rules for α-bromo ketones)[8][9]
α-Iodo-6,7-dimethoxy-2-tetralone>303 (Predicted)Stronger Bathochromic> +25 (Predicted due to enhanced heavy-atom effect and polarizability of iodine)

Table 1. A comparative analysis of the UV-Vis absorption maxima for a β-tetralone derivative and the predicted shifts upon α-halogenation.

The data strongly suggest that α-iodine substitution will result in a significant bathochromic shift, likely exceeding that of the bromo-analogue.

Experimental Protocol for the UV-Vis Analysis of α-Iodinated Ketones

This section outlines a detailed methodology for the accurate and reproducible measurement of UV-Vis absorption spectra to compare a parent ketone with its α-iodinated derivative.

Instrumentation and Materials
  • A dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Parent ketone (e.g., 6,7-dimethoxy-2-tetralone)

  • α-Iodinated ketone (e.g., α-iodo-6,7-dimethoxy-2-tetralone)

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately prepare stock solutions of the parent ketone and the α-iodinated ketone in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.

    • Perform serial dilutions to prepare working solutions with concentrations in the range of 10⁻⁴ M to 10⁻⁵ M. The ideal concentration will yield a maximum absorbance between 0.5 and 1.0.

  • Instrument Preparation:

    • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure spectroscopic grade solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction to subtract the absorbance of the solvent and any minor imperfections in the cuvettes.

  • Sample Measurement:

    • Rinse the sample cuvette with a small aliquot of the sample solution before filling it approximately three-quarters full.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan and record the absorption spectrum.

  • Data Analysis:

    • Determine the λmax for both the parent ketone and the α-iodinated ketone.

    • Overlay the two spectra for a direct visual comparison.

    • Calculate the shift in the absorption maximum (Δλmax) by subtracting the λmax of the parent ketone from that of the α-iodinated derivative.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solutions (10⁻³ M) dilute Serial Dilutions (10⁻⁴ - 10⁻⁵ M) stock->dilute baseline Baseline Correction (Solvent Blank) dilute->baseline measure Measure Sample Absorbance baseline->measure determine_lambda Determine λmax measure->determine_lambda compare_spectra Compare Spectra & Calculate Δλmax determine_lambda->compare_spectra

Caption: A schematic of the experimental workflow for comparative UV-Vis analysis.

Mechanistic Rationale: A Visual Representation

The following diagram illustrates the interplay of electronic effects that govern the shift in λmax upon α-iodine substitution.

a_Iodine_Effects cluster_substituent α-Iodine Substituent cluster_effects Electronic Effects cluster_outcome Spectroscopic Outcome Iodine Iodine Atom Inductive Inductive Effect (-I) Electron withdrawal through σ-bonds Iodine->Inductive Electronegativity Resonance Resonance/Heavy-Atom Effect Lone pair donation & spin-orbit coupling Iodine->Resonance Lone Pairs & High Atomic Number Hypsochromic Hypsochromic Shift (Blue Shift) Inductive->Hypsochromic Increases HOMO-LUMO Gap Bathochromic Bathochromic Shift (Red Shift) Resonance->Bathochromic Decreases HOMO-LUMO Gap (Dominant)

Caption: The competing electronic effects of an α-iodine substituent on UV-Vis absorption.

Conclusion and Outlook

The introduction of an iodine atom at the α-position to a chromophore is a powerful tool for tuning the electronic and photophysical properties of a molecule. The dominant bathochromic shift observed is a direct consequence of the heavy-atom effect and the participation of iodine's lone pair electrons in resonance, which collectively reduce the HOMO-LUMO energy gap. This guide has provided a comprehensive overview of the underlying principles, a comparative analysis grounded in experimental data and empirical rules, and a detailed protocol for the investigation of these phenomena. For scientists engaged in the design of novel photosensitizers, molecular probes, and pharmacophores, a thorough understanding of these structure-property relationships is indispensable for advancing their respective fields.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Virtual Labs. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules. Retrieved from [Link]

  • Heydová, R., Gindensperger, E., Romano, R., Sýkora, J., Vlček, A., Záliš, S., & Daniel, C. (2012). Spin-orbit treatment of UV-vis absorption spectra and photophysics of rhenium(I) carbonyl-bipyridine complexes: MS-CASPT2 and TD-DFT analysis. The Journal of Physical Chemistry A, 116(46), 11319–11329. [Link]

  • Gpatindia. (2020, May 5). WOOD WARD FIESER RULE For UV Spectroscopy and Calculation of λmax of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Woodward's rules. Retrieved from [Link]

  • Al-Hazmi, G. A. A., & Al-Ghamdi, A. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(8), 11764–11893. [Link]

  • Talbot, J. J., Cheshire, T. P., Cotton, S. J., Houle, F. A., & Head-Gordon, M. (2024). The Role of Spin-Orbit Coupling on the Linear Absorption Spectrum and Intersystem Crossing Rate Coefficients of Ruthenium Polypyridyl Dyes. arXiv preprint arXiv:2406.12345. [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Retrieved from [Link]

  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-20. [Link]

  • ARKIVOC. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. [Link]

  • PubChem. (n.d.). 2-Tetralone. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). Introduction To UV-Vis Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

  • OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved from [Link]

  • IUPAC. (n.d.). heavy atom effect. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Agilent. (n.d.). Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure. Retrieved from [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclohexen-1-one, 2-iodo-3-methyl-

As researchers and developers, our responsibility extends beyond synthesis and discovery to the safe and compliant management of chemical waste. This guide provides a detailed protocol for the proper disposal of 2-Cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our responsibility extends beyond synthesis and discovery to the safe and compliant management of chemical waste. This guide provides a detailed protocol for the proper disposal of 2-Cyclohexen-1-one, 2-iodo-3-methyl-, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Profile and Core Safety Principles

Understanding the inherent hazards of a compound is the foundation of its safe handling and disposal. 2-Cyclohexen-1-one, 2-iodo-3-methyl-, based on its structure and data from similar compounds, presents a multi-faceted risk profile.

The primary directive for this compound is to recognize it as a halogenated organic waste . The presence of a carbon-iodine bond places it in a specific waste category that requires segregation from non-halogenated organic solvents.[1] This is because halogenated wastes necessitate specialized disposal methods, typically high-temperature incineration at a licensed facility, to ensure the complete destruction of the molecule and prevent the formation of persistent environmental pollutants.[2]

Table 1: Hazard Summary of 2-iodo-3-methyl-2-cyclohexen-1-one

Hazard CategoryGHS Pictogram(s)Signal WordHazard Statement(s)
Physical Hazard 🔥Danger H225: Highly flammable liquid and vapour.
Health Hazards स्वास्थ्य खतरा, विस्मयादिबोधक चिह्नDanger H304: May be fatal if swallowed and enters airways.H315: Causes skin irritation.H336: May cause drowsiness or dizziness.
Environmental Hazard पर्यावरणDanger H410: Very toxic to aquatic life with long lasting effects.
Step-by-Step Waste Disposal Protocol

This protocol outlines the procedure for collecting and managing waste containing 2-Cyclohexen-1-one, 2-iodo-3-methyl-.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. Inspect them for any signs of degradation or puncture before use.[3]

  • Body Protection: A standard, fastened laboratory coat is required.[3]

Step 2: Waste Collection and Segregation

  • Designated Container: Collect all waste containing 2-Cyclohexen-1-one, 2-iodo-3-methyl- (including pure compound, reaction mixtures, and solvent rinses) in a dedicated container specifically marked for "Halogenated Organic Waste." [1][4]

  • No Mixing: Never mix halogenated waste with non-halogenated waste streams (e.g., acetone, hexane, ethanol).[4] Doing so contaminates the entire volume of non-halogenated waste, increasing disposal costs and complexity.

  • Container Integrity: Ensure the waste container is made of a compatible material (typically glass or high-density polyethylene) and has a tight-fitting lid to prevent the release of flammable vapors.[5] Keep the container closed at all times except when adding waste.[5]

Step 3: Proper Labeling Accurate labeling is a critical regulatory requirement.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Clearly write out the full chemical name: "2-Cyclohexen-1-one, 2-iodo-3-methyl-". Avoid using abbreviations or chemical formulas.

  • List all other components in the waste container, including solvents, and estimate their percentages.

  • Ensure the accumulation start date is clearly visible.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5]

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[6] The compound is highly flammable.

Step 5: Arrange for Final Disposal

  • Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Do not pour this chemical down the drain. Its high aquatic toxicity can cause significant environmental damage. Final disposal must be conducted through an approved hazardous waste disposal plant.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_0 Waste Generation cluster_2 Action cluster_3 Final Steps start Waste Generated: 2-Cyclohexen-1-one, 2-iodo-3-methyl- pure_compound Pure Compound or Contaminated Solution start->pure_compound solid_waste Contaminated Solids (e.g., silica gel, filter paper) start->solid_waste empty_container Empty Stock Container start->empty_container collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container pure_compound->collect_liquid collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid rinse_container Triple Rinse with Solvent; Collect Rinsate in Halogenated Waste empty_container->rinse_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid->store_saa deface_label Deface Original Label; Dispose as Non-Hazardous Glass/Plastic rinse_container->deface_label contact_ehs Contact EHS for Pickup and Final Disposal store_saa->contact_ehs

Caption: Disposal workflow for 2-Cyclohexen-1-one, 2-iodo-3-methyl-.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[6]

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as dry sand or vermiculite to dike the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and contaminated soil into a designated hazardous waste container for halogenated solids.[6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as halogenated waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a safer research environment and ensure that hazardous chemical waste is managed in a compliant and responsible manner.

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET. (2010, October 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2012, April 30). Fisher Scientific.
  • Waste Disposal Guide.
  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison.

Sources

Handling

Personal protective equipment for handling 2-Cyclohexen-1-one, 2-iodo-3-methyl-

Executive Hazard Analysis The Core Directive: Treat 2-Cyclohexen-1-one, 2-iodo-3-methyl- as a potent alkylating agent and a severe dermal toxin . While specific toxicological data for this exact isomer (CAS 27977-16-6) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

The Core Directive: Treat 2-Cyclohexen-1-one, 2-iodo-3-methyl- as a potent alkylating agent and a severe dermal toxin .

While specific toxicological data for this exact isomer (CAS 27977-16-6) is limited, we must apply read-across toxicology from its parent structure, 2-Cyclohexen-1-one. The parent compound is classified as Fatal in contact with skin (H310) and Toxic if swallowed/inhaled (H301+H331) [1, 2].[1][2]

The Mechanism of Danger:

  • Michael Acceptor: The

    
    -unsaturated ketone moiety is highly electrophilic. It reacts irreversibly with nucleophilic residues (cysteine/lysine) in biological proteins.
    
  • Alpha-Iodination: The iodine atom at the

    
    -position enhances electrophilicity and acts as a leaving group, increasing the compound's potential as an alkylating agent. This significantly raises the risk of skin sensitization  and lachrymatory effects  (tear gas-like irritation).
    

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. You must upgrade your barrier protection to prevent dermal absorption, which could be systemic and fatal.

Zone Required Equipment Technical Rationale
Hands (Primary) Silver Shield® (Laminate) or Viton® Standard nitrile (4 mil) has poor breakthrough times (<5 mins) for halogenated enones. Laminate films provide broad chemical resistance [3].
Hands (Secondary) Double-gloving (Nitrile) If laminate gloves compromise dexterity for micro-scale work, wear two pairs of thick (minimum 5-8 mil total) nitrile gloves. Change immediately upon any splash.
Respiratory Fume Hood (Face Velocity >100 fpm) Volatility allows inhalation of toxic vapors. If hood work is impossible, a full-face respirator with OV/P100 cartridges is mandatory.
Eyes/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate. Vapors are lachrymatory; liquid splash can cause corneal opacity. A face shield protects the neck/chin from splashes.
Body Tyvek® Lab Coat or Apron Cotton coats absorb and hold toxic liquids against the skin. Use a chemical-resistant apron over standard lab attire.

Operational Protocol: Step-by-Step Handling

This protocol is designed to create a "closed loop" system, minimizing exposure to the open atmosphere.

Phase A: Preparation & Weighing
  • Context: The solid/liquid intermediate is likely stored cold. Cold containers condense water, which can hydrolyze the iodide or cause slippery handling.

  • Step 1: Allow the container to warm to room temperature inside a desiccator or sealed bag before opening.

  • Step 2: Static Control. If the compound is a solid, use an anti-static gun. Electrophilic powders are often "flyaway," increasing inhalation risk.

  • Step 3: Weigh inside the fume hood. Do not transport the open container to a balance outside the hood. If the balance is external, tare a vial, move it to the hood, add the compound, seal it, and then weigh.

Phase B: Solubilization & Reaction
  • Step 1: Dissolve the compound immediately. Solutions are generally safer to handle than neat liquids or dusts.

  • Step 2: Cannula Transfer. For quantities >5 mL, do not pour. Use a cannula or positive-pressure syringe transfer to move the reagent into the reaction vessel.

  • Step 3: Venting. Ensure the reaction vessel is vented through a mineral oil bubbler or scrubber to trap lachrymatory vapors.

Phase C: Quenching & Decontamination
  • The "Kill" Step: You must destroy the alkylating potential before disposal.

  • Reagent: Treat glassware and spills with a solution of 10% Sodium Thiosulfate or Sodium Bisulfite .

  • Mechanism: The sulfur nucleophile attacks the Michael acceptor and displaces the iodide, rendering the molecule less toxic.

  • Protocol: Rinse all contaminated glassware with the thiosulfate solution inside the hood before removing it for cleaning.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G cluster_0 Critical Safety Barrier Start Start: Remove from Cold Storage Warm Equilibrate to RT (Sealed) Start->Warm PPE_Check PPE Check: Laminate Gloves + Goggles? Warm->PPE_Check PPE_Check->Start No (Stop!) Weighing Weighing (In Fume Hood Only) PPE_Check->Weighing Yes Solubilize Dissolve Immediately (Reduce Dust/Vapor) Weighing->Solubilize Reaction Reaction Protocol Solubilize->Reaction Quench Quench Excess: Add 10% Na-Thiosulfate Reaction->Quench Waste_Decide Waste Segregation Quench->Waste_Decide Halo_Waste Halogenated Waste Stream (High Hazard) Waste_Decide->Halo_Waste Organic Phase Aq_Waste Aqueous Waste (Trace Contamination) Waste_Decide->Aq_Waste Aqueous Phase

Caption: Operational workflow emphasizing the critical "Quench" step to neutralize alkylating potential before waste segregation.

Emergency Response & Disposal

Spill Management
  • Evacuate: If >5 mL is spilled outside a hood, evacuate the lab immediately. The lachrymatory effect will impair vision and escape.

  • Neutralize: Personnel wearing full PPE (including respirator) should cover the spill with vermiculite soaked in 10% sodium thiosulfate .

  • Clean: Do not use acetone (it enhances skin permeability). Wash the area with soap and water after solid cleanup.[3][4]

Disposal Strategy
  • Segregation: This compound contains Iodine.[5] It must go into the Halogenated Organic Waste stream.

  • Labeling: Clearly tag the waste container as "Highly Toxic" and "Lachrymator."

  • Do NOT: Do not mix with strong oxidizers (e.g., Nitric acid), as this can liberate toxic Iodine gas (

    
    ) [4].
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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